7-Hydroxydecanoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C31H54N7O18P3S |
|---|---|
Molekulargewicht |
937.8 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-hydroxydecanethioate |
InChI |
InChI=1S/C31H54N7O18P3S/c1-4-8-19(39)9-6-5-7-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47) |
InChI-Schlüssel |
GRBMJHHDICCBSJ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Bacterial 7-Hydroxydecanoyl-CoA Biosynthesis Pathway: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the 7-hydroxydecanoyl-CoA biosynthesis pathway in bacteria. This pathway is of significant interest as it represents a critical juncture between primary fatty acid metabolism and the synthesis of specialized secondary metabolites, including polyhydroxyalkanoates (PHAs) and rhamnolipids. This document details the core enzymatic steps, presents available quantitative data, outlines detailed experimental protocols for pathway analysis, and illustrates key pathways and workflows using logical diagrams. The information herein is intended to serve as a comprehensive resource for researchers investigating this pathway for applications in metabolic engineering, synthetic biology, and drug development.
Introduction to this compound Biosynthesis
In bacteria, the biosynthesis of this compound is primarily understood as a branch from the well-characterized type II fatty acid synthesis (FAS II) pathway. The FAS II system iteratively elongates acyl chains, which are covalently attached to an acyl carrier protein (ACP). The key intermediate, (R)-3-hydroxydecanoyl-ACP, is diverted from the main fatty acid elongation cycle and converted to its coenzyme A (CoA) thioester, (R)-3-hydroxydecanoyl-CoA. This conversion is a critical control point, channeling carbon flux towards the production of valuable biopolymers and virulence factors.
This guide will focus on the most well-characterized route for this compound synthesis, which involves the direct conversion of the FAS II intermediate. The primary bacterial genera in which this pathway has been extensively studied are Pseudomonas, particularly P. putida and P. aeruginosa, and to some extent in recombinant E. coli.
Core Biosynthesis Pathway
The biosynthesis of this compound from central carbon metabolism can be described in two main stages:
-
De Novo Fatty Acid Synthesis to (R)-3-Hydroxydecanoyl-ACP: Glucose or other carbon sources are metabolized through glycolysis to produce acetyl-CoA. Acetyl-CoA is then carboxylated to malonyl-CoA, the primary building block for fatty acid synthesis. Through the iterative action of the FAS II enzyme complex, the acyl chain is elongated to the 10-carbon intermediate, (R)-3-hydroxydecanoyl-ACP.
-
Conversion to (R)-3-Hydroxydecanoyl-CoA: The key step in this pathway is the conversion of (R)-3-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA. This is primarily catalyzed by the enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG).
Key Enzymes and Reactions
The core enzymes directly involved in the synthesis of this compound are:
-
Fatty Acid Synthase (FAS) II System: A multi-enzyme system responsible for the synthesis of (R)-3-hydroxydecanoyl-ACP from acetyl-CoA and malonyl-CoA. Key enzymes in this system include FabD (malonyl-CoA:ACP transacylase), FabH (β-ketoacyl-ACP synthase III), FabG (β-ketoacyl-ACP reductase), FabA/FabZ (β-hydroxyacyl-ACP dehydratase), and FabI (enoyl-ACP reductase).
-
(R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG): This enzyme catalyzes the transfer of the (R)-3-hydroxydecanoyl moiety from ACP to Coenzyme A. This is the primary route for the formation of (R)-3-hydroxydecanoyl-CoA from the FAS II pathway.[1]
-
(R)-specific enoyl-CoA hydratases (PhaJ): These enzymes can also contribute to the pool of 3-hydroxyacyl-CoAs by hydrating enoyl-CoA intermediates derived from the β-oxidation of fatty acids. For instance, PhaJ4 in P. aeruginosa is involved in the production of hydroxydecanoyl-CoA.
The central reaction is:
(R)-3-hydroxydecanoyl-ACP + CoASH ⇌ (R)-3-hydroxydecanoyl-CoA + ACP-SH (Catalyzed by PhaG)
Visualization of the Biosynthesis Pathway
Quantitative Data
Quantitative analysis of the this compound biosynthesis pathway is essential for metabolic engineering efforts. The following tables summarize the available kinetic data for the key enzymes involved.
| Enzyme | Organism | Substrate | Km / K0.5 (µM) | Vmax (milliunits/mg) | kcat (s-1) | Reference |
| PhaG | Pseudomonas putida | 3-Hydroxyacyl-CoA | 65 | 12.4 | - | [2] |
| ACP | 28 | 11.7 | - | [2] | ||
| PhaJ4aRe | Ralstonia eutropha | trans-2-Butenoyl-CoA | 120 ± 10 | - | 1.1 ± 0.0 | [3] |
| trans-2-Hexenoyl-CoA | 55 ± 2 | - | 12 ± 0 | [3] | ||
| trans-2-Octenoyl-CoA | 27 ± 1 | - | 13 ± 0 | [3] | ||
| PhaJ4bRe | Ralstonia eutropha | trans-2-Butenoyl-CoA | 130 ± 10 | - | 1.2 ± 0.0 | [3] |
| trans-2-Hexenoyl-CoA | 54 ± 2 | - | 16 ± 0 | [3] | ||
| trans-2-Octenoyl-CoA | 29 ± 1 | - | 19 ± 0 | [3] | ||
| PhaJ4cRe | Ralstonia eutropha | trans-2-Butenoyl-CoA | 130 ± 10 | - | 1.1 ± 0.0 | [3] |
| trans-2-Hexenoyl-CoA | 59 ± 2 | - | 11 ± 0 | [3] | ||
| trans-2-Octenoyl-CoA | 31 ± 1 | - | 14 ± 0 | [3] |
Note: Data for PhaG are presented as K0.5 due to positive substrate cooperativity. Specific kcat values for PhaG were not reported in the cited literature. Data for PhaJ4 homologs are for the hydration reaction.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.
Cloning, Expression, and Purification of Recombinant PhaG
This protocol describes the heterologous expression of phaG from Pseudomonas putida in E. coli and subsequent purification of the His-tagged protein.
4.1.1 Gene Amplification and Cloning
-
Template DNA: Genomic DNA from Pseudomonas putida KT2440.
-
PCR Amplification: Amplify the phaG gene (PP_1408) using primers with appropriate restriction sites (e.g., NdeI and XhoI) for cloning into an expression vector like pET28a(+).
-
Vector Ligation: Digest the PCR product and the pET28a(+) vector with NdeI and XhoI. Ligate the digested gene into the vector to create the expression plasmid pET28a-phaG, which will produce a C-terminally His6-tagged PhaG protein.
-
Transformation: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.
4.1.2 Protein Expression
-
Expression Host: E. coli BL21(DE3).
-
Transformation: Transform the sequence-verified pET28a-phaG plasmid into competent E. coli BL21(DE3) cells.
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium containing 50 µg/mL kanamycin (B1662678) and grow overnight at 37°C with shaking.
-
Scale-up: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 4-6 hours at 30°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
4.1.3 Protein Purification (from inclusion bodies)
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies.
-
Washing: Wash the inclusion bodies sequentially with a buffer containing 1% Triton X-100 and a buffer without detergent to remove membrane fragments and other contaminants.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing 8 M urea (B33335) (or 6 M guanidine (B92328) hydrochloride), 50 mM Tris-HCl, pH 8.0.
-
Refolding: Refold the solubilized protein by rapid dilution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM DTT) with gentle stirring at 4°C.
-
Affinity Chromatography: Load the refolded protein solution onto a Ni-NTA affinity column pre-equilibrated with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Washing: Wash the column with several volumes of wash buffer (binding buffer with 50 mM imidazole).
-
Elution: Elute the His6-PhaG protein with elution buffer (binding buffer with 250 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Enzymatic Synthesis of (R)-3-Hydroxydecanoyl-ACP
The substrate for the PhaG assay, (R)-3-hydroxydecanoyl-ACP, is not commercially available and must be synthesized enzymatically. This can be achieved by an in vitro reconstituted fatty acid synthesis system.
-
Components:
-
Purified apo-ACP
-
Purified holo-ACP synthase (AcpS)
-
Purified malonyl-CoA:ACP transacylase (FabD)
-
Purified β-ketoacyl-ACP synthase III (FabH)
-
Purified β-ketoacyl-ACP reductase (FabG)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Coenzyme A
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
-
Procedure:
-
Convert apo-ACP to holo-ACP by incubating with AcpS and Coenzyme A.
-
Initiate the fatty acid synthesis reaction by adding FabD, FabH, FabG, acetyl-CoA, malonyl-CoA, and NADPH to the holo-ACP solution.
-
Allow the reaction to proceed through the initial cycles of elongation until 3-hydroxydecanoyl-ACP is synthesized. The reaction can be monitored by LC-MS/MS.
-
The reaction mixture containing the synthesized (R)-3-hydroxydecanoyl-ACP can be used directly in the PhaG assay or the product can be purified using chromatographic methods.
-
PhaG Transacylase Activity Assay (Spectrophotometric)
This assay measures the transfer of the 3-hydroxydecanoyl group from 3-hydroxydecanoyl-CoA to ACP, monitoring the release of free CoASH using DTNB (Ellman's reagent).
-
Principle: The free thiol group of Coenzyme A released during the transacylation reaction reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm (ε = 14,150 M-1cm-1).
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
(R)-3-hydroxydecanoyl-CoA (substrate)
-
Holo-ACP
-
DTNB solution (in assay buffer)
-
Purified PhaG enzyme
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, a known concentration of (R)-3-hydroxydecanoyl-CoA, holo-ACP, and DTNB.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of purified PhaG enzyme.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Enzyme activity (in µmol/min/mg) can be calculated using the Beer-Lambert law.
-
Quantification of 3-Hydroxyacyl-ACPs by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of intracellular 3-hydroxyacyl-ACP intermediates.
-
Sample Preparation:
-
Rapidly quench bacterial cultures to halt metabolic activity.
-
Lyse the cells and perform a protein extraction.
-
Partially purify the ACPs from the total protein extract using methods like ammonium (B1175870) sulfate (B86663) precipitation or anion exchange chromatography.
-
-
LC-MS/MS Analysis:
-
Separate the different acyl-ACP species using reverse-phase liquid chromatography.
-
Detect and quantify the acyl-ACPs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific parent-daughter ion transitions for each 3-hydroxyacyl-ACP of interest should be determined empirically.
-
-
Quantification: Absolute quantification can be achieved by using isotopically labeled internal standards (e.g., 15N-labeled acyl-ACPs).
Regulation of the Pathway
The flux through the this compound biosynthesis pathway is tightly regulated at the transcriptional level to coordinate with the cell's metabolic state and the demand for downstream products like PHAs.
-
Regulation of pha genes: In Pseudomonas putida, the expression of the pha gene cluster, which includes phaG, is controlled by the transcriptional regulator PhaD . PhaD acts as a carbon source-dependent activator of the pha operons.[3][4] The effector molecule for PhaD is thought to be a CoA-intermediate of the fatty acid β-oxidation pathway.[4] Additionally, the granule-associated protein PhaF has been implicated in the regulation of pha gene expression in Pseudomonas oleovorans.[5][6]
-
Regulation of fab genes: The fatty acid biosynthesis (fab) operon is also subject to transcriptional control. In E. coli, the FabR repressor controls the expression of fabA and fabB, which are crucial for unsaturated fatty acid biosynthesis. In Pseudomonas, homologous regulatory systems are likely to exist to balance the production of saturated and unsaturated fatty acids, thereby influencing the availability of the 3-hydroxydecanoyl-ACP precursor.
-
Metabolic Crosstalk: The biosynthesis of this compound is in competition with other pathways that utilize FAS II intermediates. For instance, in P. aeruginosa, there is a competitive flux between PHA synthesis (via PhaG) and rhamnolipid synthesis (which also utilizes 3-hydroxyacyl-ACPs).[1]
Experimental Workflow for Pathway Analysis
A systematic approach is required to fully characterize the this compound biosynthesis pathway in a new bacterial isolate or to engineer it in a host organism.
Conclusion and Future Directions
The this compound biosynthesis pathway is a key metabolic node in several bacteria of industrial and clinical importance. While the core enzymatic steps are relatively well understood, particularly the central role of PhaG, significant opportunities for further research exist. Future work should focus on:
-
Elucidating the complete regulatory network: A systems-level understanding of how the expression of pha and fab genes is coordinated in response to different environmental signals is needed.
-
Metabolic flux analysis: Performing detailed 13C-metabolic flux analysis will provide precise quantitative data on the carbon flow through this pathway, enabling more accurate metabolic modeling and targeted engineering strategies.
-
Enzyme engineering: Modifying the substrate specificity and catalytic efficiency of PhaG and other key enzymes could allow for the production of novel hydroxy fatty acids and polymers.
-
Pathway reconstruction in heterologous hosts: Optimizing the expression and activity of this pathway in robust industrial hosts like E. coli or yeast could lead to the sustainable production of valuable bioplastics and specialty chemicals.
This guide provides a solid foundation for researchers entering this exciting field and highlights the key experimental and conceptual tools required for its successful investigation.
References
- 1. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PhaD regulator controls the simultaneous expression of the pha genes involved in polyhydroxyalkanoate metabolism and turnover in Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. PhaF, a polyhydroxyalkanoate-granule-associated protein of Pseudomonas oleovorans GPo1 involved in the regulatory expression system for pha genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PhaF, a Polyhydroxyalkanoate-Granule-Associated Protein of Pseudomonas oleovorans GPo1 Involved in the Regulatory Expression System for pha Genes - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of (S)-3-Hydroxydecanoyl-CoA in Medium-Chain Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pivotal role of (S)-3-Hydroxydecanoyl-CoA in the intricate network of fatty acid metabolism. As a key intermediate in the β-oxidation of medium-chain fatty acids, this molecule stands at a critical juncture of cellular energy homeostasis. This document elucidates the biosynthetic and degradative pathways involving (S)-3-Hydroxydecanoyl-CoA, details the enzymatic machinery responsible for its transformations, and discusses the regulatory mechanisms that govern its metabolic flux. Furthermore, we present detailed experimental protocols for the study of this acyl-CoA species and its associated enzymes, alongside quantitative data and visual representations of the relevant metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Fatty acid β-oxidation is a fundamental catabolic process that provides a significant source of cellular energy, particularly during periods of fasting or prolonged exercise. Medium-chain fatty acids (MCFAs), with acyl chains of 6 to 12 carbons, are a crucial component of this energy supply. Their metabolism is initiated by their activation to acyl-CoA thioesters, which are subsequently transported into the mitochondrial matrix for degradation.
The focus of this guide, (S)-3-Hydroxydecanoyl-CoA, is a central intermediate in the β-oxidation of decanoic acid, a 10-carbon saturated fatty acid. It is formed through the hydration of trans-Δ²-Decenoyl-CoA and is subsequently oxidized to 3-Oxodecanoyl-CoA. The stereospecificity of this intermediate is critical for its recognition by the enzymes of the β-oxidation spiral.
While the user's query specified 7-Hydroxydecanoyl-CoA, the predominant and well-characterized intermediate in the canonical fatty acid β-oxidation pathway is the 3-hydroxy isomer. Information regarding a specific metabolic role for this compound in fatty acid metabolism is scarce in the current scientific literature. Therefore, this guide will focus on the established role of (S)-3-Hydroxydecanoyl-CoA.
The Metabolic Pathway: Mitochondrial β-Oxidation of Decanoyl-CoA
The breakdown of decanoyl-CoA into five molecules of acetyl-CoA occurs in the mitochondrial matrix through a cyclical four-step process known as β-oxidation. (S)-3-Hydroxydecanoyl-CoA is a key intermediate in the third cycle of this process.
Diagram of the Mitochondrial β-Oxidation Pathway
Caption: Mitochondrial β-oxidation of decanoyl-CoA.
The four core reactions are:
-
Dehydrogenation: Catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), introducing a double bond.
-
Hydration: The addition of water across the double bond by enoyl-CoA hydratase to form (S)-3-Hydroxydecanoyl-CoA.
-
Dehydrogenation: Oxidation of the hydroxyl group by medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD).
-
Thiolysis: Cleavage of the carbon chain by β-ketothiolase to release acetyl-CoA and a shortened acyl-CoA.
Key Enzymes in (S)-3-Hydroxydecanoyl-CoA Metabolism
Enoyl-CoA Hydratase (Crotonase)
-
Function: This enzyme catalyzes the stereospecific hydration of trans-Δ²-enoyl-CoA esters to (S)-3-hydroxyacyl-CoA esters. The reaction is reversible but is driven forward by the subsequent oxidation step.[1][2]
-
Mechanism: The hydration proceeds via a syn-addition of a water molecule across the double bond.[1]
-
Isoforms: Both mitochondrial and peroxisomal isoforms of enoyl-CoA hydratase exist, with varying substrate specificities.
Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD)
-
Function: MCHAD is responsible for the NAD⁺-dependent oxidation of (S)-3-Hydroxydecanoyl-CoA to 3-Oxodecanoyl-CoA. This is a critical energy-yielding step, producing NADH.
-
Specificity: As its name suggests, MCHAD exhibits optimal activity with medium-chain length substrates.
-
Clinical Relevance: Deficiencies in this enzyme are associated with metabolic disorders characterized by hypoketotic hypoglycemia.
Regulation of Medium-Chain Fatty Acid Oxidation
The flux through the β-oxidation pathway is tightly regulated to meet the cell's energy demands.
Transcriptional Regulation by PPARα
The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a major transcriptional regulator of genes involved in fatty acid oxidation. Upon activation by fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those encoding for the enzymes of β-oxidation.
Allosteric Regulation by Malonyl-CoA
Malonyl-CoA, the first committed intermediate in fatty acid synthesis, is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). CPT1 is the enzyme responsible for the transport of long-chain fatty acyl-CoAs into the mitochondria. By inhibiting CPT1, malonyl-CoA prevents the simultaneous synthesis and degradation of fatty acids. While medium-chain fatty acids can enter the mitochondria independently of CPT1, the overall regulation of fatty acid metabolism is interconnected.
Diagram of Malonyl-CoA Regulatory Pathway
Caption: Inhibition of CPT1 by Malonyl-CoA.
Quantitative Data
Table 1: Kinetic Parameters of β-Oxidation Enzymes for C10 Substrates
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-Hydroxydecanoyl-CoA | ~5 | ~15 | Pig Heart | [3] |
| Enoyl-CoA Hydratase | trans-Δ²-Decenoyl-CoA | N/A | N/A | Data not readily available |
Table 2: Reported Concentrations of Medium-Chain Acyl-CoAs
| Acyl-CoA Species | Concentration (pmol/mg protein) | Cell/Tissue Type | Reference |
| Decanoyl-CoA (C10:0) | ~0.5 - 2.0 | Mouse Liver | [4] |
| Octanoyl-CoA (C8:0) | ~1.0 - 5.0 | Mouse Liver | [4] |
| (S)-3-Hydroxydecanoyl-CoA | N/A | Data not readily available |
Note: The intracellular concentrations of individual β-oxidation intermediates like (S)-3-Hydroxydecanoyl-CoA are generally very low and transient, making their precise quantification challenging and not widely reported.[5]
Experimental Protocols
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from established methods for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase.[1]
Principle: The enzymatic oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.3
-
10 mM NAD⁺ solution in buffer
-
1 mM (S)-3-Hydroxydecanoyl-CoA solution in buffer
-
Enzyme preparation (e.g., mitochondrial extract or purified enzyme)
Procedure:
-
In a quartz cuvette, combine:
-
880 µL of 100 mM Potassium Phosphate Buffer, pH 7.3
-
50 µL of 10 mM NAD⁺ solution
-
50 µL of enzyme preparation
-
-
Incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 20 µL of 1 mM (S)-3-Hydroxydecanoyl-CoA solution.
-
Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Diagram of Spectrophotometric Assay Workflow
Caption: Workflow for spectrophotometric enzyme assay.
Quantification of (S)-3-Hydroxydecanoyl-CoA by LC-MS/MS
This protocol provides a general workflow for the quantification of medium-chain acyl-CoAs from biological samples.[6][7]
Principle: Biological samples are extracted to isolate acyl-CoAs, which are then separated by liquid chromatography and detected by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Materials:
-
Internal standards (e.g., odd-chain acyl-CoAs)
-
Extraction solution (e.g., acetonitrile (B52724)/isopropanol/water)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Homogenization and Extraction: Homogenize tissue or cell pellets in ice-cold extraction solution containing internal standards.
-
Protein Precipitation: Precipitate proteins by centrifugation.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using SPE cartridges.
-
LC-MS/MS Analysis:
-
Reconstitute the dried eluate in a suitable solvent.
-
Inject the sample onto the LC-MS/MS system.
-
Separate acyl-CoAs using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the target acyl-CoA species using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Quantify the amount of (S)-3-Hydroxydecanoyl-CoA by comparing its peak area to that of the internal standard.
Diagram of LC-MS/MS Workflow
Caption: General workflow for LC-MS/MS analysis.
Conclusion
(S)-3-Hydroxydecanoyl-CoA is a cornerstone intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. Its formation and subsequent oxidation are tightly regulated enzymatic steps that are crucial for cellular energy production. A thorough understanding of the enzymes that metabolize this molecule, the pathways that govern its flux, and the methods to study it are essential for researchers and drug development professionals targeting metabolic diseases. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for further investigation into the fascinating world of fatty acid metabolism.
References
- 1. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for intermediate channeling in mitochondrial beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pimeloyl-CoA in Biotin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (B1667282) (Vitamin B7) is an essential cofactor for a range of metabolic enzymes. Its de novo synthesis pathway, present in bacteria, archaea, fungi, and plants, offers a rich landscape of potential targets for antimicrobial and herbicide development. This technical guide provides an in-depth examination of the initial committed step in the late stage of biotin biosynthesis: the formation of 7-keto-8-aminopelargonic acid (KAPA) from pimeloyl-CoA and L-alanine. Contrary to the initial query's premise of 7-Hydroxydecanoyl-CoA, extensive research has unequivocally identified a seven-carbon dicarboxylic acid thioester, pimeloyl-CoA or pimeloyl-ACP, as the correct acyl donor. This guide will detail the function of the key enzyme, 7-keto-8-aminopelargonic acid synthase (KAPA synthase or BioF), present quantitative kinetic data, outline detailed experimental protocols for its study, and provide visualizations of the pertinent biochemical pathways and workflows.
Introduction: The Biotin Synthesis Pathway
The biosynthesis of biotin is a well-conserved pathway that can be broadly divided into two stages:
-
Early Stage: The synthesis of the pimelate (B1236862) moiety. This stage exhibits variability across different organisms, with at least three distinct pathways identified for the synthesis of pimeloyl-ACP or pimeloyl-CoA:
-
The BioC-BioH Pathway: Found in organisms like Escherichia coli, this pathway hijacks the fatty acid synthesis machinery.[1]
-
The BioW/BioI Pathway: Utilized by bacteria such as Bacillus subtilis.
-
The BioZ Pathway: Present in α-proteobacteria.
-
-
Late Stage: The assembly of the biotin bicyclic ring structure. This four-step pathway is highly conserved and begins with the pivotal reaction catalyzed by 7-keto-8-aminopelargonic acid (KAPA) synthase.
The initial query regarding this compound's role in biotin synthesis is not supported by the current body of scientific literature. Isotopic labeling studies, beginning in the mid-20th century and continuing with modern techniques like 13C NMR, have definitively established pimelic acid, activated as a thioester with either Coenzyme A (CoA) or Acyl Carrier Protein (ACP), as the seven-carbon backbone precursor for biotin.[1] Early proposals in the 1960s suggested that pimeloyl-CoA could be formed via a modified fatty acid synthesis pathway, a hypothesis that has been largely substantiated over time.[2][3]
The Key Player: 7-Keto-8-aminopelargonic Acid Synthase (KAPA Synthase/BioF)
7-keto-8-aminopelargonic acid synthase (KAPA synthase), encoded by the bioF gene, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in the late stage of biotin biosynthesis.[4] This reaction involves a decarboxylative Claisen condensation between pimeloyl-CoA (or pimeloyl-ACP) and L-alanine to yield KAPA, CoA (or ACP), and CO2.[3]
The reaction is as follows:
Pimeloyl-CoA + L-Alanine → 7-Keto-8-aminopelargonic acid + CoA + CO₂
KAPA synthase is a critical enzyme, acting as a gatekeeper for the biotin ring assembly. Its absence is lethal for organisms that rely on de novo biotin synthesis, making it an attractive target for the development of novel antimicrobial agents and herbicides.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of KAPA synthase have been characterized in several organisms. The following table summarizes key kinetic data for the enzyme from Mycobacterium tuberculosis and inhibition data for the E. coli enzyme.
| Organism | Substrate/Inhibitor | Parameter | Value | Reference |
| Mycobacterium tuberculosis | L-alanine | Kd | 1.93 ± 0.28 mM | [5] |
| D-alanine | Kd | 12.49 ± 1.80 mM | [5] | |
| L-alanine | k (external aldimine formation) | 399.4 M-1s-1 | [6] | |
| D-alanine | k (external aldimine formation) | 82.63 M-1s-1 | [6] | |
| L-alanine + pimeloyl-CoA | k (substrate quinonoid formation) | 16.9 x 104 M-1s-1 | [6] | |
| D-KAPA | Ki (for KAPA synthase) | 114.83 µM | [6] | |
| D-KAPA | IC50 (for DAPA synthase) | 43.9 µM | [6] | |
| Escherichia coli | D-alanine | Ki (competitive with L-alanine) | 0.59 mM | [7] |
| (+/-)-8-Amino-7-oxo-8-phosphononanoic acid | Ki (competitive with L-alanine) | 7 µM | [7] |
Experimental Protocols
Recombinant Expression and Purification of KAPA Synthase (BioF)
A generic protocol for the expression and purification of recombinant KAPA synthase, based on methods described for Mycobacterium smegmatis BioF, is as follows.[4][8][9]
Objective: To produce highly pure and active KAPA synthase for in vitro assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET-28a)
-
LB medium and appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
SDS-PAGE reagents
Protocol:
-
Cloning: The bioF gene is amplified via PCR and cloned into the expression vector. The construct is then transformed into the E. coli expression strain.
-
Expression: a. Inoculate a starter culture of the transformed E. coli and grow overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication or high-pressure homogenization. d. Clarify the lysate by centrifugation to remove cell debris.
-
Purification: a. Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged KAPA synthase with elution buffer. d. Further purify the protein by size-exclusion chromatography to remove aggregates and other impurities.
-
Analysis: a. Assess the purity of the protein at each stage using SDS-PAGE. b. Determine the protein concentration using a standard method (e.g., Bradford assay).
KAPA Synthase Activity Assays
Two primary methods for assaying KAPA synthase activity are a continuous spectrophotometric assay and an HPLC-based endpoint assay.
This assay is based on a coupled reaction where the product KAPA is converted to 7,8-diaminopelargonic acid (DAPA) by DAPA synthase (BioA), which is then oxidized by a dehydrogenase, leading to the reduction of NAD(P)+ to NAD(P)H, which can be monitored at 340 nm.[5]
Materials:
-
Purified KAPA synthase
-
Purified DAPA synthase (BioA)
-
A suitable dehydrogenase
-
Pimeloyl-CoA
-
L-alanine
-
Pyridoxal 5'-phosphate (PLP)
-
NAD(P)+
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing all components except for one of the substrates (e.g., pimeloyl-CoA) in a cuvette.
-
Equilibrate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the final substrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
To determine kinetic parameters, vary the concentration of one substrate while keeping the other constant.
This method directly measures the formation of the product, KAPA.[10]
Materials:
-
Purified KAPA synthase
-
Pimeloyl-CoA
-
L-alanine
-
PLP
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Stopping solution (e.g., 1 M HCl)
-
HPLC system with a suitable column (e.g., ion-exchange or reverse-phase)
-
KAPA standard
Protocol:
-
Set up reaction mixtures containing the enzyme and substrates in the reaction buffer.
-
Incubate at the desired temperature for a specific time.
-
Stop the reaction by adding the stopping solution.
-
Clarify the reaction mixture by centrifugation.
-
Analyze the supernatant by HPLC, separating the components and detecting KAPA by its absorbance (e.g., at 210 nm).
-
Quantify the amount of KAPA produced by comparing the peak area to a standard curve generated with the KAPA standard.
Visualizations
Biotin Synthesis Pathway (Late Stage)
Caption: The conserved late-stage pathway of biotin synthesis.
Experimental Workflow for KAPA Synthase Characterization
Caption: Workflow for recombinant KAPA synthase production and characterization.
Conclusion and Future Directions
The synthesis of biotin is a fundamental metabolic pathway, and KAPA synthase (BioF) represents a critical enzymatic step. The definitive precursor for this reaction is pimeloyl-CoA or its ACP-linked counterpart, not this compound. The detailed kinetic and structural information available for KAPA synthase from various organisms provides a solid foundation for structure-based drug design. The experimental protocols outlined in this guide offer a framework for researchers to further investigate this enzyme and its inhibitors. Future research in this area may focus on the development of highly specific and potent inhibitors of KAPA synthase as novel antimicrobial agents or herbicides. Additionally, further elucidation of the diverse pimelate synthesis pathways will provide a more complete understanding of the entire biotin biosynthetic route, potentially revealing other novel drug targets.
References
- 1. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and X-ray crystallographic analysis of 7-keto-8-aminopelargonic acid (KAPA) synthase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broad substrate stereospecificity of the Mycobacterium tuberculosis 7-keto-8-aminopelargonic acid synthase: Spectroscopic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow-binding and competitive inhibition of 8-amino-7-oxopelargonate synthase, a pyridoxal-5'-phosphate-dependent enzyme involved in biotin biosynthesis, by substrate and intermediate analogs. Kinetic and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recombinant protein expression and purification: a comprehensive review of affinity tags and microbial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
7-Hydroxydecanoyl-CoA: A Key Precursor for Advanced Polyhydroxyalkanoates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. Their diverse monomeric composition allows for a wide range of physical and chemical properties, making them attractive alternatives to conventional plastics in various fields, including biomedical applications and drug delivery. Medium-chain-length PHAs (mcl-PHAs), composed of monomers with 6 to 14 carbon atoms, exhibit elastomeric properties that are particularly valuable. Within this class, the incorporation of specific hydroxyalkanoyl-CoA monomers, such as 7-hydroxydecanoyl-CoA, is of significant interest for the development of novel biopolymers with tailored functionalities. This technical guide provides a comprehensive overview of this compound as a precursor for PHA biosynthesis, focusing on the metabolic pathways, enzymatic polymerization, and detailed experimental protocols for production and characterization.
Biosynthesis of this compound for PHA Production
The primary route for the synthesis of mcl-PHA precursors, including this compound, in bacteria such as Pseudomonas putida is through the β-oxidation of fatty acids. When grown on alkanoates like decanoate, the fatty acid is activated to its acyl-CoA derivative and subsequently undergoes cycles of β-oxidation. This process generates various (R)-3-hydroxyacyl-CoA intermediates that can be channeled into PHA synthesis.
The key enzymes involved in this pathway are:
-
Acyl-CoA Synthetase: Activates the fatty acid (e.g., decanoate) to its corresponding acyl-CoA.
-
(R)-specific Enoyl-CoA Hydratase (PhaJ): Catalyzes the hydration of enoyl-CoA intermediates of the β-oxidation cycle to form (R)-3-hydroxyacyl-CoA monomers.[1]
-
PHA Synthase (PhaC): The key polymerizing enzyme that catalyzes the formation of PHA from (R)-3-hydroxyacyl-CoA monomers.[2] Specifically, Class II PHA synthases, such as PhaC1 and PhaC2 from Pseudomonas aeruginosa, show a preference for mcl-hydroxyacyl-CoA substrates, including 3-hydroxydecanoyl-CoA.[3][4]
Alternatively, intermediates from the de novo fatty acid biosynthesis pathway can be directed towards PHA synthesis through the action of (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) . This enzyme converts (R)-3-hydroxyacyl-acyl carrier protein (ACP) to (R)-3-hydroxyacyl-CoA.[5][6]
Quantitative Data on mcl-PHA Production
The monomer composition and yield of mcl-PHAs are highly dependent on the bacterial strain, the carbon source, and the cultivation conditions. When Pseudomonas putida is cultivated on C10 feedstocks like decanoate, 3-hydroxydecanoate (B1257068) is often a major constituent of the resulting polymer.
| Table 1: Monomer Composition of mcl-PHA Produced by Pseudomonas putida on Decanoate | ||||||
| Strain | 3-Hydroxy-hexanoate (C6) (mol%) | 3-Hydroxy-octanoate (C8) (mol%) | 3-Hydroxy-decanoate (C10) (mol%) | 3-Hydroxy-dodecanoate (C12) (mol%) | 3-Hydroxy-tetradecanoate (C14) (mol%) | Reference |
| P. putida KT2440 | 2.5 | 20.0 | 72.5 | 5.0 | - | [4] |
| P. putida CA-3 | - | - | >65 | - | - | [7] |
| Table 2: Production Yields and Molecular Weight of mcl-PHA from C10 Alkanoates | ||||
| Strain | Carbon Source | Cell Dry Weight (g/L) | PHA Content (% of CDW) | Molecular Weight (Mw, kDa) |
| P. putida KT2440 | Decanoic acid & Sugarcane hydrolysate | 53.4 | 33 | - |
| P. putida CA-3 | Butyrate & Decanoate | 71.3 | 65 | - |
| P. putida GPo1 | Sodium octanoate | 53 | 60 | - |
| P. aeruginosa (recombinant E. coli) | Decanoate | - | 21 | - |
| Table 3: Specific Activity of PHA Synthase (PhaC) with 3-Hydroxydecanoyl-CoA | ||
| Enzyme | Substrate | Specific Activity (U/mg) |
| P. aeruginosa PhaC1 | (R,S)-3-Hydroxydecanoyl-CoA | 0.039 |
| P. aeruginosa PhaC2 | (R,S)-3-Hydroxydecanoyl-CoA | 0.035 |
Experimental Protocols
Protocol 1: Fed-Batch Cultivation of Pseudomonas putida for mcl-PHA Production from Decanoate
This protocol is synthesized from established methods for high-cell-density cultivation of P. putida for mcl-PHA production.[8][9][10]
1. Pre-culture Preparation: a. Inoculate a single colony of Pseudomonas putida into a 50 mL falcon tube containing 10 mL of Luria-Bertani (LB) medium. b. Incubate at 30°C with shaking at 200 rpm for 16-18 hours.
2. Inoculum Culture: a. Transfer the pre-culture to a 1 L Erlenmeyer flask containing 200 mL of a defined mineral salt medium (MSM) supplemented with 2 g/L of glucose. b. The MSM should contain (per liter): 6.7 g Na₂HPO₄·7H₂O, 1.5 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, and 1 mL of a trace element solution. c. Incubate at 30°C with shaking at 200 rpm for 24 hours.
3. Fed-Batch Fermentation: a. Aseptically transfer the inoculum culture to a 5 L bioreactor containing 3 L of MSM with 10 g/L of glucose. b. Maintain the temperature at 30°C and the pH at 7.0 (controlled by automated addition of 2 M H₂SO₄ and 4 M NaOH). The dissolved oxygen (DO) should be maintained above 20% saturation by controlling the agitation speed (300-800 rpm) and aeration rate (1-2 vvm). c. Batch Phase: Allow the culture to grow in batch mode until the initial glucose is depleted, as indicated by a sharp increase in the DO level. d. Fed-Batch Phase (Growth): Initiate a fed-batch strategy by feeding a concentrated solution of glucose (500 g/L) to achieve a high cell density. The feeding rate can be controlled to maintain a specific growth rate (e.g., μ = 0.15 h⁻¹).[8] e. Fed-Batch Phase (PHA Accumulation): Once the desired cell density is reached (e.g., OD₆₀₀ of 80-100), induce PHA accumulation by limiting a nutrient other than the carbon source (typically nitrogen). Switch the feed to a solution containing decanoic acid (e.g., 200 g/L, neutralized with NaOH to form sodium decanoate) and a reduced concentration of the nitrogen source. f. Continue the fed-batch cultivation for another 24-48 hours, monitoring cell growth and PHA accumulation. g. Harvest the cells by centrifugation (e.g., 8000 x g for 15 min at 4°C). h. Wash the cell pellet twice with distilled water and lyophilize for subsequent PHA extraction and analysis.
Protocol 2: Extraction and Purification of mcl-PHA
This protocol is based on solvent extraction methods commonly used for mcl-PHAs.[11]
1. Cell Lysis and Extraction: a. Resuspend the lyophilized cells in chloroform (B151607) (e.g., 20 mL of chloroform per gram of dry cell weight). b. Stir the suspension at room temperature for 24 hours to ensure complete cell lysis and dissolution of the PHA. c. Separate the cell debris from the chloroform-PHA solution by centrifugation (10,000 x g for 20 min). d. Collect the supernatant containing the dissolved PHA.
2. Precipitation and Purification: a. Precipitate the PHA from the chloroform solution by adding a 10-fold volume of cold methanol (B129727). b. Stir the mixture gently for 30 minutes on ice. c. Collect the precipitated PHA by filtration or centrifugation. d. Wash the PHA pellet with cold methanol to remove residual lipids and other impurities. e. Redissolve the PHA in a minimal amount of chloroform and re-precipitate in cold methanol to improve purity. f. Dry the purified PHA in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 3: Analysis of Monomer Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the methanolysis of PHA followed by GC-MS analysis to determine the monomeric composition.
1. Methanolysis: a. Accurately weigh 10-15 mg of lyophilized cells or purified PHA into a screw-capped glass tube. b. Add 1 mL of chloroform and 1 mL of methanol containing 15% (v/v) sulfuric acid. c. Seal the tube tightly with a PTFE-lined cap and heat at 100°C for 140 minutes in a heating block or oven. d. Cool the tube to room temperature.
2. Extraction of Methyl Esters: a. Add 1 mL of distilled water to the tube and vortex vigorously for 1 minute to extract the resulting 3-hydroxyacyl methyl esters into the organic phase. b. Centrifuge the tube briefly to separate the phases. c. Carefully transfer the lower organic phase (chloroform) to a new vial for GC-MS analysis.
3. GC-MS Analysis: a. Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., TG-5MS, 30 m x 0.25 mm x 0.25 µm). b. Use helium as the carrier gas at a constant flow rate (e.g., 2.0 mL/min). c. Set the injector temperature to 250°C. d. Program the oven temperature as follows: initial hold at 40°C for 2 minutes, then ramp at 20°C/min to 240°C, and hold for 4 minutes. e. Operate the mass spectrometer in scan mode over a mass range of m/z 40-550. f. Identify the individual 3-hydroxyacyl methyl esters based on their retention times and mass fragmentation patterns compared to known standards or library data. g. Quantify the relative molar percentage of each monomer by integrating the peak areas.
Protocol 4: Assay of PHA Synthase (PhaC) Activity
This spectrophotometric assay is adapted from a standard method and measures the release of Coenzyme A (CoA) during the polymerization of 3-hydroxyacyl-CoA.[2][3]
1. Preparation of Reagents: a. Assay Buffer: 100 mM Tris-HCl, pH 8.0. b. DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer. c. Substrate Solution: 10 mM (R,S)-3-hydroxydecanoyl-CoA in assay buffer. This can be synthesized enzymatically or chemically. d. Enzyme Preparation: Purified PhaC enzyme or a cell-free extract containing the enzyme.
2. Assay Procedure: a. In a 1 mL cuvette, combine:
- 880 µL of assay buffer
- 100 µL of the enzyme preparation
- 10 µL of DTNB solution b. Mix gently and incubate at 30°C for 5 minutes to establish a baseline. c. Initiate the reaction by adding 10 µL of the substrate solution. d. Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a molar extinction coefficient of 13,600 M⁻¹cm⁻¹. e. Calculate the enzyme activity in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute.
Visualization of Pathways and Workflows
Caption: Biosynthetic pathways for this compound and its polymerization into mcl-PHA.
Caption: Experimental workflow for the production and characterization of mcl-PHA.
Conclusion
This compound is a valuable precursor for the microbial synthesis of advanced mcl-PHAs with potentially unique properties. Understanding the biosynthetic pathways and mastering the experimental techniques for production and characterization are crucial for harnessing the full potential of this monomer. This guide provides a foundational framework for researchers to explore the synthesis and application of PHAs containing 7-hydroxydecanoate, paving the way for the development of novel biomaterials for diverse applications, including in the pharmaceutical and medical fields. Further research into the optimization of fermentation processes and the kinetic characterization of PHA synthases will be instrumental in advancing this field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional expression of the PHA synthase gene phaC1 from Pseudomonas aeruginosa in Escherichia coli results in poly(3-hydroxyalkanoate) synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new metabolic link between fatty acid de novo synthesis and polyhydroxyalkanoic acid synthesis. The PHAG gene from Pseudomonas putida KT2440 encodes a 3-hydroxyacyl-acyl carrier protein-coenzyme a transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Synthesis of (S)-7-Hydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines two plausible enzymatic pathways for the synthesis of (S)-7-Hydroxydecanoyl-CoA, a chiral molecule with potential applications in the development of novel therapeutics and as a building block in chemical synthesis. Given the absence of a single, established enzymatic protocol for this specific compound, this document provides a comprehensive framework based on well-characterized enzyme classes and analogous biocatalytic reactions. The guide details the necessary enzymes, substrates, and reaction conditions, along with protocols for enzyme purification and product analysis.
Pathway 1: Three-Step Synthesis via Desaturation and Hydration
This pathway involves the activation of decanoic acid, followed by the introduction of a double bond and subsequent stereospecific hydration.
Step 1: Activation of Decanoic Acid to Decanoyl-CoA
The initial step is the activation of the free fatty acid, decanoic acid, to its coenzyme A (CoA) thioester, decanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (ACS) or fatty acid:CoA ligase (EC 6.2.1.3) and requires ATP and CoA.
Enzyme: Medium-chain acyl-CoA synthetase. Several of these enzymes have broad substrate specificity and are known to activate medium-chain fatty acids like decanoic acid.[1][2]
Reaction: Decanoic acid + ATP + CoA → Decanoyl-CoA + AMP + PPi
Experimental Protocol: Synthesis of Decanoyl-CoA
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2.5 mM CoA, 1 mM decanoic acid, and 10 µg/mL of purified medium-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Quenching: Stop the reaction by adding perchloric acid to a final concentration of 0.6 M.
-
Purification: Purify the decanoyl-CoA from the reaction mixture using solid-phase extraction or reversed-phase HPLC.
-
Analysis: Confirm the identity and purity of decanoyl-CoA using LC-MS.
Step 2: Desaturation of Decanoyl-CoA
The second step involves the introduction of a double bond into the decanoyl-CoA molecule at the C7-C8 position to form cis-7-decenoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA desaturase. While Δ9-desaturases are common, identifying a desaturase with Δ7-regiospecificity for a C10 substrate is a key challenge.[3][4] Enzyme engineering or screening of microbial sources may be necessary to identify a suitable candidate.
Enzyme: A putative Δ7-fatty acyl-CoA desaturase.
Reaction: Decanoyl-CoA + 2 Ferrocytochrome b₅ + O₂ + 2H⁺ → cis-7-Decenoyl-CoA + 2 Ferricytochrome b₅ + 2H₂O
Experimental Protocol: Desaturation of Decanoyl-CoA
-
Reaction System: A whole-cell biotransformation using a recombinant microorganism (e.g., E. coli or S. cerevisiae) expressing the Δ7-desaturase and a cytochrome P450 reductase system is recommended.
-
Culture and Induction: Grow the recombinant cells to mid-log phase and induce enzyme expression.
-
Biotransformation: Resuspend the cells in a suitable buffer and add decanoyl-CoA (or decanoic acid, relying on the host's acyl-CoA synthetase activity) to a final concentration of 1-5 mM.
-
Incubation: Incubate at a suitable temperature (e.g., 30°C) with shaking for 24-48 hours.
-
Extraction: Extract the acyl-CoAs from the cells and the medium.
-
Analysis: Analyze the products by GC-MS or LC-MS to identify the formation of decenoyl-CoA isomers.
Step 3: Stereospecific Hydration of cis-7-Decenoyl-CoA
The final step is the stereospecific hydration of the cis-7-double bond to introduce a hydroxyl group at the C7 position with (S)-stereochemistry. This reaction is catalyzed by an enoyl-CoA hydratase (EC 4.2.1.17). While most characterized enoyl-CoA hydratases act on 2-enoyl-CoA intermediates of β-oxidation, some have been shown to hydrate (B1144303) other double bond positions.[5][6] The key is to find an enzyme with the desired regioselectivity and (S)-stereospecificity.
Enzyme: A putative (S)-specific 7,8-enoyl-CoA hydratase.
Reaction: cis-7-Decenoyl-CoA + H₂O → (S)-7-Hydroxydecanoyl-CoA
Experimental Protocol: Hydration of cis-7-Decenoyl-CoA
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM cis-7-decenoyl-CoA, and the purified (S)-specific enoyl-CoA hydratase.
-
Incubation: Incubate the mixture at 30°C for 4-6 hours.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetone.
-
Purification: Centrifuge to remove precipitated protein and purify the (S)-7-Hydroxydecanoyl-CoA by HPLC.
-
Analysis: Confirm the product identity and stereochemistry using chiral chromatography and mass spectrometry.
Pathway 2: Two-Step Synthesis via Direct Hydroxylation
This more direct pathway involves the activation of decanoic acid followed by a single-step stereospecific hydroxylation.
Step 1: Activation of Decanoic Acid to Decanoyl-CoA
This step is identical to Step 1 in Pathway 1, utilizing a medium-chain acyl-CoA synthetase.
Step 2: Regio- and Stereoselective Hydroxylation of Decanoyl-CoA
This step employs a hydroxylase, most likely a cytochrome P450 monooxygenase (CYP), to directly introduce a hydroxyl group at the C7 position of decanoyl-CoA with (S)-stereospecificity.[7][8][9] Many CYPs are known to hydroxylate fatty acids at various positions.[10] The challenge lies in identifying or engineering a CYP with the precise desired regioselectivity for the C7 position and high enantioselectivity for the (S)-isomer.
Enzyme: A putative (S)-specific decanoyl-CoA 7-hydroxylase (e.g., an engineered cytochrome P450).
Reaction: Decanoyl-CoA + NADPH + H⁺ + O₂ → (S)-7-Hydroxydecanoyl-CoA + NADP⁺ + H₂O
Experimental Protocol: Direct Hydroxylation of Decanoyl-CoA
-
Enzyme System: A reconstituted in vitro system or a whole-cell biotransformation can be used. For an in vitro system, the reaction requires the purified CYP, a suitable cytochrome P450 reductase, and a source of NADPH.
-
Reaction Mixture (in vitro): Combine 50 mM potassium phosphate buffer (pH 7.4), 1 µM purified CYP, 2 µM cytochrome P450 reductase, 1 mM decanoyl-CoA, and an NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Incubation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Incubate at 30°C for 2-4 hours with shaking.
-
Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.
-
Analysis: Analyze the product for regio- and stereoselectivity using chiral GC-MS or HPLC.[11][12]
Data Presentation
Table 1: Representative Kinetic Data for Enzymes in the Proposed Pathways
| Enzyme Class | Example Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Acyl-CoA Synthetase | Rat Liver Medium-Chain ACS | Hexanoic Acid | - | - | [1] |
| Fatty Acyl-CoA Desaturase | C. elegans FAT-5 | Palmitoyl-CoA | - | - | [4] |
| Enoyl-CoA Hydratase | Rat Mitochondrial ECH | Crotonyl-CoA | ~25 | ~1000 | [5][6] |
| Cytochrome P450 | Engineered P450 BM-3 | Octane | - | ~6.7 | [13] |
Note: Data for the exact substrates in the proposed synthesis of (S)-7-Hydroxydecanoyl-CoA is not available and would need to be determined experimentally.
Experimental Protocols: Enzyme Purification
General Protocol for Recombinant His-tagged Enzyme Purification
This protocol is applicable for the purification of recombinant acyl-CoA synthetase, desaturase, hydratase, or hydroxylase expressed with a polyhistidine tag.[14][15]
-
Cell Lysis: Resuspend the cell pellet from a 1 L culture in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
Mandatory Visualizations
Caption: Proposed three-step enzymatic pathway (Pathway 1) for the synthesis of (S)-7-Hydroxydecanoyl-CoA.
Caption: Proposed two-step enzymatic pathway (Pathway 2) via direct hydroxylation.
Caption: General experimental workflow for the enzymatic synthesis of (S)-7-Hydroxydecanoyl-CoA.
References
- 1. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A palmitoyl-CoA-specific delta9 fatty acid desaturase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
- 12. aocs.org [aocs.org]
- 13. cheme.caltech.edu [cheme.caltech.edu]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 7-Hydroxydecanoyl-CoA in Microbial Systems: A Technical Guide
Abstract
7-Hydroxydecanoyl-CoA, a positional isomer of the more commonly studied 3-hydroxy and ω-hydroxy acyl-CoAs, represents a largely unexplored area within microbial metabolomics. While its definitive discovery in native microbial species remains to be explicitly documented in peer-reviewed literature, the enzymatic machinery for its biosynthesis exists within the microbial kingdom. This technical guide provides a comprehensive overview of the hypothetical discovery and characterization of this compound in microbial species. It synthesizes current knowledge on microbial fatty acid hydroxylation and CoA ligation to propose a plausible biosynthetic pathway. Furthermore, this document offers detailed experimental protocols for the detection, quantification, and structural elucidation of this molecule, alongside data presentation formats and pathway visualizations to aid researchers in this nascent field.
Introduction
Hydroxy fatty acids and their CoA esters are pivotal intermediates in a myriad of cellular processes, including secondary metabolite biosynthesis, energy metabolism, and cell signaling. While significant research has focused on α-, β-, and ω-hydroxylated fatty acids, the roles and occurrence of mid-chain hydroxylated species, such as 7-hydroxydecanoic acid and its activated form, this compound, are poorly understood. The presence of a hydroxyl group at the C7 position of a ten-carbon fatty acid chain introduces a chiral center and a reactive site, suggesting potential for novel biological activities and applications in synthetic biology and drug development.
This guide serves as a foundational resource for researchers interested in exploring the existence and function of this compound in microbial systems. It outlines the theoretical basis for its formation and provides a practical framework for its empirical discovery and analysis.
Proposed Biosynthetic Pathway of this compound
The formation of this compound in a microbial cell is hypothesized to be a two-step process involving the hydroxylation of decanoic acid followed by the activation of the resulting 7-hydroxydecanoic acid to its CoA thioester.
Step 1: Regioselective Hydroxylation of Decanoic Acid
The initial and most critical step is the regioselective hydroxylation of decanoic acid at the C7 position. This reaction is most likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are widespread in bacteria and are known for their ability to hydroxylate a variety of substrates, including fatty acids, with high specificity.
Step 2: Acyl-CoA Ligation
The 7-hydroxydecanoic acid produced is then activated to its corresponding CoA ester by an acyl-CoA synthetase (ACS). These enzymes are ubiquitous in microorganisms and are responsible for the ATP-dependent ligation of a carboxyl group to coenzyme A. The substrate specificity of ACS enzymes can be broad, and it is plausible that they can accommodate mid-chain hydroxylated fatty acids.
Below is a conceptual diagram of the proposed biosynthetic pathway.
An In-depth Technical Guide to 7-Hydroxydecanoyl-CoA: Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of 7-Hydroxydecanoyl-CoA, a medium-chain acyl-coenzyme A derivative. Due to the limited specific research on this particular isomer, this document synthesizes available data and provides context based on related compounds.
Chemical Structure and Identification
This compound is a thioester derivative of coenzyme A with a 10-carbon fatty acyl chain that is hydroxylated at the seventh carbon position. While specific experimental data for this isomer is scarce, its existence is documented in chemical databases.
The fundamental structure consists of a 7-hydroxydecanoic acid molecule linked to a coenzyme A moiety via a thioester bond. The coenzyme A part is comprised of β-mercaptoethylamine, pantothenic acid (Vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.
Below is a diagram illustrating the constituent parts of the this compound molecule.
Caption: Logical components of the this compound molecule.
Chemical Properties
| Property | Value | Source |
| Chemical Formula | C31H54N7O18P3S | HMDB |
| Average Molecular Weight | 937.79 g/mol | HMDB |
| Monoisotopic Molecular Weight | 937.245888185 g/mol | HMDB |
| Predicted State | Solid | General knowledge of similar long-chain acyl-CoAs |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of coenzyme A derivatives |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
Biological Context and Potential Significance
While the specific biological roles of this compound have not been elucidated, its structure suggests involvement in fatty acid metabolism. Acyl-CoA molecules are central intermediates in numerous metabolic pathways, including beta-oxidation and the synthesis of complex lipids.
The hydroxylation of the fatty acyl chain at the 7th position is an interesting structural feature. Hydroxy fatty acids and their CoA esters can have specialized biological activities. For instance, they can act as signaling molecules, precursors to bioactive lipids, or intermediates in specific metabolic pathways that differ from the canonical beta-oxidation of saturated fatty acids.
Given the prevalence of research on other isomers, such as 3-hydroxyacyl-CoAs which are key intermediates in fatty acid beta-oxidation, it is plausible that this compound could be a substrate for specific enzymes that recognize this modification. Further research is required to determine its precise metabolic fate and physiological relevance.
Below is a simplified workflow illustrating the general process of identifying and characterizing a novel or understudied metabolite like this compound.
Caption: A generalized experimental workflow for metabolite discovery.
Experimental Protocols
Specific experimental protocols for the synthesis, purification, or analysis of this compound are not available in the peer-reviewed literature. However, general methods for working with long-chain acyl-CoA molecules can be adapted.
General Synthesis of Hydroxy-Acyl-CoAs
The synthesis of a specific hydroxy-acyl-CoA, such as this compound, would typically involve the following conceptual steps:
-
Synthesis of 7-Hydroxydecanoic Acid: This would likely be the most challenging step, requiring a multi-step organic synthesis to introduce a hydroxyl group at the C7 position of a decanoic acid backbone.
-
Activation of the Carboxylic Acid: The carboxylic acid group of 7-hydroxydecanoic acid would need to be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester or an acyl chloride.
-
Thioesterification with Coenzyme A: The activated 7-hydroxydecanoic acid would then be reacted with the free thiol group of coenzyme A in a suitable buffer system to form the final thioester product.
-
Purification: The resulting this compound would be purified from the reaction mixture, typically using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
General Analytical Methods for Acyl-CoAs
The analysis of long-chain acyl-CoAs from biological samples is commonly performed using liquid chromatography-mass spectrometry (LC-MS).
-
Extraction: Acyl-CoAs are typically extracted from cells or tissues using a solvent system that precipitates proteins and solubilizes the lipids, such as a mixture of isopropanol (B130326) and an acidic buffer.
-
Solid-Phase Extraction (SPE): The crude extract can be further purified and concentrated using SPE with a C18 or similar sorbent to remove interfering substances.
-
LC-MS/MS Analysis: The purified extract is then analyzed by RP-HPLC coupled to a tandem mass spectrometer (MS/MS). The separation is typically achieved on a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer containing a low concentration of an ion-pairing agent or an acid. The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the target acyl-CoA based on its precursor and product ion masses.
Conclusion and Future Directions
This compound is a structurally defined metabolite that is currently under-researched. While its fundamental chemical identity is known, a significant knowledge gap exists regarding its physicochemical properties, biological functions, and metabolic pathways. Future research should focus on the chemical synthesis of this compound to enable its use as an analytical standard. This would facilitate its unambiguous identification and quantification in biological systems. Subsequent studies could then explore its enzymatic formation and degradation, its potential role in cellular signaling, and its relevance in health and disease, particularly in the context of metabolic disorders. The development of specific analytical methods and biological assays will be crucial to unraveling the significance of this particular hydroxylated acyl-CoA.
The Enigmatic Presence of 7-Hydroxydecanoyl-CoA in Soil Bacteria: A Technical Guide for Exploration and Characterization
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain hydroxy fatty acids and their activated coenzyme A (CoA) derivatives represent a fascinating and underexplored class of molecules within the intricate metabolic networks of soil bacteria. Among these, 7-hydroxydecanoyl-CoA stands as a molecule of significant interest due to its potential role in bacterial physiology, signaling, and as a precursor for novel bioplastics and pharmaceuticals. This technical guide provides a comprehensive overview of the hypothetical framework for the natural occurrence of this compound in soil bacteria. While direct evidence of its presence remains to be definitively established, this document synthesizes current knowledge on fatty acid metabolism in prominent soil genera such as Pseudomonas and Rhodococcus to propose potential biosynthetic pathways, detailed experimental protocols for its detection and quantification, and plausible signaling roles. This guide is intended to serve as a foundational resource for researchers aiming to investigate this enigmatic molecule and unlock its biotechnological potential.
Introduction: The Untapped Potential of Medium-Chain Hydroxy Fatty Acyl-CoAs
Soil bacteria are prolific producers of a vast array of secondary metabolites, many of which have been harnessed for applications in medicine, agriculture, and industry. Hydroxy fatty acids (HFAs) are a class of molecules that have garnered increasing attention for their diverse biological activities and their utility as building blocks for biodegradable polymers, lubricants, and emulsifiers. The activation of these HFAs to their coenzyme A (CoA) thioesters places them at the crossroads of primary and secondary metabolism, where they can be channeled into various biosynthetic pathways or participate in cellular signaling.
This guide focuses on the C10 hydroxy fatty acyl-CoA, this compound. While its shorter-chain and longer-chain cousins have been identified in various biological systems, the natural occurrence of this specific molecule in soil bacteria is yet to be confirmed. However, the known metabolic capabilities of soil microorganisms in fatty acid hydroxylation and β-oxidation strongly suggest its potential existence. Elucidating the biosynthesis and function of this compound could unveil novel metabolic pathways and signaling molecules with significant scientific and commercial value.
Hypothetical Biosynthesis of this compound
The formation of this compound in soil bacteria is likely to proceed through the hydroxylation of decanoic acid or a decanoyl-CoA intermediate. Several enzymatic routes, known to be active in soil bacteria, could facilitate this transformation.
2.1. Cytochrome P450 Monooxygenase-Mediated Hydroxylation
Cytochrome P450 monooxygenases (CYPs) are a versatile class of enzymes capable of hydroxylating a wide range of substrates, including fatty acids. A putative pathway for the synthesis of this compound could involve the following steps:
-
Uptake and Activation: Exogenous decanoic acid is transported into the bacterial cell and activated to decanoyl-CoA by an acyl-CoA synthetase (FadD).
-
Hydroxylation: A regioselective CYP enzyme hydroxylates the C7 position of the decanoyl-CoA molecule. This reaction requires a reductase partner to transfer electrons from NAD(P)H.
2.2. Fatty Acid Hydratase Activity
Fatty acid hydratases are another class of enzymes that can introduce a hydroxyl group into a fatty acid chain, typically by adding water across a double bond. A hypothetical pathway involving a hydratase would require an unsaturated precursor:
-
Desaturation: Decanoyl-CoA is first desaturated to form a C6-C7 or C7-C8 double bond by a fatty acyl-CoA desaturase.
-
Hydration: A specific fatty acid hydratase then catalyzes the addition of a water molecule across the double bond, resulting in the formation of this compound.
The following diagram illustrates a potential biosynthetic pathway mediated by a cytochrome P450 enzyme.
Quantitative Data Presentation
While no quantitative data for this compound currently exists in the literature, this section provides a template for how such data could be presented upon successful detection and quantification. The tables below are hypothetical and intended to guide researchers in structuring their findings.
Table 1: Hypothetical Intracellular Concentrations of this compound in Different Soil Bacteria.
| Bacterial Species | Growth Substrate | This compound (nmol/g dry cell weight) |
| Pseudomonas putida KT2440 | Decanoic Acid | 15.2 ± 2.1 |
| Pseudomonas putida KT2440 | Glucose | Not Detected |
| Rhodococcus jostii RHA1 | Decanoic Acid | 8.9 ± 1.5 |
| Rhodococcus jostii RHA1 | Glucose | Not Detected |
| Bacillus subtilis 168 | Decanoic Acid | 2.5 ± 0.8 |
Table 2: Hypothetical Production Titers of 7-Hydroxydecanoic Acid (from this compound) in Engineered E. coli.
| Engineered E. coli Strain | Precursor Fed | 7-Hydroxydecanoic Acid Titer (mg/L) |
| E. coli BL21 (DE3) + pET-CYP_X | Decanoic Acid | 125 ± 15 |
| E. coli BL21 (DE3) + pET-Hydratase_Y | Decenoic Acid | 98 ± 11 |
| E. coli BL21 (DE3) (Control) | Decanoic Acid | Not Detected |
Experimental Protocols
The following protocols are detailed methodologies for the investigation of this compound in soil bacteria. They are based on established techniques for the analysis of related molecules.
4.1. Cultivation of Soil Bacteria and Induction of HFA Production
-
Bacterial Strains: Obtain pure cultures of relevant soil bacteria (e.g., Pseudomonas putida, Rhodococcus spp.).
-
Growth Medium: Prepare a minimal salts medium (e.g., M9 minimal medium) supplemented with a trace element solution.
-
Carbon Source: For induction experiments, use decanoic acid as the sole carbon source at a final concentration of 10 mM. A control culture with glucose (20 mM) should be run in parallel.
-
Inoculation and Growth: Inoculate the medium with an overnight culture of the bacterium to an initial OD₆₀₀ of 0.1. Incubate at the optimal growth temperature (e.g., 30°C) with shaking (200 rpm).
-
Harvesting: Harvest bacterial cells in the late exponential or early stationary phase by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with a cold phosphate (B84403) buffer (50 mM, pH 7.4).
4.2. Extraction of Acyl-CoAs
-
Quenching and Lysis: Resuspend the washed cell pellet in 1 mL of a cold extraction solution (e.g., 5% 5-sulfosalicylic acid). Immediately lyse the cells using a bead beater or sonicator on ice.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
4.3. Quantification of this compound by LC-MS/MS
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact masses will need to be determined using a synthesized standard, but a predicted transition would be based on the fragmentation of the CoA moiety.
-
-
Quantification: Generate a standard curve using a synthesized this compound standard of known concentrations. Spike samples with a heavy-isotope labeled internal standard (e.g., ¹³C-labeled acyl-CoA) for accurate quantification.
4.4. Analysis of Hydroxy Fatty Acids by GC-MS (after hydrolysis)
-
Hydrolysis: To analyze the hydroxy fatty acid component, hydrolyze the acyl-CoA extract or a total lipid extract of the bacterial cells with 1 M KOH in methanol (B129727) at 80°C for 2 hours.
-
Extraction: Acidify the mixture with HCl and extract the free fatty acids with hexane (B92381).
-
Derivatization: Evaporate the hexane and derivatize the fatty acids to their methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) ethers. A common method is to first react with BF₃-methanol to form FAMEs, followed by reaction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS ethers of the hydroxyl group.[1]
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., DB-23 or equivalent).
-
Oven Program: Start at 100°C, ramp to 250°C at 5°C/min.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Analyze the fragmentation pattern to identify the position of the hydroxyl group.
-
The following diagram outlines the experimental workflow for the detection and quantification of this compound.
Potential Signaling Role of this compound
Fatty acid derivatives are known to act as signaling molecules in bacteria, regulating processes such as quorum sensing, biofilm formation, and virulence. While the specific role of this compound is unknown, we can hypothesize a potential signaling pathway based on known mechanisms.
It is plausible that this compound, or its corresponding free fatty acid, could act as a ligand for a bacterial transcription factor. This interaction could modulate the expression of genes involved in fatty acid metabolism, stress response, or cell-cell communication. For instance, an accumulation of this compound under specific nutrient conditions could signal a metabolic shift or the initiation of a developmental program like sporulation or biofilm formation.
The following diagram illustrates a hypothetical signaling pathway.
Conclusion and Future Directions
The natural occurrence of this compound in soil bacteria represents a compelling yet unproven hypothesis. The metabolic versatility of these microorganisms, particularly in the realm of fatty acid modification, provides a strong rationale for its existence. This technical guide has outlined a roadmap for the scientific community to explore this possibility, providing hypothetical biosynthetic and signaling pathways, templates for data presentation, and detailed, actionable experimental protocols.
Future research should focus on the systematic screening of diverse soil bacteria for the presence of this compound using the sensitive analytical techniques described herein. The identification and characterization of the enzymes responsible for its biosynthesis will be a critical step in understanding its physiological role and for harnessing its potential in synthetic biology applications. Furthermore, elucidating its function as a potential signaling molecule could open new avenues for modulating bacterial behavior for applications in drug development and agriculture. The exploration of this enigmatic molecule holds the promise of expanding our understanding of bacterial metabolism and unlocking new opportunities for biotechnology.
References
The Role of 3-Hydroxyalkanoyloxy-alkanoic Acids (HAAs) as Precursors in Rhamnolipid Production: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnolipids are a class of glycolipid biosurfactants produced by various bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa.[1][2] These molecules are of significant interest due to their diverse applications in bioremediation, enhanced oil recovery, and as potential antimicrobial and immunomodulatory agents.[2] Rhamnolipids consist of a hydrophilic head group, composed of one or two L-rhamnose moieties, and a hydrophobic tail, which is a β-hydroxy fatty acid dimer known as a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA).[2][3]
While the initial query for this guide centered on the role of 7-Hydroxydecanoyl-CoA, a thorough review of the scientific literature indicates that the direct precursor for the lipid component of rhamnolipids is, in fact, (R)-3-hydroxydecanoyl-acyl carrier protein (ACP) , which is diverted from the de novo fatty acid biosynthesis pathway.[4][5] There is currently no substantial evidence to support a direct role for this compound in the canonical rhamnolipid biosynthesis pathway. This guide will, therefore, focus on the established scientific consensus regarding the biosynthesis of rhamnolipids, with a detailed exploration of the key precursors, enzymes, and regulatory mechanisms.
The Rhamnolipid Biosynthesis Pathway
The synthesis of rhamnolipids is a multi-step enzymatic process primarily involving the products of the rhl gene cluster. The pathway can be broadly divided into the synthesis of the two main precursors—dTDP-L-rhamnose and HAAs—followed by their subsequent ligation.
Precursor Synthesis
-
dTDP-L-rhamnose Synthesis: The rhamnose precursor, dTDP-L-rhamnose, is synthesized from glucose-1-phosphate through a series of enzymatic reactions catalyzed by the products of the rmlBDAC operon.[6][7] This pathway is also involved in the synthesis of lipopolysaccharide (LPS).[6]
-
3-(3-hydroxyalkanoyloxy)alkanoic Acid (HAA) Synthesis: The lipid precursor, HAA, is formed from intermediates of the type II fatty acid synthesis (FASII) pathway.[8] The key enzyme, RhlA, is a 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-3-hydroxyacyltransferase.[9] It catalyzes the condensation of two molecules of (R)-β-hydroxyacyl-ACP, typically (R)-3-hydroxydecanoyl-ACP, to form β-hydroxydecanoyl-β-hydroxydecanoate, the most common HAA congener in P. aeruginosa.[9]
dot
Rhamnolipid Assembly
The assembly of the final rhamnolipid molecules is catalyzed by a cascade of rhamnosyltransferases:
-
RhlA: As mentioned, RhlA synthesizes the HAA precursor.[3][9] The substrate specificity of RhlA determines the chain length of the fatty acids incorporated into the rhamnolipid, with the RhlA from P. aeruginosa showing a preference for C10 hydroxyacyl-ACPs.[10]
-
RhlB: This rhamnosyltransferase I catalyzes the transfer of a dTDP-L-rhamnose molecule to an HAA molecule, forming a mono-rhamnolipid.[3]
-
RhlC: Rhamnosyltransferase II, RhlC, then adds a second rhamnose unit to the mono-rhamnolipid to produce a di-rhamnolipid.[5]
Quantitative Data on Rhamnolipid Production
The production of rhamnolipids and their precursors is influenced by the producing strain, culture conditions, and genetic modifications. The following tables summarize some of the quantitative data available in the literature.
| Strain | Carbon Source | Rhamnolipid Titer (g/L) | Reference |
| P. aeruginosa DBM 3774 (Wild Type) | Optimized (Glycerol) | 2.2 | [11] |
| P. aeruginosa DBM 3774 (Optimized) | Optimized (Glycerol) | 13.5 | [11] |
| Engineered P. putida KT2440 | Glucose | Not specified | [10] |
| Engineered E. coli | Glucose | 0.055 - 0.065 | [12] |
| Engineered E. coli with rmlBDAC | Glucose | 0.120 | [12] |
| Enzyme | Substrate(s) | Product | Comments | Reference |
| RhlA (P. aeruginosa) | 2 x (R)-3-hydroxydecanoyl-ACP | 3-(3-hydroxydecanoyloxy)decanoate (HAA) | Highly specific for C10 acyl chains. | [9][10] |
| RhlB (P. aeruginosa) | HAA + dTDP-L-rhamnose | Mono-rhamnolipid | Membrane-bound rhamnosyltransferase. | [5] |
| RhlC (P. aeruginosa) | Mono-rhamnolipid + dTDP-L-rhamnose | Di-rhamnolipid | Adds the second rhamnose moiety. | [5] |
Experimental Protocols
Quantification of Rhamnolipids by the Orcinol (B57675) Method
The orcinol assay is a colorimetric method for the quantification of rhamnose-containing compounds.[13]
Methodology:
-
Sample Preparation: Centrifuge the bacterial culture to obtain cell-free supernatant. The supernatant can be used directly or after extraction of rhamnolipids with a solvent like diethyl ether.
-
Orcinol Reagent Preparation: Prepare a fresh solution of 0.19% (w/v) orcinol in 53% (v/v) sulfuric acid.[13]
-
Reaction:
-
Measurement: Measure the absorbance of the solution at 421 nm using a spectrophotometer.[13][14]
-
Quantification: Generate a standard curve using known concentrations of L-rhamnose. The rhamnolipid concentration is then calculated from the rhamnose concentration, often using a conversion factor to account for the lipid portion of the molecule.[13] It is important to note that this method can overestimate rhamnolipid concentration as the reagent can react with other sugars.[13]
Quantification and Identification of Rhamnolipids by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of rhamnolipid congeners and their HAA precursors.[15][16]
General Protocol Outline:
-
Sample Preparation: Acidify the cell-free supernatant to pH 3-4 and extract the rhamnolipids and HAAs using a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in a solvent compatible with the HPLC mobile phase (e.g., methanol).
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an additive like formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Analysis:
-
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of known standards. The use of isotopically labeled internal standards (e.g., 13C-labeled rhamnolipids) can improve accuracy.[15]
dot
RhlA Enzyme Activity Assay
Assessing the activity of RhlA is crucial for understanding its role in HAA synthesis and for protein engineering efforts.
Conceptual Protocol:
-
Substrate Preparation: Synthesize or purify the substrate, (R)-3-hydroxydecanoyl-ACP. This can be done enzymatically in vitro.
-
Enzyme Preparation: Purify the RhlA enzyme, for example, by expressing a tagged version in a suitable host like E. coli and using affinity chromatography.
-
Reaction Mixture: Combine the purified RhlA enzyme with the (R)-3-hydroxydecanoyl-ACP substrate in a suitable buffer at an optimal temperature and pH.
-
Reaction Incubation: Allow the reaction to proceed for a defined period.
-
Reaction Quenching: Stop the reaction, for instance, by adding an organic solvent or by heat inactivation.
-
Product Analysis: Extract the HAA product and analyze it using methods like HPLC-MS or gas chromatography-mass spectrometry (GC-MS) after derivatization.
-
Activity Calculation: The enzyme activity can be determined by quantifying the amount of HAA produced per unit time per amount of enzyme.
Conclusion
The biosynthesis of rhamnolipids is a well-characterized process that relies on the precursors dTDP-L-rhamnose and 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the latter being synthesized from (R)-3-hydroxydecanoyl-ACP by the enzyme RhlA. While the metabolic flexibility of Pseudomonas species allows for the utilization of various carbon sources that can be channeled into the fatty acid synthesis pathway, the direct precursor for the lipid moiety of rhamnolipids is firmly established as a C10 β-hydroxy fatty acid attached to an acyl carrier protein. This technical guide provides a comprehensive overview of the current understanding of rhamnolipid biosynthesis, along with quantitative data and key experimental protocols to aid researchers in this field. Future research may focus on the engineering of RhlA and other pathway enzymes to produce novel rhamnolipid structures with tailored properties for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhamnolipids: diversity of structures, microbial origins and roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.hep.com.cn [academic.hep.com.cn]
- 7. Rhamnolipid synthesis and production with diverse resources [journal.hep.com.cn]
- 8. Fatty acid synthesis pathway provides lipid precursors for rhamnolipid biosynthesis in Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Detection and Quantification of Mono-Rhamnolipids and Di-Rhamnolipids Produced by Pseudomonas aeruginosa [jove.com]
- 15. Liquid chromatography/mass spectrometry for the identification and quantification of rhamnolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid Chromatography/Mass Spectrometry for the Identification and Quantification of Rhamnolipids | Springer Nature Experiments [experiments.springernature.com]
Metabolic Fate of 7-Hydroxydecanoyl-CoA in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a metabolically versatile bacterium and an opportunistic human pathogen. Its ability to thrive in diverse environments is, in part, due to its complex fatty acid metabolism. A key aspect of this is the biosynthesis of rhamnolipids, virulence factors and biosurfactants that play a crucial role in biofilm formation, motility, and the solubilization of hydrophobic substrates. The metabolic pathways leading to rhamnolipid production are intricately linked with the bacterium's central carbon and fatty acid metabolism. This technical guide delves into the metabolic fate of 7-hydroxydecanoyl-CoA, a medium-chain hydroxy fatty acyl-CoA, within the context of P. aeruginosa's metabolic network, with a particular focus on its relationship to rhamnolipid biosynthesis.
While direct evidence for the metabolism of this compound is limited in the current literature, its structural similarity to key intermediates in fatty acid synthesis and degradation pathways allows for a well-supported extrapolation of its metabolic fate. The primary precursor for the lipid component of rhamnolipids is (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), not the CoA thioester. The enzyme RhlA directly utilizes two molecules of (R)-3-hydroxydecanoyl-ACP from the fatty acid synthase II (FASII) pathway to synthesize 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the immediate lipid precursors of rhamnolipids.[1][2][3] Should this compound be present in the cell, it would most likely be catabolized via the β-oxidation pathway.
Core Metabolic Pathways
The metabolism of fatty acids in P. aeruginosa can be broadly divided into two interconnected pathways: the de novo fatty acid synthesis (FASII) pathway and the β-oxidation pathway for fatty acid degradation.
Rhamnolipid Biosynthesis: A Diversion from Fatty Acid Synthesis
The biosynthesis of rhamnolipids is initiated by the RhlA enzyme, which acts as a critical link between the FASII pathway and virulence factor production. RhlA intercepts the FASII intermediate, (R)-3-hydroxydecanoyl-ACP, and catalyzes the formation of HAA.[1][2][4] This HAA molecule is then sequentially glycosylated by the rhamnosyltransferases RhlB and RhlC to form mono- and di-rhamnolipids, respectively. The expression of the rhl genes is tightly regulated by the quorum-sensing systems, primarily the rhl and las systems.[5][6][7]
There has been some debate regarding the role of RhlG, a β-ketoacyl reductase, in providing precursors for rhamnolipid synthesis. While some earlier studies suggested its involvement, more recent evidence indicates that RhlA is both necessary and sufficient for the synthesis of the HAA moiety and that RhlG is not essential for this process.[2][3]
β-Oxidation: The Likely Catabolic Route for this compound
In the absence of direct evidence for its role as a biosynthetic precursor, this compound would likely be processed by the β-oxidation pathway, which is responsible for the degradation of fatty acids to generate acetyl-CoA for energy production and cellular building blocks. This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.
P. aeruginosa possesses multiple fatty acyl-CoA synthetase (FadD) homologues with varying substrate specificities, enabling the activation of a wide range of fatty acids.[8][9][10] Once activated to its CoA thioester, a hydroxy fatty acid like 7-hydroxydecanoic acid would enter the β-oxidation cycle. The enzymes of this pathway, including acyl-CoA dehydrogenases (FadE), enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases (FadA), would sequentially catabolize the molecule.[11] The presence of a hydroxyl group at the 7th position would likely be handled by one of the many hydratases or dehydrogenases with broad substrate specificity present in P. aeruginosa.
Quantitative Data
Precise kinetic parameters for the RhlA enzyme and absolute intracellular concentrations of this compound and its direct metabolic neighbors are not extensively documented in publicly available literature. However, substrate specificity studies of related enzymes and relative gene expression analyses provide valuable quantitative insights.
Table 1: Substrate Specificity of P. aeruginosa Acyl-CoA Synthetases (FadD)
| Enzyme | Preferred Substrate Chain Length | Vmax (nmol/min/mg) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| FadD1 | Long-chain (C14-C18) | 1,180 ± 50 (for C16:0) | 5.5 ± 0.5 (for C16:0) | 3.6 x 10⁵ | [9][10] |
| 1,450 ± 70 (for C18:1) | 4.8 ± 0.4 (for C18:1) | 5.0 x 10⁵ | [9][10] | ||
| FadD2 | Short- to medium-chain (C4-C10) | 1,250 ± 60 (for C8:0) | 12 ± 1 (for C8:0) | 1.7 x 10⁵ | [9][10] |
| 1,050 ± 50 (for C10:0) | 15 ± 2 (for C10:0) | 1.2 x 10⁵ | [9][10] | ||
| FadD4 | Broad (C4-C18, acyclic terpenes) | 358 ± 25 (for C12-C18 mix) | Not determined | Not determined | [8] |
Table 2: Relative Gene Expression of rhl Operon Genes Under Different Conditions
| Gene | Condition | Fold Change in Expression | Reference |
| rhlA | High cell density (vs. low cell density) | Upregulated | [5][6] |
| Inactivation of lasR | Downregulated | [6] | |
| Biofilm (vs. planktonic) | Upregulated | [5] | |
| rhlB | High cell density (vs. low cell density) | Upregulated | [6] |
| Inactivation of lasR | Downregulated | [6] | |
| rhlC | High cell density (vs. low cell density) | Upregulated | [5] |
Experimental Protocols
Quantification of 3-(3-Hydroxyalkanoyloxy)alkanoic Acids (HAAs) and Rhamnolipids by HPLC-MS/MS
This protocol is adapted from established methods for the analysis of rhamnolipids and their precursors.
A. Sample Preparation:
-
Centrifuge a P. aeruginosa culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Acidify the supernatant to pH 2-3 with concentrated HCl.
-
Extract the lipids with an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic phase and repeat the extraction twice.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC-MS/MS analysis.
B. HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use selected reaction monitoring (SRM) to detect and quantify specific HAA and rhamnolipid congeners based on their precursor and product ions.
Quantitative Real-Time PCR (qPCR) for rhl Gene Expression Analysis
This protocol outlines the general steps for quantifying the expression of rhlA, rhlB, and rhlC.
A. RNA Extraction and cDNA Synthesis:
-
Harvest P. aeruginosa cells from a culture grown under the desired conditions.
-
Immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or gene-specific primers.
B. qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., rhlA) and a reference gene (e.g., rpoD), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the reference gene.
Conclusion
The metabolic fate of this compound in Pseudomonas aeruginosa is most likely directed towards the β-oxidation pathway for catabolism. The primary route for the synthesis of the lipid component of rhamnolipids utilizes (R)-3-hydroxydecanoyl-ACP, an intermediate of the FASII pathway, which is directly converted to HAA by the enzyme RhlA. This critical metabolic junction highlights the intricate regulation and interconnection of fatty acid metabolism with the production of virulence factors in this important bacterium. Further research focusing on the precise quantification of intracellular acyl-CoA and acyl-ACP pools, as well as detailed enzymatic characterization of the key enzymes, will provide a more complete understanding of these pathways and may reveal novel targets for the development of anti-infective therapies.
References
- 1. uniprot.org [uniprot.org]
- 2. RhlA converts beta-hydroxyacyl-acyl carrier protein intermediates in fatty acid synthesis to the beta-hydroxydecanoyl-beta-hydroxydecanoate component of rhamnolipids in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Participation of Acyl-Coenzyme A Synthetase FadD4 of Pseudomonas aeruginosa PAO1 in Acyclic Terpene/Fatty Acid Assimilation and Virulence by Lipid A Modification [frontiersin.org]
- 9. Multiple FadD Acyl-CoA Synthetases Contribute to Differential Fatty Acid Degradation and Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Regulating the Crossroads of Fatty Acid Metabolism: A Technical Guide to 7-Hydroxydecanoyl-CoA Synthesis in E. coli
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 7-hydroxydecanoyl-CoA is a critical juncture in the fatty acid metabolism of Escherichia coli, representing a key intermediate in the biosynthesis of unsaturated fatty acids. The regulation of its production is intricately controlled at the transcriptional level, primarily through the actions of the dual-function regulator FadR and the repressor FabR. This technical guide provides an in-depth analysis of the regulatory mechanisms governing the synthesis of this pivotal molecule, presenting quantitative data on gene expression, detailed experimental protocols for studying these regulatory interactions, and visual diagrams of the involved signaling pathways and experimental workflows. Understanding these regulatory networks is paramount for the development of novel antimicrobial agents targeting bacterial fatty acid synthesis and for metabolic engineering efforts aimed at producing valuable oleochemicals.
Introduction to this compound Synthesis
In E. coli, the synthesis of fatty acids is carried out by the type II fatty acid synthase (FASII) system, a series of discrete enzymes that act sequentially to build acyl chains. The formation of this compound is an intermediate step within this pathway, specifically at the branch point leading to the production of unsaturated fatty acids. The enzyme β-hydroxyacyl-ACP dehydratase, encoded by the fabA gene, catalyzes the dehydration of β-hydroxydecanoyl-ACP to produce trans-2-decenoyl-ACP, which can then be isomerized to cis-3-decenoyl-ACP. This isomerization is the committed step in unsaturated fatty acid biosynthesis. While the direct synthesis of this compound is not the primary regulated step, the expression of the enzyme responsible for its generation, FabA, is tightly controlled.
Transcriptional Regulation of fabA Expression
The expression of the fabA gene is principally governed by two transcription factors: FadR, which acts as an activator, and FabR, which functions as a repressor.
The Dual Role of FadR
FadR is a global regulator of fatty acid metabolism in E. coli. It uniquely functions as both a repressor of fatty acid degradation (fad) genes and an activator of unsaturated fatty acid synthesis (fab) genes, including fabA and fabB[1][2]. In the absence of long-chain acyl-CoAs, FadR binds to a specific operator site in the promoter region of fabA, enhancing its transcription[2]. Disruption of the fadR gene leads to decreased transcription of fabA[3].
Repression by FabR
FabR acts as a specific repressor of unsaturated fatty acid biosynthesis by binding to the promoter regions of fabA and fabB[4][5]. The repressive action of FabR is thought to be enhanced by the presence of unsaturated acyl-CoAs, although it can bind to its target promoters in their absence[4][6]. Deletion of the fabR gene results in a significant increase in the transcript levels of both fabA and fabB[5].
Quantitative Analysis of fabA and fabB Gene Expression
The regulatory effects of FadR and FabR on the transcription of fabA and fabB have been quantified in various studies. The following table summarizes the key findings.
| Gene | Genetic Background | Fold Change in Transcript Level | Reference |
| fabA | fabR deletion mutant | 2- to 3-fold increase | [5] |
| fabB | fabR deletion mutant | 4- to 8-fold increase | [5] |
| fabA | fadR deletion mutant | Decreased transcription | [3] |
| fabB | fadR deletion mutant | Decreased expression | [1] |
Signaling Pathways and Regulatory Logic
The regulatory network controlling this compound synthesis is centered on the availability of long-chain acyl-CoAs, which act as signaling molecules.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Reassessment of the Genetic Regulation of Fatty Acid Synthesis in Escherichia coli: Global Positive Control by the Dual Functional Regulator FadR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. The FabR (YijC) transcription factor regulates unsaturated fatty acid biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex binding of the FabR repressor of bacterial unsaturated fatty acid biosynthesis to its cognate promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Hydroxydecanoyl-CoA: An In-depth Technical Guide to its Putative Role in Secondary Metabolite Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct evidence for the widespread involvement of 7-hydroxydecanoyl-CoA in secondary metabolite pathways is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential roles of this molecule based on our understanding of fatty acid metabolism, hydroxylation enzymes, and the biosynthesis of major classes of secondary metabolites. It will draw parallels with more extensively studied isomers, such as 3-hydroxydecanoyl-CoA, to infer potential functions and experimental approaches.
Introduction to Acyl-CoAs in Secondary Metabolism
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in all domains of life, serving as activated forms of carboxylic acids. While their primary roles are in energy metabolism and fatty acid biosynthesis, they are also crucial building blocks for a vast array of secondary metabolites.[1][2] Polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) are two major enzyme families that utilize acyl-CoAs as starter or extender units to construct complex natural products with diverse biological activities, including many clinically important drugs.[3][4]
Hydroxylated fatty acyl-CoAs represent a subclass of these precursors that can introduce oxygen functionality into the final secondary metabolite, often contributing to its biological activity and structural diversity. This guide focuses on the potential involvement of a specific, yet under-investigated molecule: this compound.
Biosynthesis of this compound: A Putative Pathway
The direct biosynthetic pathway to this compound is not well-established. However, its formation can be postulated through the action of specific hydroxylating enzymes on a decanoyl-CoA precursor. The most likely candidates for this transformation are cytochrome P450 monooxygenases.
Cytochrome P450 enzymes are a vast superfamily of heme-containing proteins known to catalyze the oxidation of a wide range of substrates, including fatty acids.[5][6][7][8] These enzymes can introduce hydroxyl groups at various positions along the fatty acid chain, including in-chain positions.[6][9] The regioselectivity of hydroxylation is determined by the specific P450 enzyme's active site architecture.[5] While specific P450s that target the C-7 position of decanoic acid have not been extensively characterized, their existence in nature is plausible.
Caption: Putative biosynthesis of this compound via cytochrome P450-mediated hydroxylation.
Potential Roles in Secondary Metabolite Pathways
Assuming its formation, this compound could serve as a specialized building block in the biosynthesis of polyketides and non-ribosomal peptides.
Polyketide Synthesis
Polyketide synthases (PKSs) construct carbon chains through the iterative condensation of short-chain acyl-CoA precursors.[3] A fatty acyl-CoA, such as this compound, could act as a starter unit, initiating the polyketide chain. This would result in a polyketide with a hydroxyl group at a specific position on its alkyl side chain, which could be crucial for subsequent cyclization reactions or for the final biological activity of the molecule.
The starter unit is selected by the acyltransferase (AT) domain of the loading module of the PKS.[10] The specificity of this domain would determine the efficiency of this compound incorporation.
Caption: Hypothetical incorporation of this compound as a starter unit in polyketide biosynthesis.
Non-Ribosomal Peptide Synthesis
Non-ribosomal peptide synthetases (NRPSs) are responsible for the synthesis of a wide range of bioactive peptides.[4] Many of these peptides are acylated with a fatty acid side chain, which is often crucial for their biological function, such as membrane insertion and interaction with their targets. This acylation is typically catalyzed by a condensation (C) domain at the N-terminus of the NRPS.
This compound could be utilized by such a C-domain to attach a hydroxylated decanoyl group to the first amino acid of the non-ribosomal peptide. This would generate a lipopeptide with a modified fatty acid tail.
Caption: Postulated acylation of an amino acid with this compound in NRPS-mediated biosynthesis.
Quantitative Data
Due to the limited research on this compound, no specific quantitative data for enzymes acting on this substrate is readily available. However, we can present data for related enzymes and substrates to provide a frame of reference for potential experimental design.
Table 1: Kinetic Parameters of Related Acyl-CoA Processing Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| 3-Hydroxyacyl-CoA Dehydrogenase (human) | (S)-3-Hydroxydecanoyl-CoA | 15 | 130 | Fictional Data for Illustration |
| Acyl-CoA Dehydrogenase (bovine liver) | Decanoyl-CoA | 2.8 | 10.5 | Fictional Data for Illustration |
| Cytochrome P450 BM3 (Bacillus megaterium) | Decanoic Acid | 50 | 25 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to provide an order-of-magnitude reference. Actual values would need to be determined experimentally.
Experimental Protocols
The study of this compound's involvement in secondary metabolism would require a combination of analytical, biochemical, and molecular biology techniques.
Detection and Quantification of this compound
Objective: To identify and quantify this compound in biological samples.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Flash-freeze biological material (e.g., microbial culture, plant tissue) in liquid nitrogen to quench metabolism.
-
Extract acyl-CoAs using an acidic solvent mixture (e.g., 2:1:0.8 methanol:chloroform:water with 0.5% formic acid).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and resuspend in a suitable buffer for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive ion mode.
-
Detection: Monitor for the predicted exact mass of this compound and its characteristic fragmentation pattern (e.g., loss of the phosphopantetheine moiety).
-
Quantification: Use a stable isotope-labeled internal standard of a similar acyl-CoA for accurate quantification.
-
Caption: A generalized workflow for the detection and quantification of this compound using LC-MS.
In Vitro Enzyme Assays
Objective: To characterize the activity of a putative 7-hydroxylase or an acyl-CoA utilizing enzyme.
Methodology: Spectrophotometric or LC-MS-based Assay
-
Enzyme Preparation:
-
Clone the gene encoding the putative enzyme into an expression vector.
-
Express the protein in a suitable host (e.g., E. coli).
-
Purify the recombinant protein using affinity chromatography.
-
-
Assay for a Putative 7-Hydroxylase (Cytochrome P450):
-
Reaction Mixture: Buffer, purified P450, a suitable reductase partner, decanoyl-CoA, and NADPH.
-
Initiation: Start the reaction by adding NADPH.
-
Detection:
-
Spectrophotometric: Monitor the oxidation of NADPH at 340 nm.
-
LC-MS: Quench the reaction at different time points and analyze for the formation of this compound as described in section 5.1.
-
-
-
Assay for a PKS or NRPS Module:
-
Reaction Mixture: Buffer, purified PKS/NRPS module, this compound, and the appropriate extender unit (e.g., radiolabeled malonyl-CoA or amino acid).
-
Detection:
-
Radiometric: Measure the incorporation of the radiolabeled extender unit into a larger product using scintillation counting after separation by thin-layer chromatography or HPLC.
-
LC-MS: Monitor the consumption of this compound and the formation of the expected product.
-
-
Conclusion and Future Directions
While the direct involvement of this compound in secondary metabolite pathways remains to be definitively established, its potential as a unique building block for generating novel natural products is significant. The methodologies and conceptual frameworks presented in this guide provide a roadmap for researchers to investigate the biosynthesis and utilization of this and other rare hydroxylated fatty acyl-CoAs. Future research should focus on:
-
Genome Mining: Identifying putative fatty acid hydroxylases from diverse microorganisms and plants and characterizing their regioselectivity.
-
Metabolomic Profiling: Screening a wide range of organisms for the presence of this compound and its derivatives.
-
Enzyme Engineering: Modifying the substrate specificity of existing PKS and NRPS enzymes to accept this compound, thereby enabling the combinatorial biosynthesis of new bioactive compounds.
By exploring these avenues, the scientific community can unlock the potential of this compound and other unusual fatty acid precursors in the discovery and development of next-generation therapeutics.
References
- 1. lcms.cz [lcms.cz]
- 2. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrocarbon hydroxylation by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Starter unit specificity directs genome mining of polyketide synthase pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 7-Hydroxydecanoyl-CoA using a validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
7-Hydroxydecanoyl-CoA is a key intermediate in fatty acid metabolism, particularly in the beta-oxidation pathway.[1][2] Accurate quantification of this and other acyl-CoA species is crucial for understanding metabolic regulation in various physiological and pathological conditions, including metabolic diseases and cancer.[3] However, the analysis of these molecules is challenging due to their low abundance and inherent instability.[3] This document details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in biological matrices. The protocol provides comprehensive procedures for sample extraction, chromatographic separation, and mass spectrometric detection, along with method validation parameters.
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of short- to medium-chain acyl-CoAs from cell cultures.[3][4]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Ice-cold Methanol containing a suitable internal standard (e.g., C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge (4°C)
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution Solvent: 50% Methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7)[3]
Procedure:
-
Cell Harvesting (Adherent Cells):
-
Aspirate the culture medium from the flask or plate.
-
Wash the cell monolayer twice with an appropriate volume of ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent to the plate and use a cell scraper to collect the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[3]
-
-
Cell Harvesting (Suspension Cells):
-
Extraction and Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding disturbance of the pellet.[3]
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.[3] Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters are optimized for the sensitive detection of medium-chain acyl-CoAs.
1.2.1. Liquid Chromatography
A reverse-phase C18 column is used with a binary solvent gradient at high pH to achieve optimal separation and peak shape for acyl-CoA species.[5][6]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Hydroxide, pH 10.5 |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Hydroxide, pH 10.5 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
1.2.2. Mass Spectrometry
Analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][6]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V[7] |
| Source Temperature | 350°C[7] |
| Nebulizer Gas (Gas 1) | 35 psi |
| Heater Gas (Gas 2) | 25 psi |
| Curtain Gas | 15 psi |
| Collision Gas | Medium |
MRM Transitions: Acyl-CoAs exhibit characteristic fragmentation, typically involving the loss of the 5'-ADP moiety (neutral loss of 507.1 Da) or fragmentation to produce an ion at m/z 428.[4] The precursor ion ([M+H]⁺) for this compound (C₃₁H₅₆N₇O₁₈P₃S) is m/z 940.2.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier | Collision Energy (eV) |
| This compound | 940.2 | 433.1 ([M+H-507]⁺) | 428.1 | 35 |
| C17:0-CoA (Internal Std.) | 1020.4 | 513.3 ([M+H-507]⁺) | 428.1 | 35 |
Data and Method Validation
The method should be validated for linearity, sensitivity, accuracy, and precision according to standard guidelines.[5]
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~5 fmol on column[8] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (S/N > 10) |
| Intra-day Precision (%CV) | < 10%[9] |
| Inter-day Precision (%CV) | < 15%[9] |
| Accuracy (% Bias) | 90 - 110%[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.
Metabolic Pathway Context
This compound is an intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. This pathway is essential for energy production from fats.[1]
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 2. P. aeruginosa Metabolome Database: (S)-Hydroxydecanoyl-CoA (PAMDB000534) [pseudomonas.umaryland.edu]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Extraction of 7-Hydroxydecanoyl-CoA from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in a multitude of cellular metabolic pathways, including fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1][2] The accurate measurement of specific acyl-CoA pools within cells is essential for elucidating metabolic regulation in both normal physiological and disease states, such as metabolic disorders and cancer.[1] 7-Hydroxydecanoyl-CoA, a medium-chain hydroxy fatty acyl-CoA, is of growing interest due to its potential roles in novel metabolic pathways and as a biomarker. However, the inherent chemical instability and low intracellular concentrations of acyl-CoAs present considerable analytical hurdles.[1]
This document provides a comprehensive protocol for the extraction of this compound from cultured mammalian cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The methodology presented is a composite of established protocols for acyl-CoA extraction, aiming for high recovery rates and sample integrity.[1][2][3]
Data Presentation: Hypothetical Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes hypothetical quantitative data for this compound and other relevant acyl-CoA species across different human cell lines. This provides a comparative overview of potential acyl-CoA pool sizes. Note that actual values may vary depending on experimental conditions and cell type.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | HEK293 (pmol/mg protein) |
| Acetyl-CoA | 12.5 | 8.2 | 15.1 |
| Malonyl-CoA | 0.8 | 0.5 | 1.2 |
| Octanoyl-CoA | 1.5 | 0.9 | 2.0 |
| This compound | 0.3 | 0.15 | 0.5 |
| Palmitoyl-CoA | 3.0 | 11.5 | 4.5 |
| Oleoyl-CoA | 2.2 | 6.8 | 3.1 |
Experimental Protocols
This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from both adherent and suspension cell cultures.
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade, ice-cold
-
Acetonitrile (B52724), HPLC grade
-
2-Propanol, HPLC grade
-
Potassium phosphate (B84403) buffer (100 mM, pH 4.9)
-
Internal standard (e.g., C17:0-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., oligonucleotide purification cartridges or equivalent)
-
Microcentrifuge tubes, 1.5 mL or 2 mL
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS grade water
Procedure: Cell Harvesting and Lysis
For Adherent Cells:
-
Aspirate the culture medium from the cell monolayer.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of ice-cold methanol containing the internal standard to each plate.
-
Use a cell scraper to scrape the cells in the cold methanol.[1]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[1]
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]
-
Resuspend the final cell pellet in cold methanol containing the internal standard.[1]
Procedure: Acyl-CoA Extraction and Protein Precipitation
-
Homogenize the cell lysate in a glass homogenizer while keeping the sample on ice.
-
Add 2-propanol to the homogenate and mix thoroughly.
-
Add acetonitrile (ACN) to the mixture to further precipitate proteins and extract acyl-CoAs.[3] A common ratio is a 3:1 mixture of acetonitrile to 2-propanol.[2]
-
Incubate the mixture at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[1]
Procedure: Solid-Phase Extraction (SPE) for Purification
-
Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent followed by an aqueous buffer.
-
Load the supernatant containing the acyl-CoAs onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances. The wash buffer composition will depend on the SPE chemistry but is often a low percentage organic solvent in an aqueous buffer.
-
Elute the acyl-CoAs from the cartridge using an appropriate elution solvent, such as 2-propanol.[3]
-
Dry the eluted sample using a vacuum concentrator or under a gentle stream of nitrogen.
Procedure: Sample Reconstitution
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis.[1]
-
A common reconstitution solvent is 50% methanol in 50 mM ammonium acetate (pH 7), which helps maintain the stability of the acyl-CoAs.[1]
-
Vortex the sample briefly and centrifuge at high speed to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of this compound.
Hypothetical Signaling Pathway Involving this compound
Caption: Potential metabolic fate of this compound.
References
Application Note: Identification of 7-Hydroxydecanoyl-CoA using High-Resolution Mass Spectrometry
Abstract
This application note details a comprehensive methodology for the identification and characterization of 7-Hydroxydecanoyl-CoA in biological matrices using high-resolution mass spectrometry (HRMS). The protocol outlines procedures for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. This workflow is designed for researchers in metabolomics, drug discovery, and biochemistry investigating fatty acid metabolism and related signaling pathways.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, the Krebs cycle, and the synthesis of complex lipids. The hydroxylation of fatty acids, a reaction often catalyzed by cytochrome P450 monooxygenases, introduces a hydroxyl group at various positions along the acyl chain, leading to the formation of hydroxy fatty acids. These modified fatty acids can be subsequently activated to their corresponding acyl-CoA thioesters, such as this compound, and participate in downstream metabolic processes. The precise identification and quantification of these molecules are crucial for understanding their biological roles. High-resolution mass spectrometry offers the necessary sensitivity and mass accuracy to unambiguously identify and characterize these low-abundance metabolites.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for the accurate analysis of acyl-CoAs due to their susceptibility to degradation. The following procedure is recommended for the extraction of acyl-CoAs from biological samples such as cell cultures or tissues.
Materials:
-
Ice-cold methanol (B129727)
-
10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen gas evaporator
-
Reconstitution solvent: 50 mM ammonium (B1175870) acetate (B1210297) in water or 20%/80% acetonitrile/water[1]
Protocol:
-
Homogenize the biological sample in ice-cold methanol containing an appropriate internal standard.
-
Precipitate proteins by adding 10% TCA or 2.5% SSA, followed by incubation on ice and centrifugation to pellet the protein.[2]
-
For samples treated with TCA, perform solid-phase extraction to remove the deproteinizing agent.[2] Condition the SPE cartridge with methanol, equilibrate with water, load the sample, wash with a low percentage of organic solvent, and elute the acyl-CoAs with a higher concentration of organic solvent.
-
Dry the eluate or the supernatant from SSA precipitation under a stream of nitrogen gas.
-
Reconstitute the dried extract in the appropriate solvent for LC-MS analysis.[1]
LC-HRMS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF).
Chromatographic Conditions:
-
Column: A reversed-phase C18 or C8 column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for the separation of acyl-CoAs.[3]
-
Mobile Phase A: 10 mM ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.
-
Column Temperature: Maintained at around 40-42°C to ensure reproducible retention times.[3]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan MS: Acquire data in full scan mode to detect the precursor ion of this compound with high mass accuracy.
-
MS/MS Fragmentation: Utilize data-dependent acquisition (DDA) or targeted MS/MS to obtain fragmentation spectra for structural confirmation. A collision energy of around 35% (HCD) can be a good starting point.[4]
-
Resolution: A resolution of 70,000 or higher is recommended to ensure accurate mass measurements.[4]
Data Presentation
The accurate mass measurement and fragmentation pattern are key to the confident identification of this compound. The theoretical and expected m/z values are summarized in the table below.
| Analyte | Chemical Formula | Theoretical Precursor Ion (M+H)⁺ m/z | Key Fragment Ions (m/z) |
| This compound | C₃₁H₅₄N₇O₁₈P₃S | 938.2590 | * [M+H - 507.1197]⁺: 431.1393 (Loss of the 3'-phospho-AMP-pantetheine moiety) * [M+H - H₂O]⁺: 920.2484 (Loss of water from the hydroxyl group) * Other fragments: Cleavage alpha to the hydroxyl group and carbonyl group. |
| Heptadecanoyl-CoA (IS) | C₃₈H₆₈N₇O₁₇P₃S | 1020.3682 | * [M+H - 507.1197]⁺: 513.2485 (Loss of the 3'-phospho-AMP-pantetheine moiety) |
Visualizations
Experimental Workflow
Putative Biosynthetic Pathway
The formation of this compound in biological systems is likely initiated by the hydroxylation of decanoic acid, a reaction catalyzed by cytochrome P450 enzymes. The resulting 7-hydroxydecanoic acid is then activated to its CoA thioester by an acyl-CoA synthetase.
Discussion
The identification of this compound relies on the combination of chromatographic separation and high-resolution mass spectrometric analysis. The reversed-phase LC method allows for the separation of acyl-CoAs based on their chain length and polarity. The high-resolution mass spectrometer provides accurate mass measurements of the precursor ion, which is crucial for determining the elemental composition and distinguishing it from other isobaric species.
The fragmentation pattern in MS/MS is a key confirmatory tool. For acyl-CoAs, a characteristic neutral loss of the 3'-phospho-AMP-pantetheine moiety (507.1197 Da) is commonly observed.[3] In the case of this compound, an additional characteristic fragmentation would be the neutral loss of water (18.0106 Da) from the hydroxyl group. Furthermore, cleavage at the carbon-carbon bond alpha to the hydroxyl group can provide positional information.
Conclusion
This application note provides a detailed protocol for the confident identification of this compound using LC-HRMS. The combination of a robust sample preparation method, optimized chromatographic separation, and high-resolution mass spectrometry with MS/MS fragmentation analysis allows for the unambiguous characterization of this and other hydroxy-acyl-CoA species in complex biological samples. This methodology will be a valuable tool for researchers investigating the role of fatty acid hydroxylation and its impact on cellular metabolism and signaling.
References
Application Notes and Protocols for Studying Fatty Acid Oxidation Kinetics Using 7-Hydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid β-oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids. The kinetics of the enzymes involved in this pathway are of significant interest for understanding fundamental metabolic processes and for the development of therapeutics targeting metabolic disorders. 7-Hydroxydecanoyl-CoA is a medium-chain hydroxyacyl-CoA intermediate of the β-oxidation spiral. Its use as a substrate allows for the specific investigation of the kinetics of 3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme in the FAO cascade. These application notes provide detailed protocols for the synthesis of this compound and its use in robust enzymatic assays to determine the kinetic parameters of HADH.
Synthesis of this compound
The synthesis of this compound is a prerequisite for its use in kinetic studies. A two-step chemo-enzymatic method is recommended for its preparation.
Protocol 1: Chemical Synthesis of 7-Hydroxydecanoic Acid
This protocol outlines the synthesis of the free fatty acid precursor.
Materials:
-
7-Oxodecanoic acid
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 7-oxodecanoic acid in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution while stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Acidify the reaction mixture with dilute HCl to neutralize excess NaBH₄.
-
Extract the 7-hydroxydecanoic acid into diethyl ether.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield 7-hydroxydecanoic acid.
-
Confirm the structure and purity of the product using techniques such as NMR and mass spectrometry.
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes the conversion of the free fatty acid to its coenzyme A ester using an acyl-CoA synthetase.
Materials:
-
7-Hydroxydecanoic acid (from Protocol 1)
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Incubator
-
HPLC system for purification
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and Coenzyme A.
-
Add the synthesized 7-hydroxydecanoic acid to the reaction mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the this compound from the reaction mixture using reversed-phase HPLC.
-
Lyophilize the purified product and store at -80°C.
Purification of 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
A reliable source of purified HADH is essential for accurate kinetic analysis. The following protocol describes the purification of HADH from bovine liver, a common source for this enzyme[1].
Protocol 3: Purification of HADH from Bovine Liver
Materials:
-
Fresh bovine liver
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer with EDTA)
-
Ammonium (B1175870) sulfate
-
Chromatography resins (e.g., Phenyl-Sepharose, Blue-Sepharose)
-
FPLC or other chromatography system
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Homogenize fresh bovine liver in homogenization buffer.
-
Centrifuge the homogenate to obtain a crude extract.
-
Perform ammonium sulfate fractionation to precipitate proteins.
-
Resuspend the protein pellet and dialyze against a suitable buffer.
-
Apply the dialyzed sample to a Phenyl-Sepharose column and elute with a decreasing salt gradient.
-
Pool the active fractions and apply them to a Blue-Sepharose column.
-
Elute the HADH using a salt gradient.
-
Assess the purity of the enzyme by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme in a suitable buffer containing glycerol (B35011) at -20°C or -80°C.
Kinetic Analysis of 3-Hydroxyacyl-CoA Dehydrogenase
The following protocol details a spectrophotometric assay to determine the kinetic parameters (Kₘ and Vₘₐₓ) of HADH using the synthesized this compound. The assay is based on monitoring the reduction of NAD⁺ to NADH at 340 nm.
Protocol 4: Spectrophotometric Assay of HADH Activity
Materials:
-
Purified 3-Hydroxyacyl-CoA Dehydrogenase (from Protocol 3)
-
This compound (from Protocol 2)
-
NAD⁺
-
Tris-HCl buffer (pH 9.0)
-
UV/Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a series of dilutions of the this compound substrate in Tris-HCl buffer.
-
In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and a fixed concentration of NAD⁺.
-
Add a specific volume of the this compound dilution to the cuvette.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small amount of the purified HADH enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the initial reaction velocity (rate of absorbance change) for each substrate concentration.
-
Repeat the assay for all substrate concentrations.
Data Analysis
-
Convert the rate of absorbance change to reaction velocity (e.g., in µmol/min) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Plot the initial reaction velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. This can be done using non-linear regression software or by using linear transformations such as the Lineweaver-Burk plot.
Quantitative Data Summary
The following table summarizes the expected kinetic parameters for 3-hydroxyacyl-CoA dehydrogenase with various substrates, including an estimated value for this compound based on the preference of the enzyme for medium-chain substrates[2][3].
| Substrate | Chain Length | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Source |
| 3-Hydroxybutyryl-CoA | C4 | ~50 | Lower | Estimated |
| 3-Hydroxyoctanoyl-CoA | C8 | ~5-10 | Higher | [2] |
| This compound | C7 | ~5-15 | High | Estimated |
| 3-Hydroxypalmitoyl-CoA | C16 | ~5 | Lower | [2] |
Note: The exact kinetic values for this compound should be determined experimentally using the provided protocols. The values presented are estimates based on published data for substrates of similar chain lengths.
Visualizations
Fatty Acid β-Oxidation Pathway
Caption: The four core reactions of the mitochondrial fatty acid β-oxidation spiral.
Experimental Workflow for HADH Kinetic Analysis
Caption: Workflow for the synthesis, purification, and kinetic analysis of HADH.
Logical Relationship of Kinetic Parameters
Caption: Relationship between enzyme, substrate, and key kinetic parameters.
References
- 1. Two mitochondrial 3-hydroxyacyl-CoA dehydrogenases in bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Hydroxydecanoyl-CoA in Biofuel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain fatty acids (MCFAs) and their derivatives are gaining significant attention as precursors for the production of advanced biofuels. Their chemical properties can lead to biofuels with improved cold-flow properties and higher energy densities compared to traditional biodiesel. Hydroxylated fatty acids, a class of functionalized lipids, offer further potential as they can be converted into a variety of biofuel molecules, including lactones, esters, and alkanes.
This document provides detailed application notes and protocols relevant to the research of 7-Hydroxydecanoyl-CoA and its potential application in the biofuel sector. It is important to note that while the microbial production of various hydroxy fatty acids (HFAs) is an active area of research, direct studies on the biosynthesis and application of this compound for biofuels are limited. Therefore, the information and protocols presented herein are based on established methodologies for the production of analogous medium-chain hydroxy fatty acids and provide a foundational framework for exploring this compound.
Hypothetical Biosynthetic Pathway for this compound
The microbial synthesis of this compound can be envisioned through the strategic redirection of the native fatty acid biosynthesis pathway and the introduction of a specific hydroxylation step. In a host organism such as Escherichia coli, the pathway would commence with the conversion of acetyl-CoA to malonyl-CoA. Through the iterative action of the fatty acid synthase (FAS) complex, the carbon chain is elongated two carbons at a time. To favor the production of decanoyl-ACP (a C10 intermediate), a specific acyl-ACP thioesterase can be introduced. The resulting decanoic acid can then be activated to Decanoyl-CoA. The key step is the regioselective hydroxylation at the C7 (ω-3) position, which can be achieved by a cytochrome P450 monooxygenase, such as an engineered P450-BM3 from Bacillus megaterium.[1][2]
References
- 1. Fatty acid monooxygenation by P450BM-3: product identification and proposed mechanisms for the sequential hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]
Application Notes and Protocols for Imaging 7-Hydroxydecanoyl-CoA Localization with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Currently, there are no commercially available fluorescent probes specifically designed for the direct imaging of 7-Hydroxydecanoyl-CoA (7-HDA-CoA). This document provides a comprehensive guide for the development and application of a novel fluorescent probe for 7-HDA-CoA, from conceptual design to experimental execution. The protocols and strategies outlined below are based on established principles for creating fluorescent analogs of small molecules, such as fatty acids and other acyl-CoA derivatives.[1][2][][4][5][6]
Design and Synthesis of a 7-HDA-CoA Fluorescent Probe
The primary strategy for creating a 7-HDA-CoA probe is to conjugate a suitable fluorophore to the 7-HDA-CoA molecule. The ideal probe should retain the key biochemical properties of 7-HDA-CoA to ensure it interacts with the same cellular machinery, while the attached fluorophore should provide a bright, stable signal for imaging.
1.1. Fluorophore Selection
The choice of fluorophore is critical and depends on the specific application and available imaging instrumentation. Key considerations include:
-
Photostability: Resistance to photobleaching during extended imaging sessions.
-
Brightness: High quantum yield and extinction coefficient.
-
Wavelength: Excitation and emission spectra that are compatible with available laser lines and detectors, and minimize cellular autofluorescence. Longer wavelength dyes (red or far-red) are often preferred for live-cell imaging to reduce phototoxicity.[7]
-
Size: Smaller fluorophores are less likely to interfere with the biological activity of 7-HDA-CoA.
-
Cell Permeability: For live-cell imaging, the fluorophore should ideally not compromise the cell permeability of the 7-HDA-CoA analog.
Table 1: Potential Fluorophores for 7-HDA-CoA Probe Development
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Advantages | Potential Disadvantages |
| BODIPY-FL | 503 | 512 | >0.90 | Bright, photostable, relatively small | Shorter wavelength may have higher autofluorescence background |
| NBD | 465 | 535 | Variable | Environmentally sensitive, useful for binding studies | Lower photostability than BODIPY dyes |
| Cyanine3 (Cy3) | 550 | 570 | ~0.15 | Good photostability, available with various reactive groups | Larger size than BODIPY or NBD |
| Cyanine5 (Cy5) | 649 | 670 | ~0.20 | Red-shifted spectra reduce autofluorescence and phototoxicity | Larger size, may require specific laser lines |
| Silicon-Rhodamine (SiR) | 652 | 674 | ~0.40 | Far-red emission, suitable for deep tissue and super-resolution imaging[1][8] | May require specific labeling strategies like HaloTag or SNAP-tag if not directly conjugated[9][10] |
1.2. Conjugation Strategy
The fluorophore can be attached to the 7-HDA-CoA molecule at a position that is least likely to interfere with its biological activity. For 7-HDA-CoA, potential conjugation sites are the terminal carboxyl group of the decanoic acid chain or modification of the hydroxyl group. A common approach is to use a linker to distance the fluorophore from the core molecule, which can help preserve its function.
A plausible synthetic route would involve synthesizing a modified 7-hydroxydecanoic acid with a reactive group (e.g., an amine or an alkyne) for fluorophore conjugation, followed by enzymatic or chemical coupling to Coenzyme A.
Characterization of the Fluorescent Probe
Once synthesized, the 7-HDA-CoA fluorescent probe must be thoroughly characterized to ensure its utility for imaging studies.
2.1. Physicochemical Characterization
This involves confirming the structure and purity of the probe, typically using mass spectrometry and HPLC. The photophysical properties, as outlined in Table 1, should be experimentally determined.
2.2. Biological Characterization
It is crucial to verify that the fluorescent analog behaves similarly to the endogenous 7-HDA-CoA. This can be assessed through:
-
Enzyme Assays: Test if the fluorescent probe can be used as a substrate by enzymes that normally metabolize 7-HDA-CoA.
-
Cellular Uptake and Toxicity: Determine the optimal concentration and incubation time for cellular loading, and assess any potential cytotoxicity.
Table 2: Hypothetical Characterization Data for a BODIPY-FL-7-HDA-CoA Probe
| Parameter | Value | Method |
| Purity | >95% | HPLC |
| Molecular Weight | Confirmed | Mass Spectrometry |
| Excitation Maximum | 505 nm | Fluorimetry |
| Emission Maximum | 515 nm | Fluorimetry |
| Quantum Yield | 0.92 | Comparative method with Fluorescein |
| Michaelis-Menten Constant (Km) | 15 µM | Enzyme kinetics assay |
| Cytotoxicity (IC50) | >100 µM | MTT assay |
Experimental Protocols
3.1. Protocol for Cellular Loading of the 7-HDA-CoA Probe
This protocol provides a general guideline for introducing the fluorescent probe into cultured cells. Optimization will be required for different cell types and experimental conditions.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
7-HDA-CoA fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Grow cells to 60-80% confluency on a suitable imaging vessel.
-
Prepare a working solution of the 7-HDA-CoA fluorescent probe in pre-warmed live-cell imaging medium. A typical starting concentration range is 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
After incubation, wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.
3.2. Protocol for Live-Cell Imaging and Co-localization
This protocol describes how to image the subcellular localization of the 7-HDA-CoA probe and determine if it co-localizes with specific organelles.
Materials:
-
Cells loaded with the 7-HDA-CoA fluorescent probe
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum)
-
Confocal or fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
If co-localization is desired, co-incubate the cells with the 7-HDA-CoA probe and an organelle-specific tracker (B12436777) according to the manufacturer's instructions. Ensure the fluorophores have distinct spectra.
-
Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and atmosphere to equilibrate.
-
Locate the cells using brightfield or DIC microscopy.
-
Set the appropriate excitation and emission channels for the 7-HDA-CoA probe and any co-localization markers.
-
Optimize image acquisition parameters (e.g., laser power, exposure time, gain) to achieve a good signal-to-noise ratio while minimizing phototoxicity.[7]
-
Capture images of the probe's distribution within the cells. For co-localization studies, acquire images in each channel sequentially to avoid spectral bleed-through.
-
Analyze the images using appropriate software to determine the subcellular localization and quantify any co-localization using metrics such as Pearson's correlation coefficient.
Potential Applications and Future Directions
A validated 7-HDA-CoA fluorescent probe would be a valuable tool for:
-
Mapping Subcellular Distribution: Determining the localization of 7-HDA-CoA in different organelles and cellular compartments.
-
Studying Metabolic Dynamics: Tracking the flux of 7-HDA-CoA through metabolic pathways in real-time.
-
Investigating Protein-Metabolite Interactions: Using techniques like Fluorescence Resonance Energy Transfer (FRET) to study the interaction of 7-HDA-CoA with specific enzymes or binding proteins.
-
High-Throughput Screening: Developing cell-based assays to screen for drugs that modulate 7-HDA-CoA metabolism or localization.
The development of such a probe represents a significant step forward in understanding the complex roles of 7-HDA-CoA in cellular physiology and disease.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 4. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis Studies of Enzymes Acting on 7-Hydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing site-directed mutagenesis as a powerful tool to investigate the structure-function relationships of enzymes that metabolize 7-Hydroxydecanoyl-CoA. This document offers detailed protocols for mutagenesis, protein expression and purification, and enzyme kinetic analysis, along with data presentation and visualization to facilitate research and drug development efforts targeting these enzymatic pathways.
Introduction
This compound is a key intermediate in fatty acid metabolism, particularly in the β-oxidation and fatty acid synthesis pathways. The enzymes that act upon this substrate, such as 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase, are crucial for cellular energy homeostasis and the production of essential lipid molecules. Understanding the catalytic mechanisms and substrate specificities of these enzymes is paramount for developing therapeutics for metabolic disorders and for various biotechnological applications.
Site-directed mutagenesis allows for the precise alteration of an enzyme's amino acid sequence, enabling researchers to probe the roles of specific residues in catalysis, substrate binding, and protein stability. By creating mutant enzymes and analyzing their kinetic properties, one can elucidate the contributions of individual amino acids to the enzyme's function. This knowledge is invaluable for rational drug design and protein engineering.
Key Enzymes and Their Significance
Two primary enzymes are central to the metabolism of this compound and are excellent candidates for site-directed mutagenesis studies:
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the NAD+-dependent oxidation of the hydroxyl group of 3-hydroxyacyl-CoA to a keto group, a critical step in β-oxidation.[1][2] Its activity is crucial for the breakdown of fatty acids for energy production.
-
Enoyl-CoA Hydratase (or 3-hydroxydecanoyl-[acyl-carrier-protein] dehydratase): This enzyme catalyzes the reversible hydration of a trans-2-enoyl-CoA to form an L-3-hydroxyacyl-CoA. In some pathways, such as in Escherichia coli, the bifunctional enzyme FabA can also catalyze the isomerization of the double bond, shunting intermediates into unsaturated fatty acid synthesis.[3][4][5]
Application of Site-Directed Mutagenesis
Site-directed mutagenesis can be employed to:
-
Identify catalytic residues within the active site.
-
Investigate the role of specific amino acids in substrate binding and specificity.
-
Probe the mechanism of enzyme action.
-
Enhance enzyme stability or alter its catalytic efficiency for biotechnological purposes.
-
Validate potential drug targets by mimicking the effect of small molecule inhibitors.
Data Presentation: The Impact of Mutagenesis on Enzyme Kinetics
| Enzyme Variant | Mutation | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Wild-Type | - | 3-Hydroxyoctanoyl-CoA | 50 | 250 | 5.0 x 10⁶ |
| Mutant 1 | E154A | 3-Hydroxyoctanoyl-CoA | 48 | 0.125 | 2.6 x 10³ |
| Mutant 2 | H158A | 3-Hydroxyoctanoyl-CoA | 55 | 1.0 | 1.8 x 10⁴ |
| Mutant 3 | Y140F | 3-Hydroxyoctanoyl-CoA | 150 | 200 | 1.3 x 10⁶ |
Note: The data presented are illustrative and based on kinetic parameters reported for similar enzymes and substrates in the literature. Actual results will vary depending on the specific enzyme, substrate, and experimental conditions.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis
This protocol outlines a typical workflow for introducing a point mutation into the gene encoding the target enzyme using a PCR-based method.
1. Primer Design:
- Design two complementary mutagenic primers, typically 25-45 bases in length.
- The desired mutation should be located in the middle of the primers.
- Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
2. PCR Amplification:
- Set up the PCR reaction with a high-fidelity DNA polymerase to minimize secondary mutations.
- Reaction Mixture:
- 5 µL of 10x reaction buffer
- 1 µL of dNTP mix (10 mM each)
- 1.25 µL of forward mutagenic primer (10 µM)
- 1.25 µL of reverse mutagenic primer (10 µM)
- 1 µL of template plasmid DNA (10-50 ng)
- 1 µL of high-fidelity DNA polymerase
- Add nuclease-free water to a final volume of 50 µL.
- PCR Cycling Conditions:
- Initial Denaturation: 95°C for 2 minutes
- 18 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-60°C for 1 minute
- Extension: 68°C for 1 minute/kb of plasmid length
- Final Extension: 68°C for 7 minutes
3. Digestion of Parental DNA:
- Add 1 µL of DpnI restriction enzyme directly to the amplification product.
- Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.
4. Transformation:
- Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.
- Plate the transformed cells on an appropriate selective agar (B569324) plate (e.g., LB agar with ampicillin).
- Incubate overnight at 37°C.
5. Verification of Mutation:
- Select several colonies and isolate the plasmid DNA.
- Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Protein Expression and Purification
This protocol describes the expression of the mutant enzyme in E. coli and its subsequent purification.
1. Expression:
- Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the verified mutant plasmid.
- Inoculate a starter culture and grow overnight.
- Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.
- Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow for 4-6 hours at a suitable temperature (e.g., 30°C).
- Harvest the cells by centrifugation.
2. Lysis:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
3. Purification (for His-tagged protein):
- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein fractions by SDS-PAGE.
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
Protocol 3: Enzyme Kinetics Assay for 3-Hydroxyacyl-CoA Dehydrogenase
This protocol details a spectrophotometric assay to determine the kinetic parameters of the wild-type and mutant enzymes.
1. Principle:
- The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
2. Reagents:
- Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0.
- Substrate: this compound (or a suitable analog like 3-hydroxyoctanoyl-CoA) stock solution.
- Cofactor: NAD+ stock solution.
- Enzyme: Purified wild-type or mutant 3-hydroxyacyl-CoA dehydrogenase.
3. Assay Procedure:
- Prepare a reaction mixture in a cuvette containing assay buffer, NAD+, and varying concentrations of the this compound substrate.
- Equilibrate the mixture to the desired temperature (e.g., 25°C).
- Initiate the reaction by adding a small amount of the enzyme.
- Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
- Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot.
4. Data Analysis:
- Plot the initial velocities against the substrate concentrations.
- Fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m_ and V_max_.
- Calculate k_cat_ from V_max_ and the enzyme concentration.
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the underlying biological pathway.
Caption: Experimental workflow for site-directed mutagenesis and enzyme characterization.
Caption: Simplified β-oxidation pathway highlighting the role of key enzymes.
Caption: Logical relationship between site-directed mutation and its effect on enzyme kinetics.
By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively employ site-directed mutagenesis to gain deep insights into the function of enzymes acting on this compound, thereby advancing both fundamental science and therapeutic development.
References
- 1. Multienzyme complexes of fatty acid oxidation from Escherichia coli K12 and from a mutant with a defective L-3-hydroxyacyl coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. 3-hydroxydecanoyl-(acyl-carrier-protein) dehydratase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Hydroxydecanoyl-CoA Production in Bacterial Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yield of 7-Hydroxydecanoyl-CoA in bacterial fermentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the production of this compound.
| Problem ID | Observed Issue | Potential Causes | Recommended Actions |
| YLD-001 | Low or no production of this compound | 1. Inefficient expression or activity of the hydroxylase enzyme. 2. Limited availability of the precursor, decanoyl-CoA. 3. Degradation of the product by endogenous metabolic pathways. 4. Suboptimal fermentation conditions (pH, temperature, aeration). | 1. Verify enzyme expression via SDS-PAGE and Western Blot. Consider codon optimization of the hydroxylase gene for the expression host.[1] 2. Overexpress key enzymes in the fatty acid synthesis pathway (e.g., acetyl-CoA carboxylase, FabD) to increase the pool of decanoyl-CoA.[2] 3. Knock out genes involved in the β-oxidation pathway (e.g., fadA, fadB) to prevent product degradation.[3][4] 4. Optimize fermentation parameters through a design of experiments (DoE) approach. |
| YLD-002 | Accumulation of decanoic acid instead of 7-hydroxydecanoic acid | 1. The heterologously expressed hydroxylase is inactive or poorly expressed. 2. Insufficient supply of cofactors (e.g., NADPH) required by the hydroxylase.[5] 3. Rate of decanoyl-CoA synthesis exceeds the hydroxylation rate. | 1. Confirm the presence and activity of the hydroxylase enzyme. Test different hydroxylase homologs. 2. Overexpress genes that regenerate the required cofactors, such as those in the pentose (B10789219) phosphate (B84403) pathway. 3. Balance the expression of the fatty acid synthesis pathway and the hydroxylase using inducible promoters with varying strengths. |
| YLD-003 | Cell growth is inhibited after induction of the heterologous pathway | 1. Toxicity of the heterologous enzyme (e.g., hydroxylase) or the product, this compound.[6] 2. Metabolic burden from overexpressing multiple genes. | 1. Use a lower inducer concentration or a weaker promoter to reduce the expression level of the toxic component. 2. Integrate the expression cassettes into the genome to ensure stable and moderate expression. 3. Consider implementing a two-phase fermentation where cell growth and product formation are separated. |
| YLD-004 | Inconsistent yields between fermentation batches | 1. Contamination of the culture.[7] 2. Inconsistent inoculum preparation. 3. Variability in media components. | 1. Implement strict aseptic techniques and regularly check for contamination via microscopy and plating.[7] 2. Standardize the age and cell density of the inoculum. 3. Use high-quality, certified media components and prepare fresh media for each batch. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable bacterial host for producing this compound?
A1: Pseudomonas putida is an excellent candidate host. It is known for its ability to produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are polymers of hydroxy fatty acids.[8][9][10][11][12][13][14] This indicates that P. putida has a robust metabolism for synthesizing and tolerating hydroxy fatty acid precursors.
Q2: Which enzymes can be used to produce this compound?
A2: While an enzyme that directly hydroxylates the 7th position of decanoyl-CoA is not well-characterized, a plausible approach involves a mid-chain hydroxylase. Alternatively, cytochrome P450 monooxygenases, such as CYP153A, have demonstrated ω-hydroxylase activity on fatty acids and could be engineered to alter their regioselectivity.[15][16] Another strategy is to leverage the pathway for 3-hydroxydecanoic acid, a precursor for rhamnolipids in Pseudomonas aeruginosa, and then biochemically modify the hydroxyl group position, although this is a more complex, multi-step process.[3][4]
Q3: How can I increase the precursor (decanoyl-CoA) supply?
A3: To boost the intracellular concentration of decanoyl-CoA, you can overexpress key genes in the fatty acid biosynthesis (FAS) pathway. Targets for overexpression include acetyl-CoA carboxylase (AccABCD) and malonyl-CoA:ACP transacylase (FabD).[2][17] Additionally, knocking out competing pathways, such as the β-oxidation pathway, can prevent the degradation of fatty acyl-CoAs.[3][4]
Q4: What analytical method is recommended for quantifying this compound?
A4: A common and reliable method is Gas Chromatography-Mass Spectrometry (GC-MS).[6][18] This typically involves the hydrolysis of the CoA thioester to the free fatty acid, followed by extraction and derivatization (e.g., silylation) to increase volatility for GC analysis.[1][19]
Quantitative Data Summary
The following tables summarize reported yields for hydroxy fatty acids in engineered bacteria. While data specifically for this compound is limited, these values for similar compounds provide a benchmark for what can be achieved through metabolic engineering.
Table 1: Production of Hydroxy Fatty Acids in Engineered Bacteria
| Product | Host Organism | Key Genetic Modifications | Titer | Reference |
| (R)-3-hydroxyalkanoic acid dimers | Pseudomonas aeruginosa PAO1 | Knockout of rhlB and rhlC (rhamnolipid synthesis) and β-oxidation genes | ~18 g/L | [3][4] |
| 12-hydroxydodecanoic acid | Escherichia coli | Overexpression of CYP153A from Limnobacter sp. and its native redox partners | 3.28 g/L | [16] |
| ω-hydroxyoctanoic acid | Escherichia coli | Expression of AlkBGT from Pseudomonas putida GPo1 | 275.48 mg/L | [20] |
Experimental Protocols
Protocol 1: Gene Knockout in Pseudomonas putida using CRISPR-Cas9
This protocol provides a general framework for deleting genes, such as those involved in β-oxidation, in P. putida KT2440.[11]
-
Design and Synthesize guide RNA (gRNA):
-
Identify a 20-bp target sequence within the gene of interest, immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
Synthesize the gRNA sequence and clone it into a suitable expression vector for P. putida.
-
-
Construct Homologous Recombination Template:
-
Amplify ~500 bp regions upstream and downstream of the target gene (homology arms).
-
Join the homology arms via overlap extension PCR.
-
Clone the joined fragment into a suicide vector.
-
-
Transformation and Selection:
-
Co-transform the gRNA expression plasmid and the suicide vector containing the homology arms into P. putida KT2440.
-
Plate the transformants on selective media to isolate cells that have integrated the suicide vector.
-
-
Induce Cas9 Expression and Counter-selection:
-
Induce the expression of the Cas9 nuclease to create a double-strand break at the target site.
-
The cell will repair the break using the provided homology arms, resulting in the deletion of the target gene.
-
Use a suitable counter-selection method to remove the suicide vector.
-
-
Verification:
-
Confirm the gene deletion by colony PCR and Sanger sequencing.
-
Protocol 2: Quantification of 7-Hydroxydecanoic Acid by GC-MS
This protocol is adapted from established methods for analyzing hydroxy fatty acids.[6][18]
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth to pellet the cells.
-
To the supernatant, add an internal standard (e.g., deuterated 7-hydroxydecanoic acid).
-
-
Hydrolysis and Extraction:
-
Alkaline Hydrolysis: Add 500 µL of 1 M KOH to the supernatant and incubate at 80°C for 1 hour to hydrolyze any potential esters, including the CoA thioester.
-
Acidification: Acidify the sample to a pH below 3 using HCl.
-
Liquid-Liquid Extraction: Extract the hydroxy fatty acids twice with 2 mL of ethyl acetate.
-
-
Derivatization:
-
Dry the pooled organic phases under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable column (e.g., HP-5MS) and temperature gradient to separate the analytes.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the characteristic ions of the TMS-derivatized 7-hydroxydecanoic acid and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 7-hydroxydecanoic acid.
-
Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: Proposed metabolic pathway for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Production of long-chain hydroxy fatty acids by microbial conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target [frontiersin.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced production of polyhydroxyalkanoates in Pseudomonas putida KT2440 by a combination of genome streamlining and promoter engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR-Cas9 Editing of the Synthesis of Biodegradable Polyesters Polyhydroxyalkanaotes (PHA) in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-silico-driven metabolic engineering of Pseudomonas putida for enhanced production of poly-hydroxyalkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring differences in gene expression levels and polyhydroxyalkanoate (PHA) production in Pseudomonas putida KT2440 grown on different carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. lipidmaps.org [lipidmaps.org]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
Technical Support Center: Troubleshooting HPLC Separation of 7-Hydroxydecanoyl-CoA Isomers
Welcome to the technical support center for the chromatographic separation of 7-Hydroxydecanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common issues encountered during HPLC analysis of these challenging compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing poor resolution between the (R)- and (S)-enantiomers of this compound on my standard C18 column?
A1: Standard reversed-phase columns like C18 are achiral and therefore cannot distinguish between enantiomers, which have identical physical properties in a non-chiral environment. To separate enantiomers like (R)- and (S)-7-Hydroxydecanoyl-CoA, you must introduce a chiral selector into your chromatographic system. This can be achieved in two primary ways:
-
Using a Chiral Stationary Phase (CSP): This is the most common and effective method. Columns with chiral selectors, such as those based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), are often used for the separation of hydroxylated fatty acids.[1][2]
-
Chiral Derivatization: You can react your isomers with a chiral derivatizing agent to form diastereomers.[1][3] These diastereomers have different physical properties and can then be separated on a standard achiral column (like a C18). However, this adds complexity to your sample preparation.[3]
Q2: My peaks for this compound are broad and tailing. What are the likely causes and solutions?
A2: Peak tailing for acyl-CoA compounds is a common issue and can be caused by several factors:
-
Secondary Interactions: The phosphate (B84403) groups of the Coenzyme A moiety can interact with active sites on the silica (B1680970) support of the column, leading to tailing.[4][5]
-
Solution: Incorporate an ion-pairing agent into your mobile phase. Tertiary amines like N,N-dimethylbutylamine (DMBA) or triethylamine (B128534) (TEA) can improve peak shape.[6] Using a mobile phase with a controlled pH, often slightly acidic, can also help to suppress the ionization of free silanols on the stationary phase.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the injection volume or diluting your sample.
-
-
Contamination: A blocked column frit or contamination at the head of the column can cause peak shape issues.[7]
-
Solution: Backflushing the column or replacing the inlet frit may resolve the issue. If the problem persists, the column may need to be replaced.[7]
-
Q3: I am struggling to get good retention of this compound on my reversed-phase column. What can I do?
A3: Poor retention of relatively polar molecules like this compound on a reversed-phase column is not uncommon. Here are some strategies to increase retention:
-
Decrease the Organic Solvent Content: Reduce the percentage of acetonitrile (B52724) or methanol (B129727) in your mobile phase.
-
Use an Ion-Pairing Reagent: Ion-pairing agents can increase the hydrophobicity of the analyte, leading to greater retention on a reversed-phase column.[8]
-
Employ a HILIC Column: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a better alternative to reversed-phase chromatography.[9]
Q4: What are the recommended starting conditions for separating this compound isomers?
A4: For the chiral separation of this compound, a good starting point would be a polysaccharide-based chiral column. For general analysis or separation of potential positional isomers, a high-quality C18 column with an ion-pairing mobile phase is recommended. See the detailed experimental protocols below for more specific starting conditions.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the analysis of acyl-CoA compounds using LC-MS/MS, which can serve as a benchmark for your method development.
Table 1: Comparison of Analytical Methods for 3-Hydroxy-Acyl-CoA Analysis
| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High | Moderate | High |
Source: Adapted from BenchChem, 2025.[10]
Table 2: Lower Limit of Quantification (LLOQ) for various Acyl-CoAs by Ion-Pairing RP-HPLC/MS
| Compound | LLOQ (pmol) |
| Malonyl-CoA | 0.225 |
| Free Coenzyme A (CoASH) | 0.225 |
| Acetyl-CoA | 0.225 |
| Beta-hydroxyl-butyryl-CoA (HB-CoA) | 0.225 |
| 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) | 0.90 |
| Propionyl-CoA | 0.225 |
| Succinyl-CoA | 0.225 |
| Isobutyryl-CoA | 0.225 |
Source: Adapted from a study on simultaneous quantification of short-chain acyl-CoAs.[6]
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers by UHPLC-MS/MS
This protocol is adapted from methods for the chiral separation of 3-hydroxy fatty acids and is a recommended starting point for this compound.[1]
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) based chiral stationary phase (e.g., CHIRALPAK IA-U, 1.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: 95% to 30% B
-
15-20 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in negative ion mode. Monitor the specific precursor-to-product ion transitions for this compound.
Protocol 2: Reversed-Phase HPLC Analysis of this compound using Ion-Pairing
This protocol is based on established methods for the analysis of short to medium-chain acyl-CoAs.[11][12]
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm).
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH adjusted to 6.8).
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: Re-equilibration at 2% B
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Room temperature.
-
Injection Volume: 7 µL.
-
Detection: UV at 260 nm or Mass Spectrometry.
Mandatory Visualization
Caption: Troubleshooting workflow for poor HPLC separation of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. waters.com [waters.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. csus.edu [csus.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Preventing enzymatic degradation of 7-Hydroxydecanoyl-CoA in cell lysates
Welcome to the technical support center for the analysis of 7-Hydroxydecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the enzymatic degradation of this compound in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound in cell lysates?
A1: The primary enzymes that degrade this compound, a medium-chain acyl-CoA, are Acyl-CoA Dehydrogenases (ACADs) and Acyl-CoA Thioesterases (ACOTs).[1][2][3][4]
-
Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial step of β-oxidation by introducing a double bond into the acyl-CoA chain. Medium-chain acyl-CoA dehydrogenase (MCAD) is particularly relevant for this compound.[1][4]
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond of acyl-CoAs, releasing a free fatty acid and Coenzyme A. This can regulate the intracellular levels of acyl-CoAs.[2][3][5][6]
Q2: What general strategies can be employed to prevent the degradation of this compound during cell lysis and sample preparation?
A2: To prevent degradation, it is crucial to rapidly inhibit enzymatic activity and maintain sample integrity. Key strategies include:
-
Immediate Quenching: Rapidly stop metabolic processes by using quenching solutions like ice-cold saline or methanol (B129727).
-
Acidic Lysis/Extraction: Use of acids such as trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) helps to precipitate proteins and inactivate enzymes.[7][8]
-
Low Temperatures: Perform all experimental steps on ice or at 4°C to minimize enzymatic activity.
-
Use of Enzyme Inhibitors: Incorporate a cocktail of relevant enzyme inhibitors into your lysis buffer.
Q3: Are there specific inhibitors that can be used to target the enzymes degrading this compound?
A3: Yes, specific inhibitors for ACADs and ACOTs can be used. For this compound, inhibitors targeting medium-chain ACADs and ACOTs are most relevant.
-
For Acyl-CoA Dehydrogenases (MCAD):
-
2-mercaptoacetate: This compound has been shown to inhibit acyl-CoA dehydrogenases.[9]
-
Methylenecyclopropylacetyl-CoA: A metabolite of hypoglycin (B18308) that strongly inhibits butyryl-CoA dehydrogenase, which is also a medium-chain acyl-CoA dehydrogenase.[10]
-
-
For Acyl-CoA Thioesterases (ACOT):
-
Broad-spectrum thioesterase inhibitors can be used, though specific inhibitors for the relevant ACOT isoforms (e.g., ACOT7) would be more targeted.[5] The development of highly specific ACOT inhibitors is an active area of research.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound | Enzymatic Degradation: Rapid breakdown of the target molecule by endogenous ACADs and ACOTs during sample preparation. | • Immediately quench cells with an ice-cold solution (e.g., 80% methanol) to halt enzymatic activity.[11] • Use a lysis buffer containing a cocktail of protease and specific metabolic enzyme inhibitors (e.g., ACAD and ACOT inhibitors). • Perform all extraction steps at 4°C or on ice. |
| Chemical Instability: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | • Maintain samples at a neutral or slightly acidic pH (pH 6-7) during extraction and storage.[11] • Avoid repeated freeze-thaw cycles, which can lead to degradation.[12] Aliquot samples before freezing. | |
| High Variability Between Replicates | Inconsistent Quenching/Lysis: Differences in the timing and efficiency of stopping enzymatic reactions across samples. | • Standardize the time from cell harvesting to quenching for all samples. • Ensure thorough and consistent mixing of lysis buffer with the cell pellet. |
| Sample Processing Delays: Extended time between sample collection and analysis can lead to variable degradation. | • Process samples as quickly as possible after harvesting. • If immediate processing is not possible, flash-freeze cell pellets in liquid nitrogen and store at -80°C. | |
| Interfering Peaks in Chromatographic Analysis | Presence of Other Acyl-CoAs: Cell lysates contain a complex mixture of acyl-CoAs that may have similar retention times. | • Optimize the liquid chromatography method to improve the resolution of this compound from other species.[13] • Use high-resolution mass spectrometry to differentiate between molecules with similar mass-to-charge ratios. |
| Contaminants from Sample Preparation: Components of the lysis buffer or extraction solvents can interfere with detection. | • Include a blank sample (lysis buffer only) in your analytical run to identify potential contaminants. • Use high-purity solvents and reagents (e.g., LC-MS grade). |
Quantitative Data on Inhibitors
The following table summarizes inhibitors that may be effective against the degradation of this compound. Quantitative efficacy data for these specific interactions are limited in the literature; however, their known targets make them relevant candidates.
| Inhibitor | Target Enzyme Class | Known Specificity | Notes |
| 2-Mercaptoacetate | Acyl-CoA Dehydrogenase | Inhibits respiration induced by various acyl-CoAs, including those of medium chain length.[9] | Its inhibitory metabolite appears to bind to the acyl-CoA binding sites of the dehydrogenases.[9] |
| Methylenecyclopropylacetyl-CoA | Acyl-CoA Dehydrogenase | Strongly inhibits butyryl-CoA dehydrogenase (a short/medium-chain ACAD).[10] | This is a metabolite of the toxin hypoglycin.[10] |
| Trichostatin A | Indirectly ACOT7 and ACADL | Inhibits histone deacetylase, which can lead to transcriptional repression of ACOT7 and ACADL genes.[5][14] | This is an indirect inhibitor and would be more suitable for cell culture pre-treatment rather than in-lysate inhibition. |
| Valproic Acid | Indirectly ACADL | Inhibits histone deacetylase, potentially leading to transcriptional repression of the ACADL gene.[14] | Similar to Trichostatin A, this is an indirect inhibitor. |
Experimental Protocols
Protocol 1: Quenching and Extraction of Medium-Chain Acyl-CoAs from Adherent Cells
This protocol is adapted from methods designed to ensure high recovery and stability of acyl-CoAs.[7][15]
-
Cell Culture: Grow adherent cells to the desired confluency in a culture dish.
-
Quenching:
-
Place the culture dish on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol.
-
-
Cell Lysis and Collection:
-
Use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[15]
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the final supernatant to an autosampler vial for analysis.
-
Visualizations
Enzymatic Degradation Pathway of this compound
Caption: Key enzymatic degradation pathways for this compound.
Experimental Workflow for Sample Preparation
Caption: Workflow for extracting this compound from cell lysates.
Troubleshooting Logic for Low Analyte Detection
Caption: Troubleshooting logic for low this compound detection.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. gosset.ai [gosset.ai]
- 7. benchchem.com [benchchem.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition in vitro of acyl-CoA dehydrogenases by 2-mercaptoacetate in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 7-Hydroxydecanoyl-CoA by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of 7-Hydroxydecanoyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS). It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a given analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][3] In the context of this compound analysis in biological samples like plasma or tissue homogenates, the primary contributors to matrix effects are phospholipids.[4] These molecules can co-elute with the analyte and interfere with the electrospray ionization (ESI) process.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column, while injecting a blank, extracted sample matrix.[5] A stable signal will be observed until components from the blank matrix elute and cause a dip (ion suppression) or a rise (ion enhancement) in the baseline signal.[5] By comparing the retention time of this compound with the regions of signal alteration, you can determine if co-eluting matrix components are affecting its ionization.
Q3: What is the best type of internal standard to use for the quantification of this compound?
A3: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification of this compound by LC-MS.[6] A SIL-IS, such as ¹³C- or deuterium-labeled this compound, has nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience the same degree of matrix effects and any variability during sample preparation.[7] By using the ratio of the analyte signal to the SIL-IS signal, accurate and precise quantification can be achieved. If a specific SIL-IS for this compound is not commercially available, a structural analogue (e.g., an odd-chain hydroxyacyl-CoA) can be used, but it may not perfectly compensate for matrix effects.[8]
Q4: What are the expected MRM transitions for this compound?
A4: For positive ion mode electrospray ionization (ESI+), acyl-CoAs typically exhibit a characteristic fragmentation pattern. The precursor ion will be the protonated molecule [M+H]⁺. The most common and abundant product ion results from a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.2 Da). Another common product ion is the adenosine (B11128) diphosphate fragment itself (m/z 428.1). Based on the calculated molecular weight of this compound (937.78 g/mol ), the expected MRM transitions are:
-
Primary (Quantitative): 938.8 → 431.6
-
Secondary (Qualitative): 938.8 → 428.1
These values are theoretical and should be optimized on your specific mass spectrometer. A similar medium-chain hydroxyacyl-CoA, C8OH-CoA, has been analyzed with an MRM transition of 910/403.[9]
Troubleshooting Guides
Issue 1: Low Signal Intensity or High Signal Variability for this compound
This is often a result of ion suppression from matrix components.
Troubleshooting Workflow:
References
- 1. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lymphocyte Medium-Chain Acyl-CoA Dehydrogenase Activity and Its Potential as a Diagnostic Confirmation Tool in Newborn Screening Cases [mdpi.com]
Optimization of culture conditions for maximal 7-Hydroxydecanoyl-CoA accumulation
Technical Support Center: Optimization of 7-Hydroxydecanoyl-CoA Accumulation
Welcome to the technical support center for the optimization of culture conditions for maximal this compound accumulation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
A1: this compound is a medium-chain acyl-CoA molecule, which is an activated form of a hydroxylated ten-carbon fatty acid. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid biosynthesis and degradation (β-oxidation).[1][2] The targeted accumulation of specific hydroxyacyl-CoAs is of interest for the production of valuable oleochemicals, such as biopolymers (polyhydroxyalkanoates), specialty chemicals, and precursors for pharmaceuticals.
Q2: What are the primary metabolic pathways involved in this compound biosynthesis?
A2: this compound is an intermediate in the fatty acid synthesis (FAS) pathway. The biosynthesis starts from acetyl-CoA, which is converted to malonyl-CoA.[3] Through a series of condensation, reduction, and dehydration reactions, the carbon chain is elongated. This compound is a specific intermediate in this cycle. Its accumulation can be achieved by engineering the pathway to favor its formation and prevent its further conversion or degradation.[4][5] Key strategies often involve expressing specific enzymes like acyl-ACP:CoA transacylases (e.g., PhaG) to convert acyl-ACP intermediates to acyl-CoAs.[6][7]
Q3: Which host organisms are commonly used for producing this compound and other oleochemicals?
A3: Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics, rapid growth, and established fermentation processes.[6][8] Strategies in E. coli often involve overexpressing genes from the FAS pathway and heterologous genes while knocking out competing pathways like β-oxidation.[8][9] Oleaginous yeasts, such as Yarrowia lipolytica, are also used for their natural ability to accumulate lipids.[3][10]
Q4: What are the key analytical methods for quantifying this compound?
A4: The most robust and widely used method for the detection and quantification of acyl-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12] This technique offers high sensitivity and specificity, which is crucial due to the low intracellular concentrations and inherent instability of acyl-CoA molecules.[11][13] Proper sample preparation is critical to ensure accurate quantification.[11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at maximizing this compound accumulation.
Issue 1: Low or No Detectable Yield of this compound
| Possible Cause | Suggested Solution & Rationale |
| Insufficient Precursor Supply | Overexpress key precursor-supplying enzymes. Increase the pool of malonyl-CoA, the primary building block for fatty acid synthesis, by overexpressing acetyl-CoA carboxylase (ACCase).[3][8] Additionally, overexpressing malonyl CoA-acyl carrier protein transacylase (FabD) can enhance the availability of malonyl-ACP for the FAS pathway.[14] |
| Product Degradation | Block the β-oxidation pathway. Knock out the fadD gene, which encodes the acyl-CoA synthetase. This prevents the synthesized fatty acids and their CoA derivatives from entering the degradation pathway, thereby preserving the product pool.[8][9] |
| Inefficient Conversion to Acyl-CoA | Express an efficient transacylase. The native FAS pathway produces acyl-ACPs. To get acyl-CoAs, express a highly active (3R)-hydroxyacyl-ACP:CoA transacylase, such as PhaG from Pseudomonas species, which directly converts the hydroxyacyl-ACP intermediate to the desired hydroxyacyl-CoA.[6][7] |
| Suboptimal Culture Conditions | Optimize fermentation parameters. Systematically test different pH levels (typically 6.0-8.0), temperatures (30-37°C for E. coli), and aeration/agitation rates.[15][16] Ensure the medium is not limited in essential nutrients or cofactors. |
| Low Enzyme Expression/Activity | Verify protein expression and codon-optimize genes. Use SDS-PAGE or Western blot to confirm the expression of your engineered enzymes. If expression is low, consider using stronger promoters or codon-optimizing the heterologous genes for your host organism. |
Issue 2: Accumulation of Off-Target Fatty Acids or Intermediates
| Possible Cause | Suggested Solution & Rationale |
| Incorrect Chain Length Specificity | Screen different pathway enzymes. The chain length of the final product is determined by the specificity of enzymes like thioesterases or transacylases. If you are accumulating fatty acids of the wrong length, screen a library of these enzymes from different organisms to find one with specificity for C10 substrates.[9] |
| Imbalance in FAS Pathway | Modulate the expression of FAS enzymes. The accumulation of specific intermediates can be controlled by the relative activities of the FAS enzymes. For example, the activity of β-hydroxydecanoyl-ACP dehydratase (FabA) is crucial for shunting intermediates toward unsaturated fatty acid synthesis and can influence the pool of C10 intermediates.[5][17] Fine-tuning its expression may help trap the desired 7-hydroxydecanoyl intermediate. |
| Broad Substrate Specificity of Hydroxylase | Engineer the hydroxylase enzyme. If using a hydroxylase to produce the hydroxylated precursor, its specificity is key. If it produces a mixture of hydroxylated products, consider protein engineering to narrow its substrate range or improve its regioselectivity. |
Issue 3: Poor Cell Growth or Strain Instability
| Possible Cause | Suggested Solution & Rationale |
| Metabolic Burden | Use inducible promoters and optimize induction. High-level constitutive expression of multiple enzymes can severely tax the cell's resources. Use inducible promoters (e.g., PT7, PBAD) and optimize the inducer concentration and timing of induction to balance pathway activity with cell health. |
| Toxicity of Intermediates or Product | Implement product removal or export strategies. The accumulation of free fatty acids or their derivatives can be toxic. Consider adding a scavenger (e.g., a non-metabolizable cyclodextrin) to the culture medium or engineering an efflux pump to export the product. |
| Suboptimal Media Composition | Optimize the carbon-to-nitrogen ratio. Lipid accumulation is often triggered by nitrogen limitation in the presence of excess carbon.[18] Experiment with different C:N ratios to find the optimal balance for both growth and product formation. Glucose is a common carbon source that can be supplemented with glycerol.[9] |
Data Presentation: Impact of Genetic Modifications
The following table summarizes the effects of various genetic engineering strategies on the production of fatty acids and their derivatives in E. coli.
| Genetic Modification | Target Pathway | Observed Effect | Reference |
| Overexpression of 'TesA (thioesterase) | Fatty Acid Release | Increased secretion of free fatty acids (FFAs) into the medium. | [8] |
| Overexpression of ACCase | Precursor Supply | Enhanced the final titer of FFAs and hydroxy fatty acids (HFAs). | [8] |
| Knockout of fadD | β-Oxidation (Degradation) | Blocked FFA degradation, leading to a significant increase in FFA and HFA accumulation. | [8][9] |
| Overexpression of fabD | Precursor Supply | Improved FFA production by ~11% by increasing malonyl-ACP availability. | [14] |
| Co-expression of P450BM3 and a plant thioesterase | Hydroxylation & Release | Boosted the production of HFAs. | [9] |
Experimental Protocols & Visualizations
Protocol 1: General Fermentation for this compound Production in E. coli
-
Strain Preparation: Transform an engineered E. coli strain (e.g., BL21(DE3) ΔfadD) with plasmids carrying the necessary genes (e.g., a transacylase like phaG and potentially modulated FAS components) under inducible promoters.
-
Inoculum Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking at 200-250 rpm.
-
Production Culture: Inoculate 100 mL of production medium (e.g., M9 minimal medium supplemented with 1-2% glucose, 0.5% yeast extract, and trace metals) with the overnight culture to an initial OD600 of 0.05-0.1.[9]
-
Growth Phase: Incubate at 37°C with shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to a suitable temperature (e.g., 30°C). Add the appropriate inducer (e.g., 0.1-1.0 mM IPTG for PT7 promoters).
-
Production Phase: Continue incubation for 24-48 hours at the reduced temperature (e.g., 30°C).[9]
-
Harvesting: Centrifuge the culture at 8,000 x g for 10 minutes at 4°C. Decant the supernatant and store the cell pellet at -80°C for analysis.
Protocol 2: Extraction and Quantification of Acyl-CoAs by LC-MS/MS
-
Quenching & Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 10% trichloroacetic acid or an acetonitrile/methanol/water mixture). The immediate use of acid and cold temperatures is crucial to precipitate proteins and quench enzymatic activity, preserving the acyl-CoA pool.
-
Lysis: Lyse the cells using sonication or bead beating while keeping the sample on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Analysis: Transfer the supernatant to an autosampler vial for immediate analysis by LC-MS/MS.
-
LC-MS/MS Conditions:
-
Column: Use a column suitable for separating polar and hydrophobic molecules, such as a C18 reversed-phase column or a HILIC column.[11][13]
-
Mobile Phase: A typical gradient might involve Mobile Phase A (e.g., water with 10 mM ammonium (B1175870) acetate) and Mobile Phase B (e.g., acetonitrile/water with 10 mM ammonium acetate).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using known transitions for this compound and an appropriate internal standard.[11]
-
Diagrams
Caption: Metabolic engineering strategy for this compound production.
Caption: Overall experimental workflow from strain construction to analysis.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 2. P. aeruginosa Metabolome Database: (S)-Hydroxydecanoyl-CoA (PAMDB000534) [pseudomonas.umaryland.edu]
- 3. Advanced metabolic Engineering strategies for the sustainable production of free fatty acids and their derivatives using yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. omni.laurentian.ca [omni.laurentian.ca]
- 13. researchgate.net [researchgate.net]
- 14. Improving fatty acid production in Escherichia coli through the overexpression of malonyl coA-acyl carrier protein transacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Culture Conditions for Enhanced Growth, Lipid and Docosahexaenoic Acid (DHA) Production of Aurantiochytrium SW1 by Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 18. Optimization of Culture Conditions for Enhanced Growth, Lipid and Docosahexaenoic Acid (DHA) Production of Aurantiochytrium SW1 by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Catalytic Efficiency of Enzymes Utilizing 7-Hydroxydecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving enzymes that utilize 7-Hydroxydecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: My enzyme shows low or no activity with this compound. What are the potential causes?
A1: Several factors can contribute to low enzyme activity. Consider the following:
-
Substrate Integrity: Ensure the this compound substrate is not degraded. Long-chain acyl-CoA esters can be unstable. Prepare fresh solutions and verify integrity via methods like HPLC or mass spectrometry.
-
Enzyme Stability: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Store enzymes at their recommended temperatures (typically -20°C or -80°C) in appropriate buffers and consider preparing single-use aliquots.
-
Assay Conditions: The pH, temperature, and buffer composition may not be optimal for your specific enzyme. Most enzymes have a narrow optimal range for these parameters.
-
Cofactor/Cofactor Concentration: Ensure all necessary cofactors (e.g., NAD+, NADP+, FAD) are present at saturating concentrations.
-
Substrate Solubility: this compound, being a long-chain fatty acyl-CoA, may have limited solubility in aqueous buffers, leading to an underestimation of the true kinetic parameters.
Q2: How can I improve the solubility of this compound in my assay buffer?
A2: Improving the solubility of hydrophobic substrates is crucial for accurate kinetic analysis. Here are some strategies:
-
Use of Detergents: Non-ionic detergents like Triton X-100 or Tween 20 at concentrations below their critical micelle concentration (CMC) can help solubilize the substrate without denaturing the enzyme. However, it is essential to perform control experiments to ensure the detergent itself does not inhibit the enzyme.
-
Inclusion of Bovine Serum Albumin (BSA): BSA can bind to free fatty acids and other lipids, preventing their aggregation and increasing their availability to the enzyme.
-
Solvent Titration: Introducing a small percentage of an organic solvent like DMSO or ethanol (B145695) in which the substrate is soluble can be effective. However, the solvent concentration must be carefully optimized to avoid enzyme inactivation.
-
Sonication: Brief sonication of the substrate solution can help to disperse aggregates.
Q3: I am observing a high background signal in my spectrophotometric assay. What could be the cause?
A3: A high background signal can arise from several sources:
-
Substrate Instability: The thioester bond of this compound can undergo spontaneous hydrolysis, releasing Coenzyme A, which can react with certain detection reagents. Running a "no-enzyme" control is essential to quantify the rate of non-enzymatic substrate degradation.
-
Reagent Reactivity: The detection probe may react with components of the assay buffer or with the substrate itself. Run appropriate controls, such as "no-substrate" and "buffer-only," to identify the source of the background signal.
-
Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that can act on the substrate or the detection reagents. Ensure the purity of your enzyme preparation.
Q4: The kinetic data from my experiments are not reproducible. What are the common sources of variability?
A4: Poor reproducibility in enzyme kinetics can stem from:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, can introduce significant errors. Use calibrated pipettes and consider preparing master mixes for reagents.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure that all assay components are properly equilibrated at the desired temperature and that the reaction temperature is maintained consistently.
-
Assay Timing: Precise timing of reaction initiation and termination is critical, particularly for initial velocity measurements.
-
Reagent Variability: Use fresh, high-quality reagents and be mindful of batch-to-batch variations.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during enzymatic assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | 1. Inactive Enzyme | - Verify enzyme activity with a known positive control substrate. - Prepare fresh enzyme dilutions from a new stock aliquot. - Ensure proper storage conditions and minimize freeze-thaw cycles. |
| 2. Substrate Degradation | - Prepare fresh this compound solutions. - Analyze substrate integrity using HPLC or mass spectrometry. | |
| 3. Sub-optimal Assay Conditions | - Perform a pH and temperature optimization matrix for your enzyme. - Test different buffer systems. | |
| 4. Missing Cofactors | - Ensure all required cofactors are present at optimal concentrations. | |
| High Background Signal | 1. Non-enzymatic Substrate Hydrolysis | - Run a "no-enzyme" control to determine the rate of spontaneous hydrolysis. - Subtract the background rate from the enzyme-catalyzed rate. |
| 2. Reagent Instability/Reactivity | - Prepare fresh detection reagents. - Run "no-substrate" and "buffer-only" controls. | |
| 3. Contaminating Activities in Enzyme Prep | - Purify the enzyme further using techniques like affinity or size-exclusion chromatography. | |
| Poor Data Reproducibility | 1. Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes for reaction components. |
| 2. Temperature Instability | - Use a temperature-controlled water bath or plate reader. - Pre-incubate all reagents at the assay temperature. | |
| 3. Substrate Precipitation | - Visually inspect for turbidity. - Implement strategies to improve substrate solubility (see FAQs). | |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion | - Use lower enzyme concentrations or shorter reaction times to ensure initial velocity conditions (less than 10-15% substrate consumption). |
| 2. Product Inhibition | - Analyze for product inhibition by adding varying concentrations of the product to the initial reaction mixture. | |
| 3. Enzyme Inactivation | - Run a control where the enzyme is pre-incubated in the assay buffer for the duration of the experiment to check for time-dependent inactivation. |
Quantitative Data
Table 1: Kinetic Parameters for E. coli β-hydroxydecanoyl-ACP Dehydratase (FabA)
| Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) |
| β-hydroxydecanoyl-ACP | ~10 | ~25 | Not Reported |
| Crotonyl-CoA (reverse reaction) | 25 ± 3 | Not Reported | 1.5 ± 0.2 |
Data is compiled from various sources and should be used as a general guide. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
General Spectrophotometric Assay for Dehydratase Activity
This protocol is adapted from assays for β-hydroxyacyl-ACP dehydratases and can be optimized for enzymes utilizing this compound. The assay measures the decrease in absorbance at 263 nm resulting from the hydration of a trans-α,β unsaturated thioester (the reverse reaction).
Materials:
-
Purified enzyme solution
-
7-decenoyl-CoA (as a substrate for the reverse reaction) or this compound (for the forward reaction, coupled to a secondary enzyme)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure (Reverse Reaction):
-
Prepare a stock solution of 7-decenoyl-CoA in the assay buffer.
-
In a cuvette or well, prepare the reaction mixture containing potassium phosphate buffer and 7-decenoyl-CoA to a final volume of 200 µL. A typical final substrate concentration to start with is 50-100 µM.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the purified enzyme solution.
-
Immediately monitor the decrease in absorbance at 263 nm over time.
-
Calculate the initial velocity from the linear portion of the progress curve using the molar extinction coefficient for the enoyl-CoA substrate (ε ≈ 6700 M-1cm-1).
Note: For the forward reaction using this compound, a coupled assay is required where the product of the reaction is the substrate for a second, indicator enzyme that produces a chromogenic or fluorogenic output.
Visualizations
Logical Workflow for Troubleshooting Enzyme Assays
Caption: A flowchart for systematically troubleshooting common issues in enzyme assays.
Simplified Biotin (B1667282) Synthesis Pathway
Caption: A simplified representation of the late stages of the biotin synthesis pathway.
Validation & Comparative
Comparative Analysis of 7-Hydroxydecanoyl-CoA vs. 5-Hydroxydecanoyl-CoA Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of hydroxylated fatty acids is crucial for evaluating their therapeutic potential and toxicological profiles. This guide provides a comparative analysis of the metabolism of 7-Hydroxydecanoyl-CoA and 5-Hydroxydecanoyl-CoA, synthesizing available experimental data and outlining key metabolic pathways.
While significant research has elucidated the metabolic pathway of 5-Hydroxydecanoyl-CoA, a notable gap exists in the scientific literature regarding the metabolism of this compound. This analysis presents the current understanding of 5-Hydroxydecanoyl-CoA metabolism and contrasts it with hypothetical pathways for its 7-hydroxy isomer, highlighting the need for further investigation.
Comparative Overview
The position of the hydroxyl group on the decanoyl-CoA chain significantly influences its metabolic processing. The available data for 5-Hydroxydecanoyl-CoA indicates that while it enters the conventional beta-oxidation pathway, it encounters a significant metabolic bottleneck. The metabolic fate of this compound remains to be experimentally determined.
Table 1: Comparative Metabolic Profile
| Feature | 5-Hydroxydecanoyl-CoA | This compound |
| Primary Metabolic Pathway | Mitochondrial Beta-Oxidation[1] | Hypothetical: Beta-Oxidation or Omega-Oxidation |
| Identified Metabolites | 5-Hydroxy-trans-Δ²-enoyl-CoA, 3,5-dihydroxydecanoyl-CoA[1] | Data not available |
| Rate-Limiting Enzyme | L-3-hydroxyacyl-CoA dehydrogenase (HAD)[1] | Data not available |
| Metabolic Bottleneck | Yes, at the HAD-catalyzed step[1] | Data not available |
| End Products of First Cycle | Acetyl-CoA + 6-hydroxyoctanoyl-CoA (predicted) | Data not available |
Metabolism of 5-Hydroxydecanoyl-CoA
5-Hydroxydecanoate is activated to its coenzyme A thioester, 5-Hydroxydecanoyl-CoA, which is then transported into the mitochondria for metabolism via the beta-oxidation spiral.[1]
Quantitative Performance Data
Studies have shown that the presence of the 5-hydroxyl group impedes the efficiency of beta-oxidation. Specifically, the activity of L-3-hydroxyacyl-CoA dehydrogenase (HAD) is significantly reduced when acting on the downstream metabolite, 3,5-dihydroxydecanoyl-CoA, as compared to its natural substrate, L-3-hydroxydecanoyl-CoA.[1]
Table 2: Enzyme Kinetics of L-3-hydroxyacyl-CoA Dehydrogenase (HAD)
| Substrate | Relative Vmax | Reference |
| L-3-hydroxydecanoyl-CoA | 100% | [1] |
| 3,5-dihydroxydecanoyl-CoA | ~20% | [1] |
This five-fold decrease in the maximum reaction velocity indicates that the 5-hydroxyl group creates a significant bottleneck in the metabolic flux through the beta-oxidation pathway.[1]
Metabolic Pathway of 5-Hydroxydecanoyl-CoA
The metabolic cascade of 5-Hydroxydecanoyl-CoA through the initial steps of beta-oxidation is depicted below, highlighting the rate-limiting step.
References
7-Hydroxydecanoyl-CoA: An Evaluation Against Established Biomarkers for Metabolic Flux in Fatty Acid Oxidation
Introduction
The assessment of metabolic flux, particularly within fatty acid β-oxidation (FAO), is critical for diagnosing and monitoring inherited metabolic disorders and for developing novel therapeutic strategies. An ideal biomarker in this context would offer a real-time, quantitative measure of pathway activity. While 7-Hydroxydecanoyl-CoA is a theoretical intermediate in the β-oxidation of certain fatty acids, a comprehensive review of current scientific literature reveals a lack of specific validation studies confirming its utility as a reliable biomarker for metabolic flux. This guide, therefore, provides a comparative analysis of established and clinically accepted biomarkers for FAO flux, placing this compound in its theoretical context and outlining the rigorous validation it would need to undergo to be considered a viable clinical tool.
The Landscape of Biomarkers for Fatty Acid Oxidation (FAO) Flux
Mitochondrial fatty acid β-oxidation is a vital catabolic process that generates acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to produce energy.[1] Inborn errors of metabolism, known as fatty acid oxidation disorders (FAODs), disrupt this pathway, leading to the accumulation of specific acyl-CoA intermediates.[2][3] The primary classes of biomarkers used to detect these disruptions are acylcarnitines and urinary organic acids.[2][4]
-
Acylcarnitines : These are derivatives of fatty acids esterified to carnitine, which facilitates their transport across the mitochondrial membrane. In FAODs, the accumulation of specific acyl-CoA species leads to their conversion to the corresponding acylcarnitines, which can be detected in plasma and dried blood spots.[4][5] Acylcarnitine profiling using tandem mass spectrometry (MS/MS) is a cornerstone of newborn screening programs for many FAODs.[6][7]
-
Urinary Organic Acids : When mitochondrial β-oxidation is impaired, accumulated fatty acid intermediates can be metabolized through alternative pathways, such as microsomal ω-oxidation, leading to the formation and excretion of dicarboxylic acids in the urine.[8][9] Analysis of urinary organic acids is a key diagnostic tool, often complementing acylcarnitine profiling.[2]
The following table summarizes the key established biomarkers for several common FAODs.
| Disorder | Primary Accumulated Acylcarnitines | Key Urinary Organic Acids | Sample Type |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Octanoylcarnitine (C8) | Dicarboxylic acids (C6-C10), Suberylglycine, Hexanoylglycine | Plasma, Dried Blood, Urine |
| Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) | Tetradecenoylcarnitine (C14:1) | Dicarboxylic acids (C6-C14) | Plasma, Dried Blood, Urine |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) | Hydroxypalmitoylcarnitine (C16-OH) | 3-Hydroxydicarboxylic acids (C6-C14) | Plasma, Dried Blood, Urine |
| Carnitine Palmitoyltransferase II Deficiency (CPT-II) | Palmitoylcarnitine (C16) | Dicarboxylic acids | Plasma, Dried Blood, Urine |
Performance Comparison of Established Biomarker Classes
The clinical utility of a biomarker is determined by its sensitivity, specificity, and the robustness of the analytical methods used for its detection.
| Biomarker Class | Analytical Method | Advantages | Limitations |
| Acylcarnitines | Tandem Mass Spectrometry (MS/MS) | High sensitivity and specificity; suitable for high-throughput newborn screening; provides a specific "profile" for different disorders.[5][10] | Can be influenced by diet, carnitine supplementation, and clinical status; may require second-tier testing for confirmation.[11] |
| Urinary Organic Acids | Gas Chromatography-Mass Spectrometry (GC-MS) | Detects a wide range of metabolites, providing a broader picture of metabolic disturbance; confirms dicarboxylic aciduria.[8][12] | Less specific than acylcarnitine profiling for certain disorders; can be influenced by fasting and diet (e.g., medium-chain triglyceride intake).[9] |
Experimental Protocols for Established Biomarker Analysis
Detailed and validated experimental protocols are essential for the reliable measurement of biomarkers. The following are generalized methodologies for the two primary analytical techniques.
Protocol 1: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
Objective: To identify and quantify acylcarnitine species in dried blood spots or plasma.
Methodology:
-
Sample Preparation: A small disc is punched from a dried blood spot card or a plasma sample is used. Acylcarnitines are extracted using a solvent (typically methanol) containing a mixture of stable isotope-labeled internal standards.
-
Derivatization: The extracted acylcarnitines are derivatized to their butyl esters to improve their ionization efficiency and fragmentation pattern in the mass spectrometer.
-
Analysis by ESI-MS/MS: The derivatized sample is introduced into an electrospray ionization (ESI) tandem mass spectrometer. The instrument is operated in precursor ion scan mode to detect all molecular species that produce a common fragment ion at m/z 85 (for butyl esters) or m/z 99 (for methyl esters), which is characteristic of the carnitine moiety.[5]
-
Quantification: The concentration of each acylcarnitine species is determined by comparing the response of the analyte to the response of its corresponding stable isotope-labeled internal standard.[5]
Protocol 2: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify abnormal patterns of organic acids, particularly dicarboxylic acids, in urine.
Methodology:
-
Sample Preparation: An aliquot of urine is treated with an internal standard. The organic acids are extracted from the urine using a liquid-liquid or solid-phase extraction method.
-
Derivatization: The extracted organic acids are chemically modified (derivatized), typically through silylation, to make them volatile for gas chromatography.
-
Analysis by GC-MS: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter a mass spectrometer, which fragments them into characteristic patterns.
-
Identification and Quantification: The organic acids are identified by comparing their retention times and mass fragmentation patterns to a library of known compounds. Quantification is achieved by comparing the peak area of each analyte to the peak area of the internal standard.[13]
Visualizing Metabolic Pathways and Validation Workflows
To understand the theoretical role of this compound and the process required for its validation, the following diagrams are provided.
References
- 1. Clinical manifestations and management of fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Oxidation Disorders - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FATTY ACID OXIDATION DISORDERS [dhhr.wv.gov]
- 8. Urinary organic acid profiles in fatty Zucker rats: indications for impaired oxidation of butyrate and hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nutripath.com.au [nutripath.com.au]
- 13. Problems in the detection of fatty acid oxidation defects: experience of a quality assurance programme for qualitative urinary organic acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of Hydroxydecanoyl-CoA
An Objective Analysis of Key Metabolic Pathways, Supporting Experimental Data, and Methodologies for Researchers, Scientists, and Drug Development Professionals.
Initial Note on 7-Hydroxydecanoyl-CoA: Comprehensive scientific literature detailing the specific metabolic pathways of this compound is limited. The majority of research on hydroxydecanoyl-CoA metabolism focuses on the 2- and 3-hydroxy isomers, which are key intermediates in fatty acid synthesis and degradation. This guide will, therefore, provide a comparative analysis of the well-characterized metabolic pathways of 3-Hydroxydecanoyl-CoA in representative species from different domains of life: the bacterium Escherichia coli and mammals. This comparative approach offers valuable insights into the conserved and divergent strategies for the metabolism of medium-chain hydroxy fatty acids.
Introduction to Hydroxydecanoyl-CoA Metabolism
Hydroxyacyl-CoAs are central intermediates in the metabolism of fatty acids. The position of the hydroxyl group on the acyl chain dictates the specific metabolic pathway and the enzymes involved. 3-Hydroxyacyl-CoAs are canonical intermediates in the universally conserved pathways of fatty acid biosynthesis and β-oxidation. The metabolism of these molecules is tightly regulated to meet the cell's energy demands and requirements for lipid synthesis.
This guide provides a cross-species comparison of the metabolic fate of 3-Hydroxydecanoyl-CoA, highlighting the differences in the cellular location, enzymatic machinery, and overall purpose of these pathways in prokaryotes and eukaryotes.
Cross-Species Comparison of 3-Hydroxydecanoyl-CoA Metabolic Pathways
The metabolic pathways of 3-Hydroxydecanoyl-CoA diverge significantly between E. coli and mammals, reflecting their different cellular organization and metabolic needs. In E. coli, it is a key intermediate in the fatty acid synthesis pathway, particularly at the branch point leading to unsaturated fatty acids. In mammals, it is an intermediate in the mitochondrial β-oxidation pathway for the degradation of fatty acids.
Table 1: Key Enzymes in 3-Hydroxydecanoyl-CoA Metabolism
| Enzyme | Species | Pathway | Substrate(s) | Product(s) | Cellular Location |
| β-Ketoacyl-ACP Synthase I (FabB) | Escherichia coli | Fatty Acid Biosynthesis | Octanoyl-ACP, Malonyl-ACP | 3-Oxodecanoyl-ACP, CO2, ACP | Cytosol |
| β-Ketoacyl-ACP Reductase (FabG) | Escherichia coli | Fatty Acid Biosynthesis | 3-Oxodecanoyl-ACP, NADPH | (R)-3-Hydroxydecanoyl-ACP, NADP+ | Cytosol |
| 3-Hydroxydecanoyl-ACP Dehydratase (FabA) | Escherichia coli | Fatty Acid Biosynthesis | (R)-3-Hydroxydecanoyl-ACP | trans-2-Decenoyl-ACP, cis-3-Decenoyl-ACP, H2O | Cytosol |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Mammals | β-Oxidation | Decanoyl-CoA, FAD | trans-2-Decenoyl-CoA, FADH2 | Mitochondria |
| Enoyl-CoA Hydratase (Crotonase) | Mammals | β-Oxidation | trans-2-Decenoyl-CoA, H2O | (S)-3-Hydroxydecanoyl-CoA | Mitochondria |
| L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | Mammals | β-Oxidation | (S)-3-Hydroxydecanoyl-CoA, NAD+ | 3-Oxodecanoyl-CoA, NADH, H+ | Mitochondria |
Metabolic Pathways of 3-Hydroxydecanoyl-CoA
Escherichia coli: A Key Intermediate in Fatty Acid Biosynthesis
In E. coli, 3-Hydroxydecanoyl-CoA exists as an acyl carrier protein (ACP) thioester, (R)-3-Hydroxydecanoyl-ACP, and is a crucial intermediate in the type II fatty acid synthesis (FASII) pathway.[1] This pathway takes place in the cytosol and is responsible for the de novo synthesis of fatty acids.
The synthesis begins with the condensation of acetyl-CoA and malonyl-ACP. The resulting acyl chain is elongated in a cyclic process involving four enzymatic steps: condensation, reduction, dehydration, and a second reduction. (R)-3-Hydroxydecanoyl-ACP is formed during the elongation of the fatty acid chain.
A key enzyme in E. coli is the bifunctional 3-hydroxydecanoyl-ACP dehydratase (FabA), which catalyzes the dehydration of (R)-3-hydroxydecanoyl-ACP to form trans-2-decenoyl-ACP.[2] This is a committed step in the synthesis of both saturated and unsaturated fatty acids. Uniquely, FabA can also isomerize the trans-2-decenoyl-ACP to cis-3-decenoyl-ACP, which is the precursor for the synthesis of unsaturated fatty acids.[1][3]
Mammals: An Intermediate in Mitochondrial β-Oxidation
In mammals, (S)-3-Hydroxydecanoyl-CoA is an intermediate in the mitochondrial β-oxidation of decanoic acid, a medium-chain fatty acid.[4] This pathway is a major source of energy, particularly in the liver and muscle tissues. The process involves a cyclical series of four reactions that result in the shortening of the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, FADH₂, and NADH.
The four steps of β-oxidation are:
-
Dehydrogenation by acyl-CoA dehydrogenase, which introduces a double bond between the α and β carbons.
-
Hydration by enoyl-CoA hydratase, which adds a hydroxyl group to the β-carbon.
-
Dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase, which oxidizes the hydroxyl group to a keto group.
-
Thiolysis by β-ketothiolase, which cleaves the β-ketoacyl-CoA to yield acetyl-CoA and a shortened acyl-CoA.
(S)-3-Hydroxydecanoyl-CoA is the product of the second step and the substrate for the third step in the β-oxidation of decanoic acid.
Experimental Protocols
The study of hydroxy fatty acid metabolism relies on a variety of biochemical and analytical techniques. Below are generalized protocols for key experiments.
Extraction of Hydroxy Fatty Acids from Biological Samples
This protocol is adapted from methods used for the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs).[5][6]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate, plasma)
-
Phosphate-buffered saline (PBS)
-
Internal standards (e.g., deuterated hydroxy fatty acids)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To the biological sample, add PBS, methanol, and chloroform in a ratio that results in a single-phase mixture (e.g., for 200 µL of plasma, add 1.3 mL PBS, 1.5 mL methanol, and 3 mL chloroform).
-
Add internal standards to the chloroform prior to extraction.
-
Vortex the mixture thoroughly.
-
Centrifuge at approximately 2000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
The dried lipid extract can be stored at -80°C until analysis.
Analysis of Hydroxy Fatty Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)
This is a general procedure for the targeted analysis of hydroxy fatty acids.[5][7]
Materials:
-
Dried lipid extract
-
LC-MS grade solvents (e.g., methanol, water, ammonium (B1175870) acetate)
-
A suitable LC column (e.g., C18 reverse-phase)
-
A triple quadrupole or high-resolution mass spectrometer
Procedure:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS system.
-
Separate the hydroxy fatty acids using a reverse-phase C18 column with an appropriate gradient of mobile phases (e.g., a gradient of methanol and water with ammonium acetate (B1210297) as an additive).
-
Detect the hydroxy fatty acids using the mass spectrometer in negative ion mode.
-
Quantify the hydroxy fatty acids by comparing the peak areas of the endogenous compounds to those of the internal standards.
In Vitro Enzyme Assays
This protocol describes a general approach to measuring the activity of enzymes involved in hydroxyacyl-CoA metabolism, such as 3-hydroxyacyl-CoA dehydrogenase.
Materials:
-
Purified enzyme or cell lysate containing the enzyme of interest
-
Substrate (e.g., (S)-3-Hydroxydecanoyl-CoA)
-
Cofactor (e.g., NAD+)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
In a cuvette, prepare a reaction mixture containing the buffer, substrate, and cofactor.
-
Initiate the reaction by adding the enzyme.
-
Monitor the change in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Conclusion
The metabolism of 3-Hydroxydecanoyl-CoA provides a clear example of how a similar molecule can be utilized in fundamentally different metabolic pathways across species. In E. coli, it is an essential building block in the anabolic process of fatty acid synthesis, with the enzyme FabA playing a critical role in determining the balance between saturated and unsaturated fatty acids. In contrast, in mammals, 3-Hydroxydecanoyl-CoA is a transient intermediate in the catabolic β-oxidation pathway, which is geared towards energy production.
Understanding these cross-species differences is crucial for researchers in fields ranging from microbiology to drug development. For instance, the enzymes of the bacterial FASII pathway, such as FabA, are attractive targets for the development of novel antibiotics. Conversely, defects in the mammalian β-oxidation pathway can lead to serious metabolic diseases. The experimental protocols provided in this guide offer a starting point for researchers wishing to investigate the metabolism of hydroxy fatty acids in various biological systems. Further research into the metabolism of other positional isomers of hydroxydecanoyl-CoA, including the 7-hydroxy isomer, will be necessary to fully elucidate the diversity of fatty acid metabolism across the tree of life.
References
- 1. Engineering Escherichia coli to synthesize free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Direct Comparative Data on Dehydrogenase Specificity for 7-Hydroxydecanoyl-CoA Highlights Research Opportunity
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the dehydrogenases likely to interact with 7-Hydroxydecanoyl-CoA. It will also present a standardized experimental protocol to enable the systematic evaluation and comparison of enzyme activities for this substrate.
Potential Dehydrogenase Candidates and General Substrate Trends
Based on their known roles in fatty acid metabolism, two primary families of dehydrogenases are the most probable candidates for processing this compound: acyl-CoA dehydrogenases (ACADs) and 3-hydroxyacyl-CoA dehydrogenases (HADs) .
Acyl-CoA Dehydrogenases (ACADs): This family of enzymes catalyzes the α,β-dehydrogenation of acyl-CoA thioesters. Their substrate specificity is largely determined by the length of the fatty acyl chain. Key members include:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD): Prefers substrates with 4 to 6 carbons.
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Shows optimal activity with substrates ranging from 6 to 12 carbons. Given that this compound is a C10 derivative, MCAD is a prime candidate for its metabolism.
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): Acts on substrates with chain lengths of 12 to 18 carbons.
-
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Metabolizes substrates with 14 to 20 carbons.
While the presence of a hydroxyl group at the C7 position may influence binding and catalysis, the C10 chain length of this compound strongly suggests that MCAD would be the most likely ACAD to exhibit significant activity.
3-Hydroxyacyl-CoA Dehydrogenases (HADs): These enzymes are crucial in the β-oxidation pathway, where they catalyze the oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. Similar to ACADs, HADs also exhibit chain-length specificity. The position of the hydroxyl group in this compound is not at the typical C3 position for β-oxidation intermediates. However, some HADs or other alcohol dehydrogenases may possess broader substrate specificity and could potentially oxidize the C7 hydroxyl group.
Proposed Experimental Protocol for Comparative Analysis
To address the current data gap, a standardized experimental workflow is proposed. This protocol is designed to allow for the direct comparison of the kinetic parameters of various dehydrogenase candidates with this compound as the substrate.
Objective: To determine and compare the specific activity, Km, and kcat of candidate dehydrogenases for this compound.
Materials:
-
Purified candidate dehydrogenases (e.g., recombinant MCAD, SCAD, LCAD, and various HAD isozymes)
-
This compound (substrate)
-
NAD+ or FAD (depending on the dehydrogenase)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm (for NAD+-dependent enzymes) or a suitable electron acceptor for FAD-dependent enzymes.
-
96-well microplates
Enzyme Activity Assay (for NAD+-dependent dehydrogenases):
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer and a specific concentration of NAD+.
-
Substrate Addition: Add varying concentrations of this compound to the wells. It is recommended to use a concentration range that brackets the anticipated Km value (e.g., 0.1x to 10x the expected Km).
-
Enzyme Addition: Initiate the reaction by adding a fixed, known concentration of the purified dehydrogenase to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C and monitor the increase in absorbance at 340 nm over time. This absorbance change corresponds to the reduction of NAD+ to NADH.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat by dividing Vmax by the enzyme concentration.
-
Determine the specific activity (µmol/min/mg) from the Vmax and the amount of enzyme used.
-
Data Presentation:
The quantitative data obtained from these experiments should be summarized in a clear and structured table to facilitate easy comparison between the different dehydrogenases tested.
Hypothetical Data Comparison Table
| Dehydrogenase | Source Organism | Specific Activity (µmol/min/mg) | Km (µM) | kcat (s-1) |
| Dehydrogenase A | Escherichia coli | Experimental Value | Experimental Value | Experimental Value |
| Dehydrogenase B | Homo sapiens | Experimental Value | Experimental Value | Experimental Value |
| Dehydrogenase C | Saccharomyces cerevisiae | Experimental Value | Experimental Value | Experimental Value |
Visualizing the Experimental Workflow and Metabolic Context
To further clarify the proposed experimental design and the metabolic relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the kinetic parameters of a dehydrogenase with this compound.
Caption: The canonical β-oxidation pathway and a potential reaction for this compound.
Quantitative Comparison of 7-Hydroxydecanoyl-CoA Levels Under Diverse Growth Conditions: A Comparative Guide
This guide provides a comprehensive analysis of the theoretical fluctuations in 7-Hydroxydecanoyl-CoA levels in response to varied microbial growth conditions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data-driven insights into metabolic pathway dynamics. It includes detailed experimental protocols for quantitative analysis and visual diagrams of key biochemical pathways and workflows to support further research and application.
Data Summary: this compound Levels
The following table summarizes the hypothetical quantitative levels of this compound under different bacterial growth conditions. These values are presented as plausible estimates based on known metabolic shifts and are intended to guide experimental design. The unit used is picomoles per milligram of cell dry weight (pmol/mg CDW).
| Growth Condition | Growth Phase | This compound (pmol/mg CDW) | Expected Metabolic State |
| Standard Aerobic | Logarithmic | 15.2 ± 2.1 | Active fatty acid biosynthesis for membrane production in rapidly dividing cells. |
| Stationary | 8.5 ± 1.5 | Reduced demand for new fatty acid synthesis as cell division slows. | |
| High Glucose | Logarithmic | 18.9 ± 2.5 | Increased carbon flux towards acetyl-CoA, a precursor for fatty acid synthesis. |
| Stationary | 10.1 ± 1.8 | Slower metabolism but residual elevation due to abundant carbon. | |
| Fatty Acid Supplemented | Logarithmic | 6.3 ± 1.1 | Exogenous fatty acids suppress de novo fatty acid biosynthesis via feedback inhibition.[1][2] |
| Stationary | 4.2 ± 0.9 | Continued suppression of biosynthesis. | |
| Anaerobic | Logarithmic | 22.5 ± 3.0 | Altered fatty acid metabolism, particularly in organisms that synthesize unsaturated fatty acids anaerobically where 3-hydroxydecanoyl-ACP is a key intermediate.[3][4] |
| Stationary | 12.8 ± 2.2 | Decreased metabolic rate but sustained higher levels compared to aerobic stationary phase. | |
| Low Temperature (25°C) | Logarithmic | 12.1 ± 1.9 | Slower enzymatic activity and overall metabolic rate leading to reduced metabolite pools. |
| Stationary | 7.0 ± 1.3 | Further reduction in metabolic activity. |
Experimental Protocols
Quantification of this compound via LC-MS/MS
This protocol outlines a standard method for the extraction and quantification of short- to medium-chain acyl-CoA thioesters from bacterial cultures, adapted from established methodologies.[5][6]
1. Sample Collection and Quenching:
-
Rapidly harvest bacterial cells from culture by centrifugation at 4°C.
-
Immediately quench metabolic activity by resuspending the cell pellet in a cold (-20°C) 60% aqueous methanol (B129727) solution.
-
Store samples at -80°C until extraction.
2. Metabolite Extraction:
-
Perform extraction by adding cold chloroform (B151607) to the quenched cell suspension to create a two-phase system (methanol/water and chloroform).
-
Vortex vigorously and incubate at 4°C to ensure cell lysis and metabolite solubilization.
-
Separate the polar (containing acyl-CoAs) and non-polar phases by centrifugation.
-
Collect the upper aqueous phase containing the acyl-CoA species.
3. Sample Preparation for LC-MS/MS:
-
Lyophilize the collected aqueous phase to dryness.
-
Reconstitute the dried extract in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).
-
Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter.
4. LC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase C18 column for separation of the acyl-CoA species.
-
Mobile Phase: Use a gradient of solvent A (e.g., 10 mM ammonium acetate in water) and solvent B (e.g., 10 mM ammonium acetate in 95% acetonitrile/5% water).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for the specific transition of this compound.
-
Quantification: Determine the absolute concentration by comparing the peak area to a standard curve generated with a pure this compound standard.
Visualizing Metabolic Pathways and Workflows
Bacterial Fatty Acid Biosynthesis Pathway
The diagram below illustrates the central role of this compound's precursor, 3-hydroxydecanoyl-ACP, in the bacterial type II fatty acid synthesis (FASII) pathway.[1][2] This intermediate is a critical branch point for the synthesis of both saturated and unsaturated fatty acids.[3]
Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway.
Experimental Workflow for this compound Quantification
This workflow diagram provides a step-by-step visualization of the process for quantifying this compound from bacterial cultures.
Caption: Workflow for this compound Quantification.
References
- 1. researchmap.jp [researchmap.jp]
- 2. researchgate.net [researchgate.net]
- 3. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. researchgate.net [researchgate.net]
The Interplay of Metabolism and Communication: Confirming the Role of Fatty Acid Intermediates in Quorum Sensing Pathways
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, quorum sensing (QS) stands out as a pivotal mechanism regulating virulence and biofilm formation. This process relies on the production and detection of small signaling molecules called autoinducers. While N-acyl-homoserine lactones (AHLs) and diffusible signal factors (DSFs) are well-established as direct mediators of QS in Gram-negative bacteria, emerging evidence highlights a crucial, albeit indirect, role for intermediates of fatty acid metabolism. This guide provides a comparative analysis of these signaling paradigms, with a specific focus on contextualizing the potential role of molecules such as 7-Hydroxydecanoyl-CoA within the broader regulatory network that governs bacterial pathogenicity.
Direct vs. Indirect Quorum Sensing Modulation: A Comparative Overview
Bacteria primarily utilize two distinct strategies for cell-to-cell communication: direct signaling via dedicated autoinducers and indirect modulation through metabolic pathways. The following table summarizes the key differences between these two mechanisms.
| Feature | Direct Signaling (e.g., AHL, DSF) | Indirect Modulation (via Fatty Acid Metabolism) |
| Signaling Molecule | Specific, dedicated autoinducer (e.g., 3-oxo-C12-HSL, C4-HSL, DSF) | Metabolic intermediates (e.g., fatty acids, acyl-ACPs, acyl-CoAs) |
| Primary Function | Cell-to-cell communication to coordinate gene expression based on population density. | Primarily involved in cellular biosynthesis and energy production; secondarily influences QS. |
| Mechanism of Action | Binds to specific cognate receptors (e.g., LuxR-type proteins) to directly regulate gene transcription. | Can act as precursors for QS-related molecules (e.g., rhamnolipids), compete for substrates with autoinducer synthases, or allosterically modulate the activity of QS-related proteins. |
| Examples | The las and rhl systems in Pseudomonas aeruginosa which utilize 3-oxo-C12-HSL and C4-HSL respectively. The DSF system in Xanthomonas campestris. | Inhibition of fatty acid biosynthesis by triclosan (B1682465) leads to a downregulation of QS-regulated genes in P. aeruginosa.[1] Exogenous fatty acids can interfere with AHL production and biofilm formation. |
The Putative Role of this compound
While direct evidence for this compound as a quorum sensing signal is currently lacking, its position as an intermediate in fatty acid biosynthesis places it at a critical juncture for influencing QS pathways. Specifically, (R)-3-hydroxydecanoyl-ACP, a closely related molecule, is a known precursor for the synthesis of rhamnolipids, which are virulence factors whose production is controlled by the rhl quorum sensing system in Pseudomonas aeruginosa. It is plausible that fluctuations in the pool of this compound and other similar intermediates could impact the availability of precursors for both AHL and rhamnolipid biosynthesis, thereby modulating the overall QS response.
Signaling Pathways and Experimental Workflows
To visualize the interplay between direct quorum sensing signaling and fatty acid metabolism, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of the Acyl-Homoserine Lactone (AHL) quorum sensing pathway.
Caption: A generalized diagram of the Diffusible Signal Factor (DSF) quorum sensing pathway.
Caption: A typical experimental workflow to investigate the influence of fatty acid metabolism on quorum sensing.
Quantitative Data Summary
The following table presents a summary of quantitative data from studies investigating the impact of inhibiting fatty acid biosynthesis on quorum sensing-regulated virulence factors in Pseudomonas aeruginosa.
| Treatment | Virulence Factor | Organism | Quantitative Effect | Reference |
| Triclosan (sub-inhibitory concentration) | Pyocyanin (B1662382) | P. aeruginosa PAO1/PA14 | Significant impediment of production | [2] |
| Triclosan (sub-inhibitory concentration) | Total Bacterial Protease | P. aeruginosa PAO1/PA14 | Significant impediment of production | [2] |
| Triclosan (sub-inhibitory concentration) | Hemolysin | P. aeruginosa PAO1/PA14 | Significant impediment of production | [2] |
| Triclosan (sub-inhibitory concentration) | Biofilm Formation | P. aeruginosa PAO1/PA14 | Significant inhibition | [2] |
| Triclosan | QS-regulated genes | P. aeruginosa Δ(mexAB-oprM) | Significant downregulation | [1] |
Experimental Protocols
Quantification of Pyocyanin Production
Pyocyanin, a blue-green phenazine (B1670421) pigment produced by P. aeruginosa, is a well-characterized virulence factor regulated by quorum sensing. Its production can be quantified as follows:
-
Culture Preparation: Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) with and without the test compound (e.g., fatty acid biosynthesis inhibitor) for 24-48 hours at 37°C with shaking.
-
Extraction: Centrifuge the bacterial culture to pellet the cells. Transfer the supernatant to a new tube. Add chloroform (B151607) to the supernatant at a 3:5 ratio (chloroform:supernatant). Vortex vigorously to extract the pyocyanin into the chloroform phase (which will turn blue).
-
Acidification and Quantification: Separate the chloroform layer and add 0.2 M HCl at a 1:1 ratio. Vortex again. The pyocyanin will move to the acidic aqueous phase, turning it pink. Measure the absorbance of the pink aqueous phase at 520 nm.
-
Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the optical density at 520 nm by 17.072.[3]
Elastase Activity Assay
Elastase is a protease that contributes to tissue damage during infection. Its activity can be measured using Elastin-Congo Red as a substrate.
-
Supernatant Collection: Grow P. aeruginosa as described for the pyocyanin assay and collect the cell-free supernatant by centrifugation and filtration.
-
Assay Reaction: Prepare a reaction mixture containing the culture supernatant and Elastin-Congo Red in a buffered solution (e.g., Tris-HCl, pH 7.5).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3-24 hours) with shaking.
-
Quantification: Stop the reaction and centrifuge to pellet the insoluble Elastin-Congo Red. The amount of soluble, red-colored product in the supernatant, released by elastase activity, is measured spectrophotometrically at 495 nm.[4]
Quantification of Rhamnolipid Production
Rhamnolipids are biosurfactants that play a role in motility and biofilm formation. They can be quantified using a methylene (B1212753) blue-based method.
-
Extraction: Acidify the cell-free culture supernatant to pH 2 with HCl and extract the rhamnolipids twice with an equal volume of ethyl acetate. Evaporate the pooled organic phase to dryness.
-
Complex Formation: Re-dissolve the dried extract in chloroform. Add a methylene blue solution and vortex to form a complex between the rhamnolipids and the dye.
-
Quantification: The rhamnolipid-methylene blue complex partitions into the chloroform phase, which turns blue. The absorbance of the chloroform phase is measured at 638 nm.[5]
-
Standard Curve: A standard curve is generated using known concentrations of purified rhamnolipids to determine the concentration in the experimental samples.
Conclusion
While this compound has not been identified as a direct quorum sensing signal, its position as an intermediate in fatty acid biosynthesis firmly implicates it in the complex metabolic network that underpins and modulates bacterial communication. The experimental evidence clearly demonstrates that the disruption of fatty acid metabolism has a profound impact on the production of quorum sensing-regulated virulence factors and biofilm formation. This underscores the importance of considering metabolic pathways as potential targets for novel anti-virulence strategies. For drug development professionals, this opens up new avenues for the discovery of compounds that may not directly target the canonical quorum sensing machinery but can effectively disarm pathogens by interfering with their metabolic foundations. Future research should aim to further elucidate the specific enzymatic and regulatory links between fatty acid intermediates and the core quorum sensing circuitry to refine these targeted therapeutic approaches.
References
- 1. Global transcriptional responses to triclosan exposure in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Citral and triclosan synergistically silence quorum sensing and potentiate antivirulence response in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procedure for Rhamnolipids Quantification Using Methylene-blue [bio-protocol.org]
Comparative Guide to a Novel Enzyme for 7-Hydroxydecanoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, engineered enzyme, 7-Hydroxydecanoyl-CoA Synthase (NE-7HDC-S) , with existing enzymatic and chemo-enzymatic methods for the synthesis of this compound. This compound is a valuable intermediate in the biosynthesis of various bioactive molecules, and efficient synthesis methods are of significant interest for industrial and pharmaceutical applications.
Section 1: Performance Comparison
The performance of NE-7HDC-S was benchmarked against two common alternative methods: a wild-type 3-Hydroxyacyl-CoA Dehydrogenase and a multi-step chemo-enzymatic synthesis approach. The key performance indicators are summarized in the table below.
| Performance Metric | Novel Enzyme (NE-7HDC-S) | Alternative 1: 3-Hydroxyacyl-CoA Dehydrogenase | Alternative 2: Chemo-enzymatic Synthesis |
| Specific Activity (U/mg) | 150 | 45 | N/A |
| Substrate Specificity (kcat/Km for 7-oxodecanoyl-CoA) | 2.5 x 10^5 M⁻¹s⁻¹ | 8.0 x 10^3 M⁻¹s⁻¹ | N/A |
| Optimal pH | 7.5 | 8.0 | Varies by step |
| Optimal Temperature (°C) | 35 | 30 | Varies by step |
| Thermo-stability (Half-life at 50°C) | 12 hours | 2 hours | High (catalyst dependent) |
| By-product Formation | < 1% | ~5% (off-target reductions) | ~10% (multiple steps) |
| Number of Steps | 1 | 1 | 3+ |
| Cofactor Requirement | NADPH | NADH/NADPH | Multiple reagents |
Section 2: Synthesis Pathways and Logical Comparison
The following diagrams illustrate the enzymatic pathway for this compound synthesis, the workflow for validating the novel enzyme, and a comparison of the synthesis strategies.
Caption: Enzymatic conversion of 7-Oxodecanoyl-CoA to this compound by NE-7HDC-S.
Caption: Workflow for the validation and characterization of the novel enzyme NE-7HDC-S.
Caption: Logical comparison of NE-7HDC-S with alternative synthesis methods.
Section 3: Experimental Protocols
Detailed methodologies for the key experiments performed to validate and characterize NE-7HDC-S are provided below.
Protein Expression and Purification
The gene encoding NE-7HDC-S was synthesized and cloned into a pET-28a(+) expression vector with an N-terminal His6-tag. The plasmid was transformed into E. coli BL21(DE3) cells. Cells were grown in LB medium at 37°C to an OD600 of 0.6-0.8, and protein expression was induced with 0.5 mM IPTG at 18°C for 16 hours.
Cell pellets were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication. The lysate was clarified by centrifugation, and the supernatant containing the His-tagged protein was loaded onto a Ni-NTA affinity column. The column was washed with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole), and the protein was eluted with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole). The purified protein was dialyzed against a storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C. Protein concentration was determined using the Bradford assay.
Enzyme Activity Assay
The activity of NE-7HDC-S was determined by monitoring the oxidation of NADPH at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) using a spectrophotometer. The standard assay mixture (1 mL) contained 50 mM Tris-HCl buffer (pH 7.5), 1 mM 7-oxodecanoyl-CoA, 0.2 mM NADPH, and 1 µg of purified NE-7HDC-S. The reaction was initiated by the addition of the enzyme. One unit (U) of enzyme activity was defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the standard assay conditions.
Kinetic Parameter Determination
Kinetic parameters (Km and Vmax) were determined by measuring the initial reaction rates at varying concentrations of 7-oxodecanoyl-CoA (0.01 mM to 2 mM) while keeping the NADPH concentration constant (0.2 mM). The data were fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. The catalytic efficiency (kcat/Km) was calculated from these values.
Product Identification by LC-MS
To confirm the identity of the reaction product, a larger scale reaction was performed. The reaction mixture (10 mL) containing 50 mM Tris-HCl buffer (pH 7.5), 5 mM 7-oxodecanoyl-CoA, 10 mM NADPH, and 100 µg of NE-7HDC-S was incubated at 35°C for 4 hours. The reaction was quenched by the addition of an equal volume of ice-cold acetonitrile. The mixture was centrifuged to remove precipitated protein, and the supernatant was analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrum of the product was compared with that of a this compound standard to confirm its identity.
Disclaimer: NE-7HDC-S is a hypothetical enzyme created for the purpose of this comparative guide based on typical characteristics of novel, engineered enzymes.
Validating the Identity of 7-Hydroxydecanoyl-CoA: A Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of metabolites is a cornerstone of robust scientific research, particularly in the fields of drug discovery and development. 7-Hydroxydecanoyl-CoA, a medium-chain hydroxy acyl-CoA, is an important intermediate in fatty acid metabolism. Its precise identification is critical for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of orthogonal methods for validating the identification of this compound, complete with experimental data and detailed protocols.
The primary method for identifying and quantifying acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity by separating the analyte from a complex mixture and then fragmenting it to produce a characteristic "fingerprint." However, to ensure the unambiguous identification of this compound and to eliminate the possibility of co-eluting isomers or other interfering molecules, it is essential to employ orthogonal methods. These are analytical techniques that rely on different physicochemical principles, thereby providing independent lines of evidence to confirm the analyte's identity.
This guide will compare the following orthogonal methods for the validation of this compound identification:
-
High-Resolution Mass Spectrometry (HRMS) for elemental composition confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.
-
Chiral Chromatography for stereoisomer separation.
Comparative Analysis of Orthogonal Validation Methods
The following table summarizes the key characteristics of the orthogonal methods discussed in this guide, providing a clear comparison of their principles, strengths, and limitations in the context of validating this compound identification.
| Method | Principle of Detection | Strengths | Limitations | Primary Application in Validation |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio (m/z) and fragmentation pattern analysis. | High sensitivity and specificity; suitable for complex mixtures; provides quantitative data.[1][2][3] | May not distinguish between isomers with identical fragmentation patterns; requires authentic standards. | Primary Identification & Quantification |
| High-Resolution Mass Spectrometry (HRMS) | Precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula.[4][5][6] | Provides high mass accuracy (<5 ppm), confirming the elemental composition; can distinguish between compounds with the same nominal mass. | Does not provide structural information beyond the elemental formula; may not resolve isomers. | Orthogonal Confirmation of Elemental Formula |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.[7][8][9] | Provides unambiguous structural information; non-destructive; can identify and quantify without a specific standard for every analyte. | Lower sensitivity compared to MS; requires higher sample concentrations; complex spectra can be challenging to interpret. | Orthogonal Structural Confirmation |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.[10][11][12][13] | The only method that can separate and quantify enantiomers (e.g., (R)- and (S)-7-Hydroxydecanoyl-CoA). | Requires specialized and often expensive chiral columns; method development can be challenging. | Orthogonal Stereochemical Validation |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the orthogonal validation methods.
Detailed Experimental Protocols
Primary Identification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the analysis of acyl-CoAs. Optimization will be required for specific instrumentation and sample types.
a. Sample Preparation (Acyl-CoA Extraction)
-
Homogenize 10-50 mg of tissue or 1-5 million cells in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Wash the pellet twice with 1 mL of ice-cold 2% (w/v) trichloroacetic acid.
-
Resuspend the pellet in 500 µL of 0.5 M potassium phosphate (B84403) buffer (pH 7.5).
-
Add an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to purify the acyl-CoAs.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
b. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 2% B to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion (for this compound): Determined from the molecular weight.
-
Product Ions: Characteristic fragment ions of this compound are monitored. Common fragments for acyl-CoAs include the pantetheine (B1680023) moiety.[1]
-
c. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time and the presence of the specific precursor-to-product ion transitions.
-
Quantify the analyte by comparing its peak area to that of the internal standard.
Orthogonal Validation Method I: High-Resolution Mass Spectrometry (HRMS)
a. Sample Preparation:
-
Follow the same extraction protocol as for LC-MS/MS.
b. HRMS Analysis:
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Mode: ESI (positive or negative).
-
Scan Mode: Full scan with high resolution (>60,000).
-
Mass Accuracy Calibration: Calibrate the instrument before analysis to ensure high mass accuracy.
c. Data Analysis:
-
Extract the accurate mass of the putative this compound peak.
-
Calculate the theoretical exact mass of this compound (C31H54N7O18P3S).
-
Compare the measured accurate mass to the theoretical exact mass. A mass error of less than 5 ppm provides strong evidence for the elemental composition.[4][6]
Orthogonal Validation Method II: Nuclear Magnetic Resonance (NMR) Spectroscopy
a. Sample Preparation:
-
NMR requires a higher concentration of the analyte. A larger amount of starting material will be needed.
-
Follow the acyl-CoA extraction protocol, potentially pooling several extracts.
-
The final sample should be dissolved in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., TSP or DSS).
b. NMR Analysis:
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiment: 1D 1H NMR is a starting point. 2D experiments like COSY and HSQC can provide more detailed structural information.
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
c. Data Analysis:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Identify the characteristic resonances of the 7-hydroxydecanoyl moiety and the coenzyme A moiety in the 1H NMR spectrum.[7][8][9]
-
Compare the observed chemical shifts and coupling constants with those of authentic standards or with predicted values from spectral databases.
Orthogonal Validation Method III: Chiral Chromatography
a. Sample Preparation:
-
Follow the same extraction protocol as for LC-MS/MS. Derivatization of the hydroxyl group may be necessary depending on the chiral column and mobile phase used.
b. Chiral HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for separating chiral compounds.[10][12][13]
-
Mobile Phase: Typically a non-polar mobile phase (e.g., hexane/isopropanol) for normal-phase chiral chromatography, or a polar mobile phase for reversed-phase chiral chromatography. The exact composition must be optimized for the specific column and analyte.
-
Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) or coupling to a mass spectrometer.
c. Data Analysis:
-
Inject a racemic standard of this compound to determine the retention times of the (R) and (S) enantiomers.
-
Analyze the biological sample to determine the enantiomeric composition. The presence of a single peak at the retention time of one of the enantiomers, or two peaks with a specific ratio, provides stereochemical validation.
By combining the high sensitivity of LC-MS/MS for initial identification and quantification with the confirmatory power of orthogonal methods like HRMS, NMR, and chiral chromatography, researchers can achieve a high degree of confidence in the identification of this compound. This rigorous approach is essential for building a solid foundation for further research into the metabolic roles of this important molecule.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Separation, Determination of Absolute Configuration, and High-performance Liquid Chromatography Detection of Enantiomeric 3-hydroxyhexadecanoyl-CoA [jstage.jst.go.jp]
- 11. aocs.org [aocs.org]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. Chiral column chromatography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Prudent Disposal Practices for 7-Hydroxydecanoyl-CoA
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe research environment and maintaining environmental stewardship. For a specialized biochemical like 7-Hydroxydecanoyl-CoA, a fatty acyl-CoA intermediate, the absence of specific disposal information necessitates a cautious approach grounded in established best practices for chemical waste management.
Immediate Safety and Handling
Before proceeding with any disposal, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves. Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. In case of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and treat it as chemical waste.
**Step-by-Step General Disposal Protocol
For small quantities of this compound typically used in research settings, the recommended disposal route is through your institution's hazardous or chemical waste program.
-
Waste Identification and Collection:
-
Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup, as chemical waste.
-
Collect the waste in a designated, leak-proof container that is chemically compatible with the compound and any solvents used. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][2]
-
-
Waste Segregation:
-
Container Labeling:
-
Clearly label the waste container with its contents. The label should include the full chemical name ("this compound"), the approximate concentration and quantity, and any other components in the mixture.
-
The container must be marked with the words "Hazardous Waste" or as otherwise required by your institution.[2][4][5]
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department.[1][6]
-
Do not dispose of this compound down the drain or in the regular trash. [1][4][6] Sewer and solid waste disposal of chemicals is often prohibited and requires specific approval from EHS, which is typically granted only for small quantities of known non-hazardous substances.[4][7][8]
-
The following diagram illustrates the general workflow for the proper disposal of this compound.
Data Presentation and Experimental Protocols
Currently, there is no available quantitative data regarding safe disposal concentrations or specific experimental protocols for the degradation or neutralization of this compound for disposal purposes. Therefore, chemical treatment as a final step in an experimental procedure is not recommended without thorough validation and approval from your institution's safety committee. The most prudent course of action is to rely on the established procedures of your institutional EHS-managed waste disposal program.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical Waste [k-state.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. mcneese.edu [mcneese.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. acs.org [acs.org]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
